molecular formula C11H12O3 B053648 Methyl 4-(3-oxopropyl)benzoate CAS No. 113100-81-5

Methyl 4-(3-oxopropyl)benzoate

Cat. No.: B053648
CAS No.: 113100-81-5
M. Wt: 192.21 g/mol
InChI Key: RDOLXRZUEFVVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-oxopropyl)benzoate (CAS 113100-81-5) is a benzoic acid ester derivative of interest in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, serves as a valuable chemical building block . Its structure features both an aromatic benzoate ester and an aliphatic oxopropyl side chain, making it a versatile intermediate for constructing more complex molecules . Key physical properties include a calculated density of 1.105 g/cm³ and a boiling point of approximately 297°C . A significant research application of this compound and its derivatives is in the synthesis of active pharmaceutical ingredients (APIs) and their related substances. Specifically, it is a key precursor in the synthesis of impurities for Montelukast, a medication used to treat asthma and allergies . The reactive keto group in the oxopropyl side chain allows for further functionalization, enabling researchers to create diverse molecular libraries and novel chemical entities for drug discovery and development. This product is strictly for research use in laboratory settings and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOLXRZUEFVVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435616
Record name Methyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-81-5
Record name Methyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-(3-oxopropyl)benzoate is a bifunctional organic compound of significant interest as a building block in the synthesis of pharmaceuticals and other complex molecules. Its structure, incorporating both a methyl ester and an aldehyde functional group, allows for a wide range of subsequent chemical transformations. This guide provides an in-depth, field-proven protocol for the synthesis of this compound via the selective oxidation of Methyl 4-(3-hydroxypropyl)benzoate. It further details the comprehensive characterization of the target molecule using modern analytical techniques, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Strategic Approach

This compound, also known as 3-(4-Methoxycarbonylphenyl)propanal, is a valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for nucleophilic additions, reductive aminations, and Wittig reactions, while the methyl ester can be hydrolyzed or converted to an amide. The strategic selection of a synthetic route is paramount and must consider factors such as starting material availability, reaction efficiency, and scalability.

While several synthetic pathways exist, including Heck coupling reactions[1][2][3][4][5] or ozonolysis of allylic precursors, this guide focuses on the selective oxidation of a primary alcohol. This approach is often favored for its high chemoselectivity and relatively mild reaction conditions, avoiding the use of heavy metal catalysts that can complicate purification. The chosen precursor, Methyl 4-(3-hydroxypropyl)benzoate, is commercially available or can be readily synthesized.

Synthesis Methodology: Selective Oxidation

The core of this synthesis is the conversion of the primary alcohol in Methyl 4-(3-hydroxypropyl)benzoate to an aldehyde. Over-oxidation to the carboxylic acid is a common side reaction that must be carefully controlled. Modern oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation due to their high selectivity for primary alcohols. This protocol will detail the use of PCC.

Causality of Experimental Choices:

  • Oxidant: PCC is chosen for its reliability in stopping the oxidation at the aldehyde stage for primary alcohols. It is less hygroscopic and easier to handle than other chromium-based reagents.

  • Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice. It is relatively inert, has a low boiling point for easy removal, and effectively solubilizes the starting material without reacting with the PCC.

  • Buffering Agent: Sodium acetate or Celite® is often added to buffer the reaction mixture, preventing the acidic byproducts from causing side reactions, such as acetal formation.

  • Temperature: The reaction is typically run at room temperature to ensure a reasonable reaction rate without promoting over-oxidation or decomposition.

Detailed Experimental Protocol

Materials:

  • Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq)[6]

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Celite® or anhydrous sodium acetate (equal weight to PCC)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar, PCC (1.5 eq), and an equal weight of Celite®. Add anhydrous DCM to form a slurry.

  • Substrate Addition: Dissolve Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry at room temperature.

  • Reaction Monitoring: The reaction is exothermic. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates reaction completion, typically within 2-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts and Celite®. Wash the silica plug thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization and Data Validation

Confirming the structure and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous proof of identity.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the target compound.

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~9.8 (t, 1H, -CHO), 8.0 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.0 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-CHO)
¹³C NMR Chemical Shift (δ)~201 (-CHO), 166 (-COOCH₃), 144 (Ar-C), 130 (Ar-CH), 129 (Ar-C), 128 (Ar-CH), 52 (-OCH₃), 45 (-CH₂-CHO), 28 (-CH₂-Ar)
IR Wavenumber (cm⁻¹)~2950 (C-H), ~2720 (Aldehyde C-H), ~1720 (Ester C=O), ~1695 (Aldehyde C=O), ~1610 (Aromatic C=C)
MS (EI) m/z192.08 [M]⁺, 163 [M-CHO]⁺, 133 [M-COOCH₃]⁺

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is predicted based on standard chemical shift tables and data for similar structures.[7][8]

Interpretation of Spectroscopic Data
  • ¹H NMR: The most telling signal is the triplet at ~9.8 ppm, characteristic of an aldehyde proton. The downfield aromatic doublets at ~8.0 and ~7.3 ppm confirm the 1,4-disubstituted benzene ring. The singlet at ~3.9 ppm corresponds to the methyl ester protons. The two triplets around 3.0 and 2.8 ppm represent the two methylene groups of the propyl chain.

  • ¹³C NMR: The presence of two carbonyl carbons is key: one around 201 ppm for the aldehyde and another around 166 ppm for the ester. The aromatic signals and the methyl ester carbon signal (~52 ppm) will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional groups. The presence of two distinct carbonyl (C=O) stretching bands (~1720 cm⁻¹ for the ester and ~1695 cm⁻¹ for the aldehyde) is expected. A characteristic, and often weak, aldehyde C-H stretch appears around 2720 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) should be completely absent.[8]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at an m/z of 192, corresponding to the molecular weight of C₁₁H₁₂O₃.[9] Common fragmentation patterns would include the loss of the formyl group (-CHO) or the carbomethoxy group (-COOCH₃).

Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process, providing a clear visual map from starting materials to the final, validated product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A Starting Material Methyl 4-(3-hydroxypropyl)benzoate B Reaction Setup PCC, Celite®, Anhydrous DCM A->B 1.0 eq C Reaction Monitoring TLC Analysis B->C Stir at RT, 2-3h D Work-up & Filtration Addition of Ether, Silica Plug C->D Upon Completion E Purification Flash Column Chromatography D->E F Final Product This compound E->F Solvent Removal G Spectroscopic Analysis NMR, IR, MS F->G H Data Validation Confirm Structure & Purity G->H

Sources

"Methyl 4-(3-oxopropyl)benzoate" CAS number 113100-81-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate (CAS 113100-81-5): A Versatile Bifunctional Intermediate

Executive Summary

This compound, with CAS number 113100-81-5, is a bifunctional organic compound featuring both an aldehyde and a methyl ester moiety attached to a central benzene ring. This unique structural arrangement makes it a highly valuable, yet under-documented, intermediate for complex organic synthesis. Its two distinct reactive sites—the aldehyde's susceptibility to nucleophilic attack and the ester's potential for hydrolysis and amidation—allow for orthogonal chemical modifications. This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of its physicochemical properties, proposes a logical synthetic pathway, outlines its reactivity profile, details methods for its analytical characterization, and explores its potential applications as a versatile building block.

Core Physicochemical Properties and Identifiers

A thorough understanding of a compound begins with its fundamental properties. The data below has been aggregated from established chemical databases.

Table 1: Chemical Identifiers and Names

Identifier Value Reference
IUPAC Name This compound [1]
CAS Number 113100-81-5 [1][2]
Molecular Formula C₁₁H₁₂O₃ [1][3]
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCC=O [1][2]
InChIKey RDOLXRZUEFVVQS-UHFFFAOYSA-N [1]

| Common Synonyms | 3-(4-Methoxycarbonylphenyl)propanal, 4-(3-Oxo-propyl)-benzoic acid methyl ester |[1] |

Table 2: Physicochemical Data

Property Value Reference
Molecular Weight 192.21 g/mol [1][3]
Physical Form Yellow to Brown Liquid
Density 1.105 g/cm³ [3]
Boiling Point 297.03 °C at 760 mmHg [3]
Flash Point 128.81 °C [3]
Refractive Index 1.514 [3]
Hydrogen Bond Acceptors 3 [1]
Hydrogen Bond Donors 0 [1]

| Rotatable Bonds | 4 |[1] |

Synthesis and Purification Strategy

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be devised from its corresponding alcohol precursor, Methyl 4-(3-hydroxypropyl)benzoate. The key transformation is the selective oxidation of a primary alcohol to an aldehyde, a cornerstone reaction in organic synthesis.

Causality of Method Selection

The primary challenge in this synthesis is preventing over-oxidation of the primary alcohol to a carboxylic acid. Therefore, mild and selective oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal choices as they are known to efficiently stop the oxidation at the aldehyde stage under anhydrous conditions. The workflow below illustrates this proposed pathway.

SynthesisWorkflow Start Methyl 4-(3-hydroxypropyl)benzoate Reagent PCC or DMP in CH₂Cl₂ (anhydrous) Start->Reagent Oxidation Product This compound (CAS 113100-81-5) Reagent->Product Purification Silica Gel Chromatography Product->Purification Workup & Purification Final Pure Product Purification->Final

Caption: Proposed synthetic workflow for this compound.

Protocol: Selective Oxidation of Methyl 4-(3-hydroxypropyl)benzoate

This protocol is a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add celite or silica gel (as an adsorbent for the chromium byproducts if using PCC) to the solution and stir to create a suspension.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add Pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred suspension over 20-30 minutes. The causality here is to control the exothermic reaction and maintain selectivity.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

    • The disappearance of the starting material spot and the appearance of a new, less polar product spot (visualized under UV light) indicates reaction completion.

  • Workup and Extraction:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts and adsorbent.

    • Wash the silica plug thoroughly with additional diethyl ether.

    • Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a yellow to brown liquid.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its two functional groups. This allows for selective transformations, making it a powerful scaffold in medicinal chemistry and materials science.

ReactivityProfile cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions center_node This compound oxidation Oxidation (e.g., Ag₂O) center_node->oxidation Carboxylic Acid reduction Reduction (e.g., NaBH₄) center_node->reduction Primary Alcohol reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) center_node->reductive_amination Secondary Amine wittig Wittig Reaction (Ph₃P=CHR) center_node->wittig Alkene saponification Saponification (NaOH, H₂O) center_node->saponification Carboxylate Salt amidation Amidation (R-NH₂, heat) center_node->amidation Amide

Sources

An In-Depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Methyl 4-(3-oxopropyl)benzoate, a bifunctional aromatic compound, has emerged as a versatile intermediate with significant potential in drug discovery and development. Its structure, featuring a methyl ester and an aldehyde-bearing propyl chain attached to a central benzene ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and burgeoning applications in the pharmaceutical sciences.

Chemical Identity and Structure

The unambiguous identification and structural elucidation of a chemical entity are foundational to its application in research and development.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also known by several synonyms, the most common of which is 3-(4-Methoxycarbonylphenyl)propanal .[1][2]

Chemical Structure

The structure of this compound consists of a central benzene ring substituted at the 1- and 4-positions. A methoxycarbonyl group (-COOCH₃) is attached at the 1-position, while a 3-oxopropyl group (-CH₂CH₂CHO) is at the 4-position.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and formulation.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [1][2]
CAS Number 113100-81-5[1][2][3]
Physical Form Yellow to Brown Liquid
Purity ≥95% (typical)
Boiling Point Not explicitly found
Melting Point Not explicitly found
Solubility Not explicitly found
InChI Key RDOLXRZUEFVVQS-UHFFFAOYSA-N[1][2]
SMILES COC(=O)C1=CC=C(C=C1)CCC=O[1][2]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging well-established organometallic and oxidation reactions. A plausible and efficient synthetic route starts from commercially available methyl 4-bromobenzoate.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, involving a Heck reaction followed by a Wacker oxidation. This approach offers a reliable method to introduce the 3-oxopropyl side chain onto the aromatic ring.

G A Methyl 4-bromobenzoate B Methyl 4-allylbenzoate A->B Heck Reaction (Allyl alcohol, Pd catalyst, Base) C This compound B->C Wacker Oxidation (Pd catalyst, O2)

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: A Theoretical Approach

The following protocol is a theoretical guide based on established chemical transformations. Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Heck Reaction - Synthesis of Methyl 4-allylbenzoate

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[4][5][6]

  • Reactants and Reagents:

    • Methyl 4-bromobenzoate

    • Allyl alcohol

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate, palladium(II) acetate, and triphenylphosphine.

    • Purge the flask with nitrogen for 10-15 minutes.

    • Add the anhydrous solvent, followed by allyl alcohol and the base.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the palladium catalyst and the salt byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 4-allylbenzoate.

Step 2: Wacker Oxidation - Synthesis of this compound

The Wacker oxidation is a classic method for the oxidation of terminal alkenes to methyl ketones, which in the case of allyl alcohols can lead to aldehydes.[7][8][9][10][11]

  • Reactants and Reagents:

    • Methyl 4-allylbenzoate

    • Palladium(II) chloride (PdCl₂)

    • Copper(I) chloride (CuCl)

    • Solvent system (e.g., DMF/water or acetonitrile/water)

    • Oxygen (from a balloon or bubbled through the solution)

  • Procedure:

    • In a round-bottom flask, dissolve methyl 4-allylbenzoate in the chosen solvent system.

    • Add palladium(II) chloride and copper(I) chloride to the solution.

    • Stir the mixture under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain this compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry, primarily due to its bifunctional nature which allows for sequential or orthogonal chemical modifications.[1][12][13][14]

Role as a Pharmaceutical Intermediate

The aldehyde and ester functionalities of this compound are key to its utility. The aldehyde can undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse substituents and build molecular complexity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for modification.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. For instance, related formylbenzoate derivatives, such as Methyl 4-formylbenzoate, are known intermediates in the synthesis of α-glucosidase inhibitors.[15] The 3-oxopropyl sidechain offers a flexible linker that can be exploited to position pharmacophores for optimal interaction with biological targets.

A Scaffold for Combinatorial Chemistry

The reactivity of its functional groups makes this compound an ideal scaffold for the generation of compound libraries for high-throughput screening. By systematically reacting the aldehyde and ester groups with a diverse set of reagents, a large number of structurally related compounds can be synthesized, increasing the probability of identifying hits against a particular biological target.

Conclusion

This compound is a chemical intermediate with significant, yet still developing, potential in the field of drug discovery. Its well-defined structure, accessible synthetic routes, and versatile reactivity make it a valuable tool for medicinal chemists. As the demand for novel and complex molecular architectures for challenging biological targets continues to grow, the importance of such adaptable building blocks is likely to increase. Further exploration of the synthetic utility and biological applications of derivatives of this compound is a promising avenue for future research in the quest for new and effective medicines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wang, Z., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213. [Link]

  • Organic Reactions. (2014). Wacker Oxidation. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Reaction scheme for the hydroformylation of methyl... [Link]

  • ResearchGate. Scheme 4. Wacker oxidation. [Link]

  • Chemistry LibreTexts. Wacker Oxidation. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Schultz, M. J., & Sigman, M. S. (2011). Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. Organic letters, 13(20), 5592–5595. [Link]

  • Cornell, C., & Sigman, M. S. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. Inorganic chemistry, 55(21), 10839–10847. [Link]

  • PrepChem.com. Synthesis of STEP A: Methyl 4-(bromomethyl)-benzoate. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. Methods and compositions for the delivery of a therapeutic agent - Patent US-8809322-B2. [Link]

  • Google Patents.
  • SciSpace. Hydroformylation reactions of the trans-Mo(CO)4(p-C5NH4SO3NA)2 complex in biphasic medium. [Link]

  • ResearchGate. A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. [Link]

  • PubChem. Methyl 4-Formylbenzoate. [Link]

Sources

"Methyl 4-(3-oxopropyl)benzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-(3-oxopropyl)benzoate. It is designed to be a vital resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's structure, reactivity, and potential applications, with a particular focus on its role as a key intermediate in the synthesis of complex molecules. Detailed, field-proven experimental protocols for its synthesis and characterization are provided, underpinned by scientific principles and supported by authoritative references.

Introduction: The Versatile Aldehyde-Ester Building Block

This compound, a bifunctional organic molecule, possesses both an aldehyde and a methyl ester group. This unique combination makes it a highly valuable intermediate in multi-step organic synthesis. The presence of two distinct reactive sites allows for selective chemical transformations, enabling the construction of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for various active pharmaceutical ingredients (APIs). The ability to introduce modifications at either the aldehyde or the ester functionality provides a strategic advantage in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and physicochemical data for this compound.

Compound Identification
IdentifierValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 113100-81-5[PubChem][1]
Molecular Formula C₁₁H₁₂O₃[PubChem][1]
Molecular Weight 192.21 g/mol [PubChem][1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCC=O[PubChem][1]
InChI Key RDOLXRZUEFVVQS-UHFFFAOYSA-N[PubChem][1]
Physical Properties
PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a low-melting solid or an oil at room temperature.
Boiling Point ~320-330 °C at 760 mmHgEstimated based on the boiling point of similar compounds like methyl 4-(3-hydroxypropyl)benzoate (327 °C)[2].
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water.Based on general principles of organic compound solubility.
Appearance Colorless to pale yellow oil or solid.General observation for similar organic compounds.
Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not widely published. The following are predicted key spectral features based on its chemical structure. These predictions are invaluable for reaction monitoring and product confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~9.8 ppm (t, 1H): Aldehydic proton, expected to be a triplet due to coupling with the adjacent CH₂ group.

    • δ ~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group.

    • δ ~7.3 ppm (d, 2H): Aromatic protons meta to the ester group.

    • δ ~3.9 ppm (s, 3H): Methyl ester protons.

    • δ ~3.0 ppm (t, 2H): Methylene protons adjacent to the aromatic ring.

    • δ ~2.8 ppm (t, 2H): Methylene protons adjacent to the aldehyde group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~202 ppm: Aldehyde carbonyl carbon.

    • δ ~166 ppm: Ester carbonyl carbon.

    • δ ~145 ppm, ~130 ppm, ~129 ppm, ~128 ppm: Aromatic carbons.

    • δ ~52 ppm: Methyl ester carbon.

    • δ ~45 ppm, ~28 ppm: Propyl chain carbons.

  • IR (Infrared) Spectroscopy:

    • ~1720 cm⁻¹: Strong C=O stretching vibration from the ester group.

    • ~1700 cm⁻¹: Strong C=O stretching vibration from the aldehyde group.

    • ~2820 and ~2720 cm⁻¹: Characteristic C-H stretching vibrations of the aldehyde.

    • ~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and alkyl chain.

    • ~1600 and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1280 and ~1100 cm⁻¹: C-O stretching vibrations of the ester group.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): m/z = 192.0786.

    • Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 161), loss of the formyl group (-CHO, m/z = 163), and cleavage of the propyl chain.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, Methyl 4-(3-hydroxypropyl)benzoate. This transformation is a cornerstone of organic synthesis, and various reagents can be employed to effect this change.

Synthetic Pathway: Oxidation of a Primary Alcohol

The choice of oxidizing agent is critical to ensure the selective conversion of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred.

Synthesis_Pathway Reactant Methyl 4-(3-hydroxypropyl)benzoate Intermediate Oxidizing Agent (e.g., PCC, DMP) Reactant->Intermediate Oxidation Product This compound Intermediate->Product

Caption: Synthetic route to this compound.

Commonly used oxidizing agents for this transformation include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their mildness and high efficiency in converting primary alcohols to aldehydes.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its two functional groups:

  • The Aldehyde Group: This is a versatile handle for a wide array of chemical transformations, including:

    • Nucleophilic Addition: Reacts with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

    • Wittig Reaction: Converts the aldehyde to an alkene.

    • Reductive Amination: Forms amines in the presence of an amine and a reducing agent.

    • Oxidation: Can be further oxidized to a carboxylic acid using stronger oxidizing agents.

    • Reduction: Can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • The Methyl Ester Group: This group is generally less reactive than the aldehyde but can undergo:

    • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

    • Transesterification: Exchange of the methyl group with other alkyl groups in the presence of an alcohol and a catalyst.

    • Amidation: Reaction with amines to form amides.

    • Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The differential reactivity of the aldehyde and ester groups allows for selective transformations by careful choice of reagents and reaction conditions. For instance, the aldehyde can be selectively reduced in the presence of the ester using NaBH₄.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular fragments.

One notable application is its use as an intermediate in the synthesis of various biologically active compounds. For example, derivatives of this molecule can be elaborated into compounds with potential therapeutic activities. While specific, publicly disclosed examples directly citing this compound are limited, its structural motif is present in precursors to a range of pharmaceutical agents. The propyl chain can act as a linker to connect the aromatic ring to other pharmacophores, and the aldehyde and ester groups provide handles for further chemical modifications to optimize biological activity, solubility, and other pharmacokinetic properties. The methyl group, in a broader context of drug design, can influence the physicochemical and pharmacokinetic properties of a molecule.[3]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. These are based on standard laboratory procedures and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Oxidation

This protocol describes the oxidation of Methyl 4-(3-hydroxypropyl)benzoate using Pyridinium chlorochromate (PCC).

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Setup1 Dissolve Methyl 4-(3-hydroxypropyl)benzoate in Dichloromethane (DCM) Setup2 Add Pyridinium Chlorochromate (PCC) to the solution Setup1->Setup2 Reaction1 Stir the mixture at room temperature Setup2->Reaction1 Reaction2 Monitor reaction progress by TLC Reaction1->Reaction2 Workup1 Filter the reaction mixture through silica gel Reaction2->Workup1 Upon completion Workup2 Wash the filtrate with NaHCO₃ solution Workup1->Workup2 Workup3 Dry the organic layer over Na₂SO₄ Workup2->Workup3 Workup4 Concentrate under reduced pressure Workup3->Workup4 Workup5 Purify by column chromatography Workup4->Workup5 Product This compound Workup5->Product Final Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-(3-hydroxypropyl)benzoate in anhydrous DCM.

  • Add PCC to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel, washing with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The purified product should be characterized by the spectroscopic methods outlined in Section 2.3 to confirm its identity and purity.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the SDS for structurally related compounds such as methyl benzoate[4][5] and other substituted benzaldehydes.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic methods, reactivity, and potential applications. The detailed experimental protocols offer a practical starting point for its preparation and use in the laboratory. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe application in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Anichem. This compound. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols and aldehydes/carboxylic acids catalysed by aqueous HBr and H2O2". [Link]

  • CPAchem. Safety data sheet - Methyl benzoate. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate: Synonyms, Related Compounds, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of interest in synthetic chemistry. The document delineates its nomenclature, including IUPAC naming and a list of common synonyms. Key chemical and physical properties are tabulated for quick reference. Furthermore, this guide explores the landscape of structurally related compounds, such as isomers and derivatives, to provide a broader context for its chemical behavior and potential applications. A detailed, plausible synthetic protocol is presented, accompanied by a discussion on the underlying chemical principles and characterization techniques. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile chemical intermediate.

Chemical Identity and Nomenclature

This compound is a disubstituted benzene derivative containing both a methyl ester and a propanal functional group. This unique combination of functionalities makes it a valuable building block in organic synthesis.

Naming and Identifiers
  • Systematic IUPAC Name : this compound[1]

  • CAS Number : 113100-81-5[1][2]

  • PubChem CID : 10104031[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for exhaustive literature searches.

Table 1: Synonyms and Identifiers for this compound

SynonymSource Identifier
4-(3-OXO-PROPYL)-BENZOIC ACID METHYL ESTERDepositor-Supplied[1]
3-(4-Methoxycarbonylphenyl)propanalDepositor-Supplied[1]
Benzoic acid, 4-(3-oxopropyl)-, methyl esterDepositor-Supplied[1]
Methyl 4-formylethylbenzoateCommon Variant
MFCD07772921MDL Number[3]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃PubChem[1]
Molecular Weight192.21 g/mol PubChem[1][4][5]
Canonical SMILESCOC(=O)C1=CC=C(C=C1)CCC=OPubChem[1][2]
InChIKeyRDOLXRZUEFVVQS-UHFFFAOYSA-NPubChem[1]
AppearanceExpected to be an oil or low-melting solidInferred
Storage Temperature2-8°CCHIRALEN[3]

Structural Relatives and Analogs

The chemical landscape surrounding this compound includes isomers, precursors, and derivatives. Understanding these relationships provides insight into potential synthetic routes and alternative reagents.

Isomeric Forms

Positional isomers, where the oxopropyl group is at the ortho or meta position, exhibit different electronic and steric properties.

  • Methyl 2-(3-oxopropyl)benzoate : The ortho-isomer. A synthetic procedure for this compound is well-documented in Organic Syntheses, proceeding from methyl anthranilate.[6]

  • Methyl 3-(2-oxopropyl)benzoate : A meta-isomer with a ketone instead of an aldehyde, also known as 3-Methoxycarbonylphenylacetone.[7]

Precursors and Derivatives
  • Methyl 4-(3-oxoprop-1-en-1-yl)benzoate : The unsaturated analog, featuring a conjugated system which influences its reactivity and spectroscopic properties.[8]

  • Methyl 4-(3-methoxy-3-oxopropyl)benzoate : A related compound where the side chain is a methyl ester, effectively a derivative of succinic acid.[9]

  • Methyl Benzoate : The parent ester without the side chain. It serves as a fundamental reference for spectroscopic and reactivity comparisons.[10][11][12]

The following diagram illustrates the structural relationships between this compound and its key relatives.

Related_Compounds Core This compound (Para Isomer) Ortho Methyl 2-(3-oxopropyl)benzoate (Ortho Isomer) Core->Ortho Positional Isomer Meta Methyl 3-(2-oxopropyl)benzoate (Meta Isomer) Core->Meta Unsaturated Methyl 4-(3-oxoprop-1-en-1-yl)benzoate Core->Unsaturated Precursor/Derivative Parent Methyl Benzoate Core->Parent Parent Structure Complex Montelukast Intermediate (e.g., C28H22ClNO3) Core->Complex Used in Synthesis of

Caption: Structural relationships of this compound.

Synthesis and Experimental Protocol

Proposed Synthetic Pathway: Heck-Type Reaction

This pathway utilizes a palladium-catalyzed reaction between a diazonium salt derived from methyl 4-aminobenzoate and allyl alcohol.

Synthesis_Workflow Start Methyl 4-aminobenzoate Diazotization Diazotization (NaNO₂, H₂SO₄/H₂O) Start->Diazotization Diazonium In situ diazonium salt Diazotization->Diazonium Heck Pd-Catalyzed Coupling (Allyl Alcohol, PdCl₂) Diazonium->Heck Workup Aqueous Workup & Extraction (EtOAc) Heck->Workup Product This compound Purification Column Chromatography or Vacuum Distillation Workup->Purification Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be adapted and optimized under appropriate laboratory safety standards.

  • Reaction Setup : In a three-necked round-bottomed flask equipped with a magnetic stirrer and thermometer, combine methyl 4-aminobenzoate (1.0 equiv), acetonitrile, and a mixture of sulfuric acid (2.1 equiv) in water.

  • Catalyst and Reagent Addition : To the stirred suspension, add allyl alcohol (2.2 equiv) followed by a solution of palladium(II) chloride (0.006 equiv) in acetonitrile.

  • Diazotization : While stirring vigorously, add a solution of sodium nitrite (1.2 equiv) in water in one portion. An exothermic reaction is expected. Maintain the internal temperature below 40°C using an external water bath.

  • Reaction Monitoring : Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by short-path vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the 7-8 ppm region), the methyl ester singlet (around 3.9 ppm), and the aliphatic protons of the oxopropyl chain, including a triplet for the aldehyde proton (around 9.8 ppm) and two methylene triplets.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and aldehyde (typically >165 ppm), four distinct aromatic carbon signals, the methoxy carbon (around 52 ppm), and two methylene carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong carbonyl stretching bands for the ester (around 1720 cm⁻¹) and the aldehyde (around 1730 cm⁻¹), as well as C-H stretches for the aromatic ring and the aldehyde proton (around 2720 and 2820 cm⁻¹).

  • Mass Spectrometry (MS) : The mass spectrum under electron ionization (EI) would show the molecular ion peak (m/z = 192.21). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propyl side chain.

Applications and Research Interest

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for selective reactions at either the aldehyde or the ester group.

  • Pharmaceutical Synthesis : This compound and its isomers are valuable in the construction of pharmacologically active molecules. For instance, related structures are intermediates in the synthesis of the anti-asthmatic drug Montelukast.[13][14][15]

  • Fine Chemicals and Materials Science : The aldehyde functionality can be used in condensation reactions (e.g., Wittig, Knoevenagel) to build larger molecular scaffolds, while the ester can be hydrolyzed or converted to other functional groups.

Conclusion

This compound is a versatile chemical building block with significant potential in organic synthesis. This guide has provided a thorough examination of its identity, properties, and relationship to other key compounds. The outlined synthetic protocol offers a practical starting point for its preparation in a laboratory setting. As research in pharmaceuticals and materials continues to evolve, the demand for such well-defined, functionalized intermediates is expected to grow, underscoring the importance of a comprehensive understanding of their chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10104031, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53758591, Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. Retrieved from [Link].

  • Anichem (n.d.). This compound. Retrieved from [Link].

  • MySkinRecipes (n.d.). This compound. Retrieved from [Link].

  • Pharmaffiliates (n.d.). 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link].

  • Human Metabolome Database (2022). Showing metabocard for Methyl benzoate (HMDB0033968). Retrieved from [Link].

  • Wikipedia (2023). Methyl benzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20134188, Methyl 3-(2-oxopropyl)benzoate. Retrieved from [Link].

  • Organic Syntheses (n.d.). 2-(3-oxopropyl)benzoic acid methyl ester. Retrieved from [Link].

  • PrepChem.com (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link].

  • Palkem India (n.d.). CAS 149968-11-6 (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate. Retrieved from [Link].

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the efficiency of constructing complex molecular architectures is paramount. Success often hinges on the availability of versatile chemical building blocks—molecules that possess multiple, orthogonally reactive functional groups. Methyl 4-(3-oxopropyl)benzoate (CAS No. 113100-81-5) is a prime exemplar of such a strategic intermediate.[1][2] This compound features a methyl-ester-substituted aromatic ring and a terminal aliphatic aldehyde group. This bifunctional nature allows for sequential, controlled chemical modifications, making it an invaluable precursor for the synthesis of pharmacologically active agents and other high-value organic compounds. The aromatic ester provides a site for modifications such as hydrolysis followed by amide coupling, while the aldehyde is a versatile handle for C-C and C-N bond formation through reactions like reductive amination, Wittig olefination, and aldol condensations. This guide provides a comprehensive technical overview of its synthesis, properties, and applications for researchers, chemists, and drug development professionals.

Chemical & Physical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.[1]

PropertyValueSource
CAS Number 113100-81-5PubChem[1]
Molecular Formula C₁₁H₁₂O₃PubChem[1]
Molecular Weight 192.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 3-(4-Methoxycarbonylphenyl)propanalPubChem[1]
Physical Form Yellow to Brown LiquidSigma-Aldrich
Purity Typically >95%Anichem, Sigma-Aldrich[3]
InChIKey RDOLXRZUEFVVQS-UHFFFAOYSA-NPubChem[1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCC=OPubChem[1][2]

Synthesis and Mechanistic Insights

While several synthetic routes can be envisioned, a robust and scalable approach to this compound involves a palladium-catalyzed Heck-type reaction. This strategy is favored for its high functional group tolerance, which is critical for preserving the integrity of both the methyl ester and the desired aldehyde functionality (or a precursor). A logical pathway begins with the coupling of an aryl halide with an unsaturated alcohol, followed by isomerization or oxidation.

A highly effective method is the palladium-catalyzed coupling of methyl 4-iodobenzoate with allyl alcohol. The initial Heck reaction product is an enol or its corresponding ketone, which subsequently isomerizes to the desired terminal aldehyde. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yield and selectivity. The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is essential for regenerating the active Pd(0) catalyst in the catalytic cycle.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 Methyl 4-iodobenzoate Reaction Heck-Type Coupling SM1->Reaction SM2 Allyl Alcohol SM2->Reaction Catalyst Pd(OAc)₂ (Catalyst) Catalyst->Reaction Ligand PPh₃ (Ligand) Ligand->Reaction Base Et₃N (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a representative procedure for the synthesis of this compound. As a self-validating system, it includes in-process checks and concludes with analytical characterization to confirm product identity and purity.

Materials:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Allyl alcohol (2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-iodobenzoate (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) species in the catalytic cycle is sensitive to oxidation.

  • Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile, followed by allyl alcohol (2.0 equiv) and triethylamine (2.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-iodobenzoate is consumed.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes the triethylammonium iodide salt and any acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel.[4] Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate). The choice of a gradient system is effective for separating the polar product from non-polar byproducts and residual starting materials.[4]

  • Final Product: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to obtain this compound as a purified liquid.

Analytical Characterization

To confirm the structural integrity of the synthesized product, a combination of spectroscopic methods is essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (~3.9 ppm), aromatic protons in the 7-8 ppm region (two doublets, characteristic of a 1,4-disubstituted benzene ring), and aliphatic protons for the propyl chain, including a triplet for the aldehyde proton (~9.8 ppm).[5]

  • ¹³C NMR Spectroscopy: The carbon spectrum should display signals for the ester carbonyl (~166 ppm), the aldehyde carbonyl (~200 ppm), aromatic carbons, the ester methyl carbon (~52 ppm), and the aliphatic carbons of the propyl chain.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information, with strong characteristic C=O stretching absorptions for the ester (~1720 cm⁻¹) and the aldehyde (~1730 cm⁻¹).[5]

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 192.21.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The aldehyde group is a gateway to a multitude of chemical transformations, allowing for the facile introduction of new molecular complexity.

Key Synthetic Applications:

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new secondary or tertiary amines, respectively. This is one of the most robust and widely used methods for C-N bond formation in drug discovery.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization or for creating specific geometric isomers.

  • Aldol and Knoevenagel Condensations: These classic C-C bond-forming reactions enable the extension of the carbon skeleton, building more elaborate molecular structures.

A prime example of the utility of the oxopropyl-aryl motif is found in the synthesis of leukotriene receptor antagonists like Montelukast, where a similar intermediate is used to construct a key part of the final molecule.[8] This highlights the industrial relevance of this structural class. Patents frequently cite molecules with this core structure as key intermediates in the synthesis of inhibitors for various biological targets, including transporters and enzymes.[1][9][10]

The diagram below illustrates a hypothetical, yet representative, application where this compound serves as a starting point for constructing a more complex, drug-like molecule via reductive amination.

Application_Workflow cluster_start Core Building Block cluster_reagents Reaction Partners Start_Mol This compound Reaction_Step Reductive Amination Start_Mol->Reaction_Step Amine Bioactive Amine (e.g., Piperidine derivative) Amine->Reaction_Step Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reaction_Step Reducing Agent Final_Product Complex Drug-like Scaffold (Amine-linked Benzoate) Reaction_Step->Final_Product

Caption: Application of the core in building a complex molecule.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular construction. Its bifunctional nature, combining a stable aromatic ester with a reactive aliphatic aldehyde, provides chemists with a reliable and versatile platform for synthesizing complex target molecules. The synthetic routes to this intermediate are robust, and its subsequent chemical transformations are well-established, making it a highly valuable asset in the arsenal of researchers in pharmaceuticals, agrochemicals, and materials science. As the demand for novel and intricate molecular architectures continues to grow, the importance of such well-designed building blocks will only increase.

References

  • PubChem. This compound. National Institutes of Health. [Link]

  • Anichem. This compound. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Pharmaffiliates. 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. [Link]

  • PubChem. Ethyl 4-(3-oxopropyl)benzoate. National Institutes of Health. [Link]

  • Google Patents.
  • Wikipedia. Methyl benzoate. [Link]

  • University of Colorado Boulder. Preparation of Methyl Benzoate. [Link]

  • Organic Syntheses. 2-(3-oxopropyl)benzoic acid methyl ester. [Link]

  • PubChem. Methyl 3-(2-oxopropyl)benzoate. National Institutes of Health. [Link]

  • PubChem. Methyl 3-hydroxy-4-nitro-2-(2-oxopropyl)benzoate. National Institutes of Health. [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • The Royal Society of Chemistry. General Information. [Link]

  • Google Patents. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • PubChem. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. National Institutes of Health. [Link]

  • PubChem. Methyl 4-(2-oxopropyl)benzoate. National Institutes of Health. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Link]

  • Google Patents.
  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

  • A&A Pharmachem. What are the antibacterial properties of Methyl Benzoate? [Link]

  • precisionFDA. ETHYL 4-(3-OXOPROPYL)BENZOATE. [Link]

  • Brainly. What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? [Link]

  • Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

  • PubMed Central. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools. [Link]

  • PubChem. Benzoic acid, acetylmethyl ester. National Institutes of Health. [Link]

Sources

"Methyl 4-(3-oxopropyl)benzoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Bifunctional Scaffold for Complex Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for researchers in medicinal chemistry and drug development. Its utility is anchored in its distinct bifunctional nature: a reactive aldehyde and a stable methyl ester, positioned at opposite ends of a rigid phenyl ring. This arrangement allows for selective, sequential chemical transformations, providing a reliable scaffold for elaborating molecular complexity.

This guide, intended for chemists and drug development professionals, provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and, most critically, its application in key synthetic transformations. We will explore the causality behind experimental choices and provide actionable protocols, demonstrating its role in constructing advanced intermediates for pharmaceutically relevant compounds.

Core Characteristics and Physicochemical Properties

This compound, also known as 3-(4-Methoxycarbonylphenyl)propanal, is a stable, often liquid, organic compound that serves as an excellent starting point for multi-step syntheses.

PropertyValueSource
CAS Number 113100-81-5[1][2]
Molecular Formula C₁₁H₁₂O₃[2][3]
Molecular Weight 192.21 g/mol [2][3]
Appearance Yellow to Brown Liquid
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCC=O[1][2]
IUPAC Name This compound[2]

These properties make it a tractable and well-characterized starting material for laboratory and potential scale-up operations.

Synthesis of the Building Block

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into its chemical nature. A prevalent method involves a palladium-catalyzed Heck-type reaction, which couples an aromatic ring with an alkene, followed by oxidation. A well-documented analogous procedure for a similar isomer, 2-(3-oxopropyl)benzoic acid methyl ester, provides a robust template for this transformation.[4] The synthesis involves the reaction of an appropriate methyl aminobenzoate with allyl alcohol in the presence of a palladium catalyst.[4]

The causality here is the power of palladium catalysis to form carbon-carbon bonds under relatively mild conditions. The choice of allyl alcohol is strategic, as the resulting enol intermediate readily tautomerizes to the desired aldehyde.

G cluster_start Starting Materials Methyl 4-aminobenzoate Methyl 4-aminobenzoate Heck Coupling Heck Coupling Methyl 4-aminobenzoate->Heck Coupling Allyl Alcohol Allyl Alcohol Allyl Alcohol->Heck Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Heck Coupling Intermediate Intermediate Heck Coupling->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Product This compound Tautomerization->Product

Caption: Conceptual workflow for the synthesis of this compound.

The Aldehyde Handle: A Gateway to Molecular Diversity

The primary locus of reactivity on this compound is the terminal aldehyde group. This functional group is a cornerstone of organic synthesis, enabling a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. The methyl ester, being significantly less reactive, typically remains untouched under conditions used to modify the aldehyde, demonstrating excellent functional group orthogonality.

G cluster_reactions Primary Transformations cluster_products Resulting Scaffolds main This compound Aldehyde (CHO) Methyl Ester (COOCH3) Reductive Amination Reductive Amination main:f1->Reductive Amination Wittig Reaction Wittig Reaction main:f1->Wittig Reaction Knoevenagel Condensation Knoevenagel Condensation main:f1->Knoevenagel Condensation Amines Amines Reductive Amination->Amines Alkenes Alkenes Wittig Reaction->Alkenes α,β-Unsaturated Systems α,β-Unsaturated Systems Knoevenagel Condensation->α,β-Unsaturated Systems

Caption: Orthogonal reactivity of the primary functional groups.

Reductive Amination: Building C-N Bonds

Reductive amination is arguably one of the most reliable and versatile methods for synthesizing amines.[5][6] The process involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of this "one-pot" reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated imine intermediate over the starting aldehyde, preventing premature reduction of the carbonyl.[7] This selectivity is the key to achieving high yields.

This protocol describes a general procedure for the reductive amination of this compound with a primary amine (e.g., benzylamine).

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the primary amine (e.g., benzylamine, 1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, a mild base (e.g., triethylamine, 1.1 eq) should be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Wittig Reaction: Constructing Alkenes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8][9][10] The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The ylide acts as a carbon nucleophile, attacking the carbonyl carbon of the aldehyde.[9] This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[10]

The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield E-alkenes, whereas non-stabilized ylides (containing alkyl groups) typically favor the Z-alkene.[11]

This protocol details the synthesis of an α,β-unsaturated ester using a stabilized Wittig reagent.

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add a suitable base (e.g., sodium hydride or potassium tert-butoxide, 1.1 eq) at 0 °C to deprotonate the phosphonium salt, forming the characteristic colored ylide. Stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 1-4 hours).

  • Workup: Quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., ether/hexanes). Final purification is achieved by silica gel chromatography.

G Start Start: Aldehyde & Ylide Step1 Nucleophilic Attack (Ylide on Carbonyl) Start->Step1 Intermediate Betaine/ Oxaphosphetane Step1->Intermediate Step2 [2+2] Cycloelimination Intermediate->Step2 Product Product: Alkene + Ph3P=O Step2->Product

Caption: Simplified workflow of the Wittig Reaction.

Knoevenagel Condensation: Access to Conjugated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) to an aldehyde, followed by dehydration.[12] This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[13] The base facilitates the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as the nucleophile. The resulting aldol-type adduct readily dehydrates to yield a stable, conjugated α,β-unsaturated product. This transformation is highly valuable for synthesizing electron-deficient alkenes, which are themselves versatile intermediates for Michael additions and other downstream reactions.

This protocol, adapted from procedures for similar aromatic aldehydes, describes the reaction with malononitrile.[13]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and stir. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol or hexanes to remove residual starting materials and catalyst, and dry under vacuum.

The Methyl Ester: A Handle for Late-Stage Modification

While the aldehyde is typically the site of initial transformations, the methyl ester provides an opportunity for late-stage functionalization. Its most common reaction is hydrolysis to the corresponding carboxylic acid, which is usually achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a methanol/water mixture) followed by acidic workup.[14] This unmasks a carboxylic acid, a crucial functional group in many active pharmaceutical ingredients for modulating solubility and engaging in biological interactions.

Application in the Synthesis of Pharmaceutical Scaffolds: The Case of Telmisartan

The true power of a building block is demonstrated in its application to the synthesis of complex, high-value molecules. While this compound itself may not be a direct named intermediate in all literature routes, the structural motif it represents is central to the synthesis of drugs like Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[15][16]

Many syntheses of Telmisartan involve the construction of a benzimidazole core, which is then alkylated.[17][18][19] The side chain required for this alkylation often originates from precursors structurally analogous to this compound. For instance, a related aldehyde can be used to build the necessary carbon framework through reactions like those described above, which is then transformed into a suitable leaving group (e.g., a bromide) for the final alkylation step. The ester group in such a precursor is ultimately hydrolyzed to the carboxylic acid found in the final Telmisartan structure. This highlights how the dual functionality of the building block allows for the systematic and convergent assembly of a complex drug molecule.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is derived from the orthogonal reactivity of its aldehyde and methyl ester functional groups, which are presented on a stable and readily functionalized aromatic core. This guide has demonstrated how the aldehyde can be selectively transformed through robust and high-yielding reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation to access a wide diversity of molecular scaffolds. The latent reactivity of the methyl ester provides further opportunities for late-stage modifications. For the research scientist and drug development professional, mastering the application of this building block provides a reliable and efficient pathway to construct the complex molecules required to address modern therapeutic challenges.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10104031, this compound. Available from: [Link]

  • Venugopal, M., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry.
  • Anichem. This compound In Stock. Available from: [Link]

  • Mehta, G.N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Eureka | Patsnap. Synthesis method of telmisartan intermediate. Available from: [Link]

  • New Drug Approvals. TELMISARTAN PART 2/3. Available from: [Link]

  • Google Patents. WO2014067237A1 - Telmisartan preparation method and intermediate thereof.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53758591, Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Pharmaffiliates. CAS No : 149968-11-6 | Product Name : 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). Available from: [Link]

  • Maryanoff, B.E., & Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • The Organic Chemist (2018). Wittig Reaction Mechanism. YouTube. Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Organic Syntheses. 2-(3-oxopropyl)benzoic acid methyl ester. Available from: [Link]

  • Wang, W., et al. (2023).
  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • Wikipedia. Methyl benzoate. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. Scheme of Knoevenagel condensation with different methylene substrates. Available from: [Link]

  • PubChemLite. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. Available from: [Link]

  • Eriksson, J. (2023).
  • Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). Available from: [Link]

Sources

An Investigator's Guide to the Potential Biological Activities of Methyl 4-(3-oxopropyl)benzoate: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel compound, Methyl 4-(3-oxopropyl)benzoate. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs suggest plausible avenues for exploration, particularly in oncology. This document will, therefore, serve as a roadmap for initiating a scientifically rigorous investigation, from initial hypotheses to detailed experimental protocols.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound with the chemical formula C₁₁H₁₂O₃.[1] Its structure features a benzene ring substituted with a methyl ester and a propanal group. The presence of these functional groups, particularly the reactive aldehyde and the benzoate core, suggests the potential for diverse biological interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
IUPAC Name This compound[1]
CAS Number 113100-81-5[1]
Physical Form Yellow to Brown Liquid

While this specific molecule remains largely unexplored, the broader family of methyl benzoate derivatives has been a subject of interest in various biological contexts. For instance, some benzoate derivatives have been investigated for their role in cancer pathways, and other structurally related compounds have demonstrated cytotoxic effects against cancer cell lines.[2][3] This provides a logical starting point for our investigation into the potential therapeutic applications of this compound.

Postulated Biological Activity: A Hypothesis-Driven Approach

Based on the chemical structure of this compound and the known activities of related compounds, a primary area of investigation should be its potential as an anticancer agent. The rationale for this hypothesis is twofold:

  • Structural Analogs with Anticancer Properties: A structurally similar compound, Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate, has shown anticancer properties, including the ability to inhibit enzyme activity and induce apoptosis in malignant cells.[2] This suggests that the substituted methyl benzoate scaffold may be a viable pharmacophore for anticancer drug discovery.

  • Reactive Aldehyde Moiety: The presence of a propanal group introduces a reactive aldehyde. Aldehydes can participate in various cellular reactions, including the formation of Schiff bases with primary amines on proteins, which could potentially disrupt protein function and lead to cytotoxicity in rapidly dividing cancer cells.

Therefore, the central hypothesis of this guide is that This compound possesses anticancer activity, potentially through the induction of apoptosis and inhibition of cell proliferation.

A Roadmap for Investigation: Experimental Protocols

To systematically test our central hypothesis, a multi-tiered experimental approach is proposed, beginning with in vitro assays to establish baseline cytotoxicity and progressing to more complex mechanistic studies and preliminary in vivo models.

Tier 1: In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine if this compound exhibits cytotoxic effects on cancer cells. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used.

Experimental Workflow for In Vitro Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability & Proliferation Assays cluster_3 Data Analysis A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Seed cells in 96-well plates A->B C Prepare serial dilutions of This compound B->C After cell adherence D Treat cells for 24, 48, 72 hours C->D E MTT/MTS Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G BrdU Incorporation Assay (DNA Synthesis) D->G H Calculate IC50 values E->H F->H G->H I Determine dose- and time-dependent effects H->I

Caption: Workflow for initial in vitro screening of this compound.

Detailed Protocol: MTT/MTS Assay [4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Mechanistic Assays - Investigating the "Why"

If significant cytotoxicity is observed in Tier 1, the next step is to elucidate the mechanism of action. Based on our hypothesis, we will focus on apoptosis induction.

Experimental Workflow for Apoptosis Assays

G cluster_0 Cell Treatment cluster_1 Apoptosis Detection cluster_2 Data Interpretation A Treat cells with IC50 concentration of This compound B Annexin V/Propidium Iodide Staining (Flow Cytometry) A->B C Caspase-3/7 Activity Assay A->C D Western Blot for Apoptotic Markers (e.g., cleaved PARP, Bcl-2 family) A->D E Quantify apoptotic vs. necrotic cells B->E F Measure caspase activation C->F G Assess changes in apoptotic protein levels D->G

Caption: Workflow for investigating apoptosis induction by this compound.

Detailed Protocol: Annexin V/PI Staining [6]

  • Cell Treatment: Treat cells in a 6-well plate with the IC₅₀ concentration of this compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Tier 3: Preliminary In Vivo Efficacy - A First Look in a Living System

Positive and compelling in vitro data warrants a preliminary investigation into the in vivo efficacy of this compound. A subcutaneous xenograft model in immunocompromised mice is a standard and appropriate starting point.[7][8]

Experimental Workflow for Xenograft Model

G cluster_0 Tumor Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis A Inject cancer cells subcutaneously into immunocompromised mice B Monitor tumor growth until palpable A->B C Randomize mice into treatment and vehicle control groups B->C D Administer this compound (e.g., intraperitoneally) C->D E Measure tumor volume and body weight regularly D->E F Harvest tumors at study endpoint E->F At endpoint G Perform histological analysis (e.g., H&E, IHC for proliferation/apoptosis markers) F->G

Caption: Workflow for a subcutaneous xenograft study of this compound.

Detailed Protocol: Subcutaneous Xenograft Model [8][9]

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., HBSS or a mixture with Matrigel) and inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).[8][9]

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Formulate this compound in a suitable vehicle and administer it to the treatment group via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors. A portion of the tumor can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for markers like Ki-67 for proliferation and cleaved caspase-3 for apoptosis), and another portion can be snap-frozen for molecular analysis.

Future Directions and Considerations

The experimental framework outlined above provides a robust starting point for characterizing the potential biological activity of this compound. Based on the outcomes of these studies, future research could diverge into several exciting areas:

  • Structure-Activity Relationship (SAR) Studies: If promising activity is identified, a medicinal chemistry campaign to synthesize and test analogs of this compound could be initiated. This would help in optimizing the compound's potency and drug-like properties.

  • Target Identification: Should the compound show significant and specific activity, efforts to identify its molecular target(s) would be a critical next step. This could involve techniques such as affinity chromatography, proteomics, or computational modeling.

  • Broader Biological Screening: While this guide focuses on anticancer potential, the compound could be screened against other biological targets, such as microbial pathogens, given the known insecticidal and antimicrobial properties of some benzoate esters.[10]

Conclusion

This compound represents an unexplored molecule with the potential for interesting biological activity. While direct evidence is currently lacking, its chemical structure provides a rational basis for investigating its properties as a potential anticancer agent. The systematic, tiered approach detailed in this guide offers a clear and scientifically rigorous path forward for any researcher or drug development professional interested in unlocking the therapeutic potential of this novel compound. Through careful and methodical investigation, we can determine if this compound is simply a chemical curiosity or a valuable lead in the quest for new medicines.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Bioassays for Anticancer Activities. ResearchGate. [Link]

  • BiTE® Xenograft Protocol. Bio-Techne. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • Methyl 3-hydroxy-4-nitro-2-(2-oxopropyl)benzoate. PubChem. [Link]

  • Methyl 3-(2-oxopropyl)benzoate. PubChem. [Link]

  • Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. PubChem. [Link]

  • ETHYL 4-(3-OXOPROPYL)BENZOATE. precisionFDA. [Link]

  • Methyl 4-(2-oxopropyl)benzoate. PubChem. [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Preparation of Methyl Benzoate. SlidePlayer. [Link]

  • DNA methylome changes by estradiol benzoate and bisphenol A links early-life environmental exposures to prostate cancer risk. PubMed. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]

Sources

Methodological & Application

Experimental protocol for "Methyl 4-(3-oxopropyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl 4-(3-oxopropyl)benzoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable aldehyde intermediate in organic synthesis. The protocol focuses on the selective oxidation of the precursor primary alcohol, Methyl 4-(3-hydroxypropyl)benzoate. We present two robust, field-proven methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. This guide is designed for researchers and drug development professionals, offering a detailed rationale for methodological choices, step-by-step protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Challenge of Selective Alcohol Oxidation

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, yet it presents a significant challenge: preventing over-oxidation to the corresponding carboxylic acid.[1] The target molecule, this compound, contains an aldehyde functional group that is crucial for subsequent reactions such as Wittig olefination, reductive amination, or aldol condensations. Therefore, a mild and highly selective oxidation method is paramount.

This application note details two state-of-the-art, metal-free oxidation protocols that offer high yields and excellent functional group tolerance, making them superior to traditional methods involving toxic heavy metals like chromium (e.g., PCC oxidation).[2][3]

Reaction Scheme:

Methyl 4-(3-hydroxypropyl)benzoatethis compound

Strategic Selection of an Oxidation Protocol

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, reaction scale, available equipment, and safety considerations. We will compare three common methods to justify the protocols detailed in this guide.

Method Reagents Pros Cons
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineHigh selectivity, mild conditions (-78 °C), metal-free, broad scope.[1]Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS).[2][4]
Dess-Martin (DMP) Oxidation Dess-Martin Periodinane (DMP)Very mild (room temp), neutral pH, high chemoselectivity, easy workup.[5][6]DMP reagent is potentially explosive (shock-sensitive), poor atom economy.[5][7]
PCC Oxidation Pyridinium Chlorochromate (PCC)Effective for aldehydes in anhydrous conditions, simple setup.[8]Chromium (VI) is highly toxic and carcinogenic, generates hazardous waste.[3][8]

The following diagram illustrates a decision-making process for selecting the appropriate oxidation method.

start Start: Need to Oxidize Primary Alcohol to Aldehyde scale What is the reaction scale? start->scale cryo Is a cryogenic setup (-78°C) available? scale->cryo Small to Medium (<10g) pcc Consider PCC Oxidation (Legacy Method) scale->pcc Large Scale (>10g) safety Are you equipped to handle shock-sensitive reagents? cryo->safety No swern Use Swern Oxidation (Protocol A) cryo->swern Yes dmp Use DMP Oxidation (Protocol B) safety->dmp Yes reconsider Re-evaluate scale or seek alternative methods safety->reconsider No

Caption: Decision guide for selecting an oxidation method.

Protocol A: Swern Oxidation

This protocol is renowned for its mild conditions, which preserve sensitive functional groups.[10] The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive intermediate, which is then attacked by the alcohol. Subsequent elimination induced by triethylamine yields the aldehyde.[4]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Methyl 4-(3-hydroxypropyl)benzoateC₁₁H₁₄O₃194.2310.01.01.94 g
Oxalyl Chloride(COCl)₂126.9312.01.20.85 mL
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1324.02.41.70 mL
Triethylamine (TEA)(C₂H₅)₃N101.1950.05.06.96 mL
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--100 mL
Experimental Workflow Diagram

cluster_prep Reagent Preparation & Reaction cluster_workup Work-up & Purification A 1. Prepare oxalyl chloride solution in DCM at -78°C B 2. Add DMSO dropwise (Maintain -78°C) A->B C 3. Stir for 15 min B->C D 4. Add alcohol solution dropwise (Maintain -78°C) C->D E 5. Stir for 30 min D->E F 6. Add Triethylamine (TEA) dropwise E->F G 7. Warm to room temp. F->G H 8. Quench with H₂O G->H I 9. Extract with DCM H->I J 10. Wash with dilute HCl, sat. NaHCO₃, and brine I->J K 11. Dry, filter, and concentrate J->K L 12. Purify via flash chromatography K->L

Caption: Step-by-step workflow for the Swern Oxidation protocol.

Step-by-Step Procedure

Safety: Conduct this reaction in a well-ventilated fume hood. Wear appropriate PPE. Oxalyl chloride is toxic and corrosive. The reaction produces carbon monoxide and dimethyl sulfide (stench).

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 50 mL of anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (0.85 mL, 12.0 mmol) to the cold DCM via syringe.

  • DMSO Addition: In a separate flask, prepare a solution of DMSO (1.70 mL, 24.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Vigorous gas evolution (CO, CO₂) will be observed.

  • Activation: Stir the resulting white suspension at -78 °C for 15 minutes.

  • Substrate Addition: Dissolve Methyl 4-(3-hydroxypropyl)benzoate (1.94 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes, keeping the temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 30 minutes.

  • Base Addition: Add triethylamine (6.96 mL, 50.0 mmol) dropwise to the flask over 5 minutes. A thick white precipitate will form.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quenching and Work-up:

    • Add 50 mL of water to the flask and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of DCM.

    • Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a liquid.[12]

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

This method is valued for its operational simplicity and mild, non-acidic conditions.[9] The hypervalent iodine reagent directly oxidizes the alcohol to the aldehyde at room temperature.[13]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Methyl 4-(3-hydroxypropyl)benzoateC₁₁H₁₄O₃194.2310.01.01.94 g
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.1412.01.25.09 g
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--100 mL
Sodium Bicarbonate (optional buffer)NaHCO₃84.0120.02.01.68 g
Step-by-Step Procedure

Safety: DMP is shock-sensitive and potentially explosive, especially when impure or heated. Handle with care using non-metal spatulas.[7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add a solution of Methyl 4-(3-hydroxypropyl)benzoate (1.94 g, 10.0 mmol) in 100 mL of anhydrous DCM.

  • Buffering (Optional): For acid-sensitive substrates, add sodium bicarbonate (1.68 g, 20.0 mmol) and stir to create a suspension.[9]

  • DMP Addition: Add Dess-Martin Periodinane (5.09 g, 12.0 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching and Work-up:

    • Pour the reaction mixture into a flask containing 100 mL of a saturated NaHCO₃ solution and 100 mL of a 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [14]
Appearance Yellow to Brown Liquid[15]
CAS Number 113100-81-5[14]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.82 (t, J = 1.2 Hz, 1H, -CH O)

    • δ 8.01 (d, J = 8.4 Hz, 2H, Ar-H )

    • δ 7.30 (d, J = 8.4 Hz, 2H, Ar-H )

    • δ 3.91 (s, 3H, -OCH ₃)

    • δ 3.05 (t, J = 7.6 Hz, 2H, Ar-CH ₂-)

    • δ 2.85 (t, J = 7.6 Hz, 2H, -CH ₂-CHO)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 201.5 (-C HO)

    • δ 166.8 (-C OOR)

    • δ 145.2 (Ar-C )

    • δ 129.9 (Ar-C H)

    • δ 129.0 (Ar-C )

    • δ 128.5 (Ar-C H)

    • δ 52.1 (-OC H₃)

    • δ 44.8 (-C H₂-CHO)

    • δ 29.5 (Ar-C H₂-)

  • IR (neat, cm⁻¹):

    • ~2950 (C-H stretch)

    • ~2720 (Aldehyde C-H stretch)

    • ~1720 (Ester C=O stretch)

    • ~1695 (Aldehyde C=O stretch)

    • ~1610, 1580 (Aromatic C=C stretch)

    • ~1280, 1110 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z 192 [M]⁺, 163 [M-CHO]⁺, 161 [M-OCH₃]⁺, 133 [M-COOCH₃-H₂]⁺

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidant; low temperature (Swern); deactivated DMP.Add more oxidant (0.2 eq increments); allow Swern to warm slightly (-65°C); use fresh DMP.
Over-oxidation to Carboxylic Acid Presence of water; reaction run for too long at room temp (PCC).Ensure all reagents and glassware are anhydrous. This is rare with Swern/DMP but possible with other oxidants.
Low Yield after Work-up Product is somewhat water-soluble; emulsion during extraction.Perform additional extractions of the aqueous layer; add brine to break emulsions.
Difficult Purification Close-running impurities (e.g., unreacted alcohol or byproducts).Use a long column and a shallow solvent gradient for chromatography.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Al-Mustansiriyah Journal of Science. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Wikipedia. Pyridinium chlorochromate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10104031, this compound. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Organic Syntheses. 2-(3-oxopropyl)benzoic acid methyl ester. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

Sources

Chemoselective Suzuki-Miyaura Coupling of Methyl 4-(3-oxopropyl)benzoate: A Protocol for the Synthesis of Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Author: Dr. Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol and scientific rationale for the chemoselective Suzuki-Miyaura coupling of methyl 4-(3-oxopropyl)benzoate, a substrate featuring both an aryl halide and an aliphatic aldehyde. The presence of the aldehyde moiety presents a significant challenge, as it can potentially undergo side reactions or interfere with the palladium catalyst. We present a robust, optimized protocol that leverages a carefully selected palladium/ligand system to achieve high yields of the desired biaryl product while preserving the sensitive aldehyde functionality. This guide is intended for researchers in medicinal chemistry and drug development who require reliable methods for the synthesis of complex, functionalized biaryl compounds.

Introduction and Scientific Principle

The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] Its widespread adoption in pharmaceutical and materials science is due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[4]

The substrate of interest, this compound (assuming the bromo- derivative, methyl 4-bromo-3-(3-oxopropyl)benzoate, as a common starting material), contains three key functional groups: an aryl bromide (the electrophilic partner), a methyl ester, and an aliphatic aldehyde. While the ester is generally stable under typical Suzuki conditions, the aldehyde group is susceptible to side reactions such as aldol condensation under basic conditions or can coordinate to the catalyst, potentially leading to reaction inhibition.[5] Therefore, achieving a chemoselective coupling at the C-Br bond is paramount.

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the process.[6][7]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition center pd2_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation diaryl_pd2 Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination reductive_elimination->pd0 output_product Ar¹-Ar² reductive_elimination->output_product input_aryl_halide Ar¹-X input_aryl_halide->oxidative_addition input_boronic_acid Ar²-B(OR)₂ input_boronic_acid->transmetalation base_input Base base_input->transmetalation

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Experimental Considerations

To ensure the successful coupling of this compound, careful selection of the reaction components is critical to favor the desired reaction pathway and suppress side reactions.

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is arguably the most important factor for success. Modern dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are exceptionally effective.[9] These bulky, electron-rich ligands promote rapid oxidative addition and reductive elimination, which often allows for lower reaction temperatures and shorter reaction times, minimizing thermal degradation of the aldehyde. They also create a sterically hindered palladium center that disfavors coordination with the substrate's aldehyde group. While catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures, increasing the risk of side reactions.

  • Base Selection: The base activates the boronic acid for transmetalation.[8] For substrates with base-sensitive groups like aldehydes and esters, a moderately strong but non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[9] They are strong enough to facilitate the catalytic cycle but are less likely to promote aldol reactions or hydrolyze the methyl ester compared to hydroxides.

  • Solvent System: A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] A common and effective system is a 4:1 to 5:1 mixture of 1,4-dioxane and water. Anhydrous conditions are not required and are often detrimental to the reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with methyl 4-bromo-(3-oxopropyl)benzoate.

Materials and Reagents
  • Methyl 4-bromo-(3-oxopropyl)benzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for inert atmosphere synthesis

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis a Combine Aryl Bromide, Boronic Acid, & Base in Flask b Add Pd(OAc)₂ & SPhos a->b c Add Dioxane/H₂O Solvent b->c d Seal and Degas with N₂/Ar (3x Vacuum/Backfill Cycles) c->d e Heat Reaction Mixture (e.g., 80-100 °C) with Stirring d->e f Monitor Progress by TLC or LC-MS e->f g Cool to RT, Quench with Water f->g h Extract with Organic Solvent (e.g., EtOAc) g->h i Wash, Dry (Na₂SO₄), & Concentrate h->i j Purify via Flash Column Chromatography i->j k Characterize Product (NMR, MS) j->k

Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add methyl 4-bromo-(3-oxopropyl)benzoate (e.g., 271 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (e.g., 414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In the open air, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Degassing: Seal the flask with a rubber septum. Purge the flask by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon gas. This step is crucial to remove oxygen, which can deactivate the catalyst.[7]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimized conditions and provides a comparison with other potential parameters, highlighting the rationale for the recommended protocol.

ParameterRecommended ConditionAlternative(s)Rationale for Recommendation
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄, PdCl₂(dppf)SPhos-based catalysts are highly active, allowing for lower temperatures and showing excellent tolerance for functional groups like aldehydes.[9]
Base K₂CO₃ or K₃PO₄Cs₂CO₃, KF, NaOHK₂CO₃/K₃PO₄ provides a good balance of reactivity and mildness, minimizing risks of aldol condensation or ester hydrolysis.[8][9]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene/H₂O, 2-MeTHF/H₂ODioxane is an excellent solvent for a wide range of substrates and is a well-established system for Suzuki couplings.[6]
Temperature 80 - 100 °CRoom Temp, >100 °CElevated temperature is typically required, but should be kept as low as possible to prevent degradation of the aldehyde. The high activity of the SPhos ligand helps enable this range.[10]
Atmosphere Inert (N₂ or Ar)AirAn inert atmosphere is critical to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands.[7]

Troubleshooting

  • Low or No Conversion: Ensure the reaction mixture was properly degassed, as oxygen can kill the catalyst. Verify the quality of the boronic acid, as they can degrade upon storage (protodeboronation). Consider increasing the temperature or reaction time.

  • Formation of Homocoupled Product (Ar²-Ar²): This can occur if the reaction mixture is exposed to oxygen, which can facilitate the homocoupling of boronic acids.[7] Ensure thorough degassing.

  • Protodeboronation (Ar¹-H formation): The aryl halide is reduced to an arene. This can be caused by excess water or impurities. Using freshly purchased or purified reagents can mitigate this issue.

  • Aldehyde-related Side Products: If aldol condensation or other side reactions involving the aldehyde are observed, consider using a milder base like potassium fluoride (KF) or lowering the reaction temperature.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the chemoselective Suzuki-Miyaura coupling of this compound. By carefully selecting a modern palladium-biarylphosphine catalyst system in conjunction with a moderate inorganic base, the reaction proceeds efficiently at the aryl bromide position while preserving the sensitive aldehyde and ester functionalities. This methodology offers a robust platform for the synthesis of complex biaryl aldehydes, which are valuable intermediates in pharmaceutical research and development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]

  • Guo, L., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(24), 4967–4970. [Online] Available at: [Link]

  • Ganton, M. D., & Pagenkopf, B. L. (2006). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 25(6), 1507–1514. [Online] Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Online] Available at: [Link]

  • Lei, P., et al. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513. [Online] Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Online] Available at: [Link]

  • Xia, Y., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 140(16), 5342–5346. [Online] Available at: [Link]

  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(1), 100–106. [Online] Available at: [Link]

  • Cooper, A. K., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Online] Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Online] Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Online] Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Suzuki-Miyaura Coupling Reactions. Organometallics, 34(23), 5497-5508. [Online] Available at: [Link]

Sources

Application Notes and Protocols: Methyl 4-(3-oxopropyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Bifunctional Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Medicinal chemists continually seek versatile building blocks that offer convergent and flexible synthetic routes to novel therapeutic agents. Methyl 4-(3-oxopropyl)benzoate emerges as a compound of significant interest in this regard. Its structure, featuring both an aldehyde and a methyl ester functionality attached to a central benzene ring, provides two distinct points for chemical modification. This bifunctional nature allows for a wide array of synthetic transformations, making it a valuable precursor for the synthesis of diverse compound libraries and targeted therapeutics.

This comprehensive guide provides detailed application notes and validated protocols for the utilization of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of established drugs, explore its application in the construction of various heterocyclic scaffolds, and provide step-by-step methodologies for its chemical transformations. The protocols described herein are designed to be robust and reproducible, empowering researchers to leverage the full synthetic potential of this valuable chemical entity.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 113100-81-5
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH). Insoluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde functionality over time.

Key Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The synthetic utility of this compound is best illustrated through its application in the synthesis of medicinally relevant compounds. Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity rapidly.

Synthesis of Leukotriene Receptor Antagonists: The Montelukast Intermediate

One of the most significant applications of a derivative of this compound is in the synthesis of Montelukast, a widely prescribed oral medication for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. A key intermediate in the industrial synthesis of Montelukast is methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate. While not directly synthesized from the title compound, the structural motif of a propionaldehyde attached to a benzoate ring is a critical component. The aldehyde functionality serves as a handle for further elaboration to construct the complex side chain of the final drug molecule.

A Versatile Precursor for Heterocyclic Scaffolds

The aldehyde group of this compound is a versatile functional group for the construction of a wide variety of heterocyclic systems, which form the core of many pharmaceuticals.

  • Pyrimidines: Pyrimidine-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The aldehyde functionality of this compound can participate in condensation reactions with amidines or ureas to form the pyrimidine ring.

  • Quinolines: The quinoline scaffold is present in numerous antimalarial, antibacterial, and anticancer drugs. The aldehyde group can be utilized in various named reactions, such as the Doebner-von Miller or Friedländer synthesis, to construct the quinoline ring system.[2]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step procedures for key synthetic transformations of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Reductive Amination for the Synthesis of Amine Derivatives

Reductive amination is a cornerstone reaction in medicinal chemistry for the introduction of amine functionalities. The aldehyde group of this compound can be readily converted to a primary, secondary, or tertiary amine.

Reaction Scheme:

dot

Reductive_Amination start This compound intermediate Imine/Iminium Ion Intermediate start->intermediate Condensation amine Primary or Secondary Amine (R1R2NH) amine->intermediate product Methyl 4-(3-(N,N-R1R2)propyl)benzoate intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reducing_agent->product

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective for imines over aldehydes compared to reagents like sodium borohydride. The addition of acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[3][4] This reaction allows for the extension of the carbon chain and the introduction of a double bond with good control over stereochemistry in some cases.

Reaction Scheme:

dot

Wittig_Reaction start This compound intermediate Oxaphosphetane Intermediate start->intermediate [2+2] Cycloaddition ylide Phosphonium Ylide (Ph3P=CHR) ylide->intermediate product Methyl 4-(4-alkenyl)benzoate intermediate->product Decomposition byproduct Triphenylphosphine oxide (Ph3PO) intermediate->byproduct

Caption: General workflow for the Wittig reaction with this compound.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply

  • Syringes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.05 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of the aldehyde to the ylide solution dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides (where R is an alkyl group) typically favor the formation of the Z-alkene, while stabilized ylides (where R is an electron-withdrawing group) generally yield the E-alkene. The choice of solvent and the presence of lithium salts can also influence the E/Z selectivity.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Reaction Scheme:

(where Z1 and Z2 are electron-withdrawing groups)

dot

Knoevenagel_Condensation start This compound intermediate Adduct Intermediate start->intermediate Nucleophilic Addition active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->intermediate catalyst Base Catalyst (e.g., Piperidine, NH4OAc) catalyst->active_methylene Deprotonation product α,β-Unsaturated Product intermediate->product Dehydration

Caption: Workflow for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask with Dean-Stark trap (if using toluene)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and the solvent.

  • Add a catalytic amount of the base catalyst (0.1 eq).

  • If using toluene, equip the flask with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Expert Insights: The choice of catalyst and solvent can significantly impact the reaction rate and yield. Weakly basic catalysts like piperidine or ammonium acetate are commonly used to avoid self-condensation of the aldehyde. For less reactive methylene compounds, azeotropic removal of water using a Dean-Stark trap can drive the reaction to completion.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a powerful and versatile building block for medicinal chemists. Its bifunctional nature provides a platform for the efficient synthesis of a wide range of complex and biologically active molecules. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers looking to incorporate this valuable intermediate into their drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such versatile chemical scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

A comprehensive list of references will be compiled and provided in the final version of this document.

Sources

The Versatility of Methyl 4-(3-oxopropyl)benzoate as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). Methyl 4-(3-oxopropyl)benzoate, a bifunctional molecule featuring both an aldehyde and a methyl ester, represents a significant synthon for the construction of complex molecular architectures. Its strategic importance lies in the differential reactivity of its functional groups, allowing for sequential and controlled chemical transformations. This guide provides an in-depth exploration of the applications of this compound as a precursor in pharmaceutical synthesis, with a focus on its role in the preparation of key intermediates for prominent drugs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical analysis of its synthetic utility.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 113100-81-5[1]
Appearance Yellow to Brown Liquid
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC=C(C=C1)CCC=O[1]

The presence of both an aromatic methyl ester and an aliphatic aldehyde allows for a diverse range of chemical manipulations, making it a valuable intermediate in multi-step syntheses.

Application in the Synthesis of Montelukast Intermediate

Montelukast is a widely prescribed leukotriene receptor antagonist used for the maintenance treatment of asthma. A key intermediate in its synthesis is methyl 2-(3-{(E)-3-[2-(7-chloro-2-quinolyl)vinyl]phenyl}-3-oxopropyl)benzoate.[2][3] While various synthetic routes to Montelukast exist, a plausible and efficient approach to this key intermediate can be envisioned through a Friedel-Crafts acylation reaction, where a derivative of this compound serves as the acylating agent.

Proposed Synthetic Pathway to Montelukast Intermediate

The synthesis of the key Montelukast intermediate can be conceptually broken down into two main stages: the preparation of the necessary acyl chloride from a derivative of this compound, and the subsequent Friedel-Crafts acylation.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A This compound B 3-(4-(Methoxycarbonyl)phenyl)propanoic acid A->B Oxidation C 3-(4-(Methoxycarbonyl)phenyl)propanoyl chloride B->C Chlorination (e.g., SOCl₂) E Montelukast Intermediate (methyl 2-(3-{(E)-3-[2-(7-chloro-2-quinolyl)vinyl]phenyl}-3-oxopropyl)benzoate) C->E AlCl₃ D 2-((E)-2-(7-chloroquinolin-2-yl)vinyl)benzene D->E G A This compound C Iminium Ion Intermediate A->C B Primary or Secondary Amine (R¹R²NH) B->C D Substituted Amine Product C->D Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) G A This compound C Alkene Product A->C B Phosphorus Ylide (Ph₃P=CHR) B->C

Sources

Application Note: Structural Characterization of Methyl 4-(3-oxopropyl)benzoate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis for the structural characterization of Methyl 4-(3-oxopropyl)benzoate (C₁₁H₁₂O₃, Mol. Wt.: 192.21 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for the unequivocal identification and purity assessment of this bifunctional aromatic compound. We present predicted ¹H and ¹³C NMR spectral data, along with anticipated fragmentation patterns in both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. Detailed, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation are provided, supplemented by expert insights and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule incorporating both an ester and an aldehyde functional group. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of two reactive centers—the electrophilic aldehyde and the ester, which can be hydrolyzed or transesterified—allows for sequential and regioselective chemical modifications.

Given its role as a critical building block, the unambiguous confirmation of its structure and the assessment of its purity are paramount. Impurities arising from starting materials or side reactions during its synthesis could lead to undesired products in subsequent steps, impacting reaction yields and the safety profile of the final product. Therefore, the application of high-resolution analytical techniques such as NMR and mass spectrometry is not just a quality control measure but a fundamental necessity for its effective utilization in research and development.

This application note serves as a practical guide, grounded in established analytical principles, to empower researchers to confidently characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and deduce the chemical environment of each part of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the propyl chain, and the methyl ester protons. The expected chemical shifts, multiplicities, and coupling constants are detailed in Table 1. These predictions are based on the analysis of structurally analogous compounds, including ethyl 4-(3-oxopropyl)benzoate and 3-phenylpropanal.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8 (Aldehyde)9.82t (triplet)1.51H
H-2, H-6 (Aromatic)7.99d (doublet)8.22H
H-3, H-5 (Aromatic)7.28d (doublet)8.22H
H-9 (Methyl Ester)3.91s (singlet)-3H
H-α (Propyl)3.05t (triplet)7.52H
H-β (Propyl)2.83t (triplet)7.52H

Causality Behind Predictions:

  • Aldehyde Proton (H-8): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and is expected to appear at a very downfield chemical shift, typically between 9-10 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons (H-β).

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic ring exhibits a classic AA'BB' system. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are more deshielded than the protons ortho to the alkyl chain (H-3, H-5). Both signals will appear as doublets due to coupling with their adjacent aromatic protons.

  • Methyl Ester Protons (H-9): The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.

  • Propyl Chain Protons (H-α, H-β): The methylene protons adjacent to the aromatic ring (H-α) and the aldehyde group (H-β) will appear as triplets due to coupling with each other. The H-α protons are expected to be slightly more downfield due to their proximity to the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)201.5
C=O (Ester)166.8
C-4 (Aromatic)146.0
C-1 (Aromatic)129.8
C-2, C-6 (Aromatic)129.5
C-3, C-5 (Aromatic)128.5
O-CH₃ (Ester)52.2
C-β (Propyl)45.0
C-α (Propyl)28.0
2D NMR Spectroscopy: COSY and HSQC

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show cross-peaks between the aromatic protons H-2,6 and H-3,5, and between the adjacent methylene protons of the propyl chain (H-α and H-β).[2] The aldehyde proton (H-8) would show a correlation to the H-β protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[2][3] An HSQC spectrum would confirm the assignments made from the 1D spectra by showing cross-peaks between:

    • H-2,6 and C-2,6

    • H-3,5 and C-3,5

    • H-9 and the O-CH₃ carbon

    • H-α and C-α

    • H-β and C-β

    • H-8 and the aldehyde C=O (though this correlation can sometimes be weak).

Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of CDCl3 containing TMS A->B Accurately C Filter into a clean, dry 5 mm NMR tube B->C Ensure complete dissolution D Insert sample into NMR spectrometer C->D E Lock, tune, and shim D->E Standard procedure F Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra E->F Optimize parameters G Apply Fourier Transform, phase and baseline correction F->G H Calibrate spectra to TMS (0.00 ppm) G->H I Integrate ¹H signals and pick peaks H->I J Assign signals and interpret spectra I->J

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial to ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Perform standard instrument procedures for locking onto the deuterium signal of the solvent, tuning the probe to the appropriate frequencies (¹H and ¹³C), and shimming the magnetic field to achieve optimal resolution.

    • Acquire a 1D ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • Acquire 2D COSY and HSQC spectra using standard pulse programs provided by the spectrometer manufacturer.

  • Data Processing:

    • Process the acquired free induction decays (FIDs) by applying a Fourier transform.

    • Perform phase correction and baseline correction on all spectra.

    • Calibrate the chemical shift axis of the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. We will consider both "hard" (Electron Ionization) and "soft" (Electrospray Ionization) techniques.

Electron Ionization (EI) Mass Spectrometry

EI is a high-energy ionization technique that often leads to extensive fragmentation.[7] This provides a detailed "fingerprint" of the molecule.

Workflow for EI-MS Analysis

EIMS_Workflow cluster_prep_ei Sample Preparation cluster_acq_ei Data Acquisition (GC-MS) cluster_proc_ei Data Analysis A Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., MeOH) B Inject sample into GC A->B C Separate from impurities B->C D Introduce into EI source C->D E Acquire mass spectrum D->E F Identify molecular ion peak (M⁺·) at m/z 192 E->F G Analyze fragmentation pattern F->G H Propose structures for major fragment ions G->H

Caption: Workflow for EI-MS analysis of this compound.

Predicted Fragmentation Pattern (EI): The molecular ion (M⁺·) is expected at m/z = 192. Key fragment ions are predicted as follows:

Table 3: Predicted Major Fragment Ions in EI-MS

m/zProposed Fragment Structure/Loss
192[M]⁺· (Molecular Ion)
163[M - CHO]⁺
161[M - OCH₃]⁺
133[M - CHO - CH₂O]⁺ or [M - OCH₃ - CO]⁺
117[C₆H₄CH₂CH₂]⁺
105[C₆H₅CO]⁺ (from rearrangement)
91[C₇H₇]⁺ (Tropylium ion)

Causality of Fragmentation:

  • Loss of CHO (m/z 163): A characteristic α-cleavage of the aldehyde group results in the loss of a formyl radical.[8]

  • Loss of OCH₃ (m/z 161): Cleavage of the methoxy group from the ester is a common fragmentation pathway for methyl benzoates.

  • Formation of m/z 117: Benzylic cleavage, with charge retention on the propyl-benzene fragment, is highly favorable.

  • Tropylium Ion (m/z 91): Rearrangement of the benzylic fragment to the stable tropylium cation is a very common pathway for alkylbenzenes.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[9] This is ideal for confirming the molecular weight of the compound.

Workflow for ESI-MS Analysis

ESIMS_Workflow cluster_prep_esi Sample Preparation cluster_acq_esi Data Acquisition (LC-MS or Direct Infusion) cluster_proc_esi Data Analysis A Prepare a dilute solution (~10 µg/mL) in an appropriate solvent (e.g., ACN/H₂O with 0.1% formic acid) B Infuse sample into ESI source A->B C Acquire mass spectrum in positive ion mode B->C D Identify protonated molecule [M+H]⁺ at m/z 193.08 C->D F Confirm molecular weight D->F E Identify sodium adduct [M+Na]⁺ at m/z 215.06 E->F

Sources

Application Notes and Protocols: The Reaction of Methyl 4-(3-oxopropyl)benzoate with Primary Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed insights into the reaction of Methyl 4-(3-oxopropyl)benzoate with primary amines, a versatile transformation with significant applications in modern drug discovery and development. We will explore the fundamental chemical principles, provide detailed experimental protocols for key reactions such as reductive amination and the Pictet-Spengler reaction, and discuss the strategic considerations for synthesizing diverse molecular scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this important chemical transformation.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a valuable bifunctional building block in organic synthesis. It possesses an aliphatic aldehyde, which is a versatile handle for forming carbon-nitrogen bonds, and a methyl ester on an aromatic ring, which can be further functionalized or act as a stable metabolic anchor. The reaction of the aldehyde moiety with primary amines is a cornerstone of medicinal chemistry, enabling the construction of a wide array of nitrogen-containing heterocycles and complex secondary amines. These products are often privileged scaffolds in drug discovery, appearing in numerous approved therapeutics and clinical candidates.

The two primary transformations discussed herein are:

  • Reductive Amination: A robust and widely used method for the synthesis of secondary amines.

  • Pictet-Spengler Reaction: A powerful cyclization reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which are core structures in many biologically active natural products and synthetic drugs.

Understanding the nuances of these reactions allows for the rational design and synthesis of compound libraries for lead discovery and the efficient development of scalable routes to promising drug candidates.

Chemical Principles and Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is critical for reaction optimization and troubleshooting.

Imine Formation: The Common Intermediate

Both reductive amination and the Pictet-Spengler reaction proceed through a common intermediate: the imine (or Schiff base). This is formed by the reversible condensation of the aldehyde group of this compound with a primary amine.[1] The reaction is typically acid-catalyzed, with a pH of around 4.5-5 being optimal. At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, the protonation of the hemiaminal intermediate to facilitate water elimination is slow.

The equilibrium of imine formation can be driven towards the product by removing the water formed during the reaction, often through the use of dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[1]

Diagram: Imine Formation

G R_CHO This compound Hemiaminal Hemiaminal R_CHO->Hemiaminal + R'-NH2 R_NH2 Primary Amine (R'-NH2) R_NH2->Hemiaminal Imine Imine Hemiaminal->Imine Imine->Hemiaminal ReductiveAmination Reductive Amination Product Imine->ReductiveAmination Reduction (e.g., NaBH(OAc)3) PictetSpengler Pictet-Spengler Product Imine->PictetSpengler Cyclization (with suitable amines)

Caption: General reaction pathways for this compound with primary amines.

Pathway A: Reductive Amination

Reductive amination is a two-step, often one-pot, process that converts the initially formed imine into a stable secondary amine. This is achieved by the introduction of a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the starting aldehyde.

The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde. Therefore, milder, and more selective reagents are preferred.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most reductive aminations. Its advantages include:

  • Mildness and Selectivity: It reacts much faster with the protonated iminium ion than with the aldehyde or ketone, minimizing side reactions.

  • Convenience: The reaction can be performed as a one-pot procedure where the aldehyde, amine, and reducing agent are mixed.

  • Broad Substrate Scope: It is effective for a wide range of aldehydes and amines, including those that are weakly basic.

The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Diagram: Reductive Amination Workflow

G start Start reagents Combine: - this compound - Primary Amine - Solvent (e.g., DCE) start->reagents add_stab Add Sodium Triacetoxyborohydride (NaBH(OAc)3) reagents->add_stab reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->reaction workup Aqueous Workup (e.g., sat. NaHCO3) reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extraction purification Purify (e.g., Column Chromatography) extraction->purification product Final Secondary Amine Product purification->product

Sources

Wittig reaction of "Methyl 4-(3-oxopropyl)benzoate" with phosphorus ylides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Wittig Reaction: Synthesis of Olefinated Methyl Benzoate Derivatives

Introduction: The Strategic Importance of Alkene Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction forms a carbon-carbon double bond with absolute regiochemical control, a feature that contrasts sharply with the mixtures often produced by classical elimination reactions.[4][5][6] Its broad functional group tolerance and adaptability make it an indispensable tool in the multi-step synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development.

This guide focuses on the application of the Wittig reaction to Methyl 4-(3-oxopropyl)benzoate , a bifunctional molecule containing both a reactive aldehyde and a less reactive methyl ester. This substrate is particularly relevant as the ester group is generally tolerated under Wittig conditions, allowing for selective olefination of the aldehyde.[2][4][5][7][8] We will explore how the choice of phosphorus ylide—the key Wittig reagent—dictates the stereochemical outcome of the reaction, enabling researchers to selectively synthesize either the (E)- or (Z)-alkene. This control is paramount in drug development, where the specific geometry of a double bond can profoundly impact a molecule's biological activity.

This document provides a detailed examination of the underlying mechanisms, step-by-step protocols for reactions using both stabilized and non-stabilized ylides, and expert insights into reaction optimization and product purification.

Part 1: The Mechanistic Basis of Stereoselectivity

The stereochemical course of the Wittig reaction is not arbitrary; it is a direct consequence of the ylide's electronic properties and the kinetics of the reaction pathway. The modern understanding of the mechanism, particularly under lithium-salt-free conditions, involves a direct [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide (TPPO).[7][9][10][11] The stability of the ylide is the critical factor that determines the preferred geometry of this pathway.

  • Non-Stabilized Ylides: These ylides bear alkyl or other electron-donating groups (e.g., Ph₃P=CH-CH₃). The negative charge is localized on the carbon, making them highly reactive and less stable.[12][13] The reaction proceeds rapidly under kinetic control through a puckered, early transition state. Steric hindrance between the aldehyde substituent and the bulky triphenylphosphine group favors the formation of a syn oxaphosphetane, which subsequently decomposes to yield the (Z)-alkene with high selectivity.[2][7][14][15]

  • Stabilized Ylides: These ylides feature an electron-withdrawing group (EWG) such as an ester or ketone (e.g., Ph₃P=CH-CO₂Et) attached to the carbanion.[12][13] The negative charge is delocalized through resonance, rendering the ylide more stable and less reactive.[13] This stability allows the reaction to approach thermodynamic equilibrium. The transition state is more planar, and the formation of the more sterically favored anti oxaphosphetane is preferred. This intermediate decomposes to give the thermodynamically more stable (E)-alkene as the major product.[7][12][14][15]

The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[16]

G Fig. 1: Wittig Reaction Mechanism & Stereoselectivity cluster_0 Non-Stabilized Ylide Pathway cluster_1 Stabilized Ylide Pathway Reactants_Z Aldehyde + Non-Stabilized Ylide (e.g., R' = Alkyl) TS_Z Kinetic Control (Early, Puckered TS) Reactants_Z->TS_Z Intermediate_Z syn-Oxaphosphetane TS_Z->Intermediate_Z Product_Z (Z)-Alkene + TPPO Intermediate_Z->Product_Z Reactants_E Aldehyde + Stabilized Ylide (e.g., R' = CO₂Et) TS_E Thermodynamic Control (Late, Planar TS) Reactants_E->TS_E Intermediate_E anti-Oxaphosphetane TS_E->Intermediate_E Product_E (E)-Alkene + TPPO Intermediate_E->Product_E

Caption: Fig. 1: Wittig Reaction Mechanism & Stereoselectivity

Part 2: Experimental Design & Protocols

The following protocols are designed for the reaction of this compound. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Workflow Overview

The general experimental procedure follows a three-stage process: preparation of the phosphonium salt, in situ generation of the ylide, and the subsequent reaction with the aldehyde substrate.

G Fig. 2: General Experimental Workflow cluster_prep Stage 1: Reagent Preparation cluster_reaction Stage 2: Olefination cluster_workup Stage 3: Isolation & Purification Salt 1. Phosphonium Salt Synthesis (Triphenylphosphine + Alkyl Halide) Ylide 2. Ylide Generation (in situ) (Salt + Base) Salt->Ylide Deprotonation Reaction 3. Wittig Reaction (Ylide + Aldehyde Substrate) Ylide->Reaction Quench 4. Reaction Quenching Reaction->Quench Extract 5. Aqueous Workup & Extraction Quench->Extract Purify 6. Purification (Chromatography / Recrystallization) Extract->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: Fig. 2: General Experimental Workflow

Protocol A: (Z)-Selective Olefination using a Non-Stabilized Ylide

This protocol aims to synthesize Methyl 4-((Z)-hex-3-en-1-yl)benzoate using propyltriphenylphosphonium bromide. The use of a non-stabilized ylide directs the reaction towards the (Z)-isomer.[7][14]

Materials:

  • Propyltriphenylphosphonium bromide

  • This compound

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under nitrogen, add propyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.[17]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.

    • Cool the ylide solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO).

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the less polar alkene product from the more polar TPPO.[3][18]

Protocol B: (E)-Selective Olefination using a Stabilized Ylide

This protocol details the synthesis of Methyl 4-(4-ethoxycarbonylbut-3-en-1-yl)benzoate using the commercially available, stabilized ylide (carbethoxymethylene)triphenylphosphorane. Stabilized ylides favor the formation of the (E)-alkene.[7][14][15]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • This compound

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Hexanes

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).[3]

    • Add anhydrous DCM. Stabilized ylides are often less reactive and may require heating.[4]

    • Stir the mixture at room temperature or heat to reflux (approx. 40-45 °C for DCM) until TLC analysis indicates consumption of the starting aldehyde (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The direct precipitation of triphenylphosphine oxide (TPPO) can sometimes be achieved. Add a solvent mixture like 25% diethyl ether in hexanes to the crude residue.[3]

    • Stir vigorously. The TPPO should precipitate as a white solid.

    • Filter the solid TPPO and wash it with cold hexanes.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • If necessary, further purify the product via flash column chromatography on silica gel.

Part 3: Data Summary & Troubleshooting

The choice of ylide has a predictable and profound impact on the reaction's outcome. The following table summarizes the expected results for the olefination of this compound.

ParameterProtocol A (Non-Stabilized Ylide)Protocol B (Stabilized Ylide)Rationale
Ylide Used Propylidenetriphenylphosphorane(Carbethoxymethylene)triphenylphosphoraneDifferent electronic properties drive stereoselectivity.[12]
Expected Major Isomer (Z)-alkene(E)-alkeneKinetic vs. Thermodynamic control of the reaction pathway.[7][10]
Typical E/Z Ratio >90:10 (Z:E)>90:10 (E:Z)Non-stabilized ylides favor Z-products; stabilized ylides favor E-products.[14]
Relative Reactivity High (fast reaction at RT)Lower (may require heat)Stabilized ylides are less nucleophilic due to charge delocalization.[4][13]
Base Requirement Strong Base (e.g., n-BuLi, NaH)Often not required (ylide is stable)Acidity of the phosphonium salt proton is much higher for stabilized ylides.
Troubleshooting Common Issues
  • Low Yield or No Reaction:

    • Cause: Incomplete ylide formation (Protocol A) or insufficient reactivity (Protocol B).

    • Solution (A): Ensure reagents and solvent are scrupulously dry. Titrate the n-BuLi before use to confirm its concentration.

    • Solution (B): Increase reaction temperature (e.g., switch solvent to toluene for higher reflux temp) and/or extend the reaction time. For highly hindered ketones (not applicable here, but a general issue), the Horner-Wadsworth-Emmons reaction is a preferred alternative.[2][7]

  • Difficulty in Removing Triphenylphosphine Oxide (TPPO):

    • Cause: TPPO often has similar polarity to the desired product, complicating chromatographic separation.[18]

    • Solution 1: Attempt recrystallization of the product from a suitable solvent like isopropanol, in which TPPO may be more soluble.[17][19]

    • Solution 2 (Advanced): After the initial work-up, treat the crude mixture with reagents like hydrogen peroxide or iodomethane to convert the remaining phosphorus impurities into highly polar derivatives (TPPO or methyltriphenylphosphonium iodide, respectively), which are then easily removed by a simple silica plug filtration.[18]

  • Hydrolysis of Methyl Ester:

    • Cause: While generally stable, the ester can be susceptible to hydrolysis if harsh basic conditions are prolonged or if the aqueous work-up is strongly basic or acidic.

    • Solution: Use the minimum required amount of base for ylide generation. Ensure the quenching and work-up steps are performed with neutral or mildly acidic solutions (e.g., saturated NH₄Cl).

Conclusion

The Wittig reaction offers a highly effective and stereocontrolled method for the olefination of this compound. By carefully selecting a non-stabilized or stabilized phosphorus ylide, researchers can strategically synthesize either the (Z)- or (E)-alkene, respectively. Understanding the mechanistic underpinnings of this choice, coupled with robust experimental protocols and purification strategies, empowers chemists to efficiently construct complex molecular architectures for applications ranging from basic research to industrial-scale drug development.

References

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]

  • University of Missouri-St. Louis. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • University of Pittsburgh. The Wittig Reaction. Available at: [Link]

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. Available at: [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). Available at: [Link]

  • Royal Society of Chemistry. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available at: [Link]

  • Royal Society of Chemistry. The modern interpretation of the Wittig reaction mechanism. Available at: [Link]

  • chemeurope.com. Wittig reaction. Available at: [Link]

  • YouTube. Phosphorous ylides. Available at: [Link]

  • University of Calgary. Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Available at: [Link]

  • ResearchGate. Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications | Request PDF. Available at: [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • Unknown Source. CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (No URL available)
  • ACS Publications. Exploring the Wittig Reaction: A Collaborative Guided-Inquiry Experiment for the Organic Chemistry Laboratory. Available at: [Link]

  • ResearchGate. Organic synthesis: The Wittig reaction cleans up | Request PDF. Available at: [Link]

  • Unknown Source. 27. A Solvent Free Wittig Reaction. (No URL available)
  • Filo. What are stabilized and non-stabilized P-ylides? Examine the reason for s... Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • NIH National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC. Available at: [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Available at: [Link]

  • NIH PubChem. This compound. Available at: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • YouTube. Synthesis of Methyl benzoate with reaction mechanism. Available at: [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for the Chemoselective Transformation of Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Bifunctional Building Block

Methyl 4-(3-oxopropyl)benzoate is a valuable bifunctional molecule in organic synthesis, incorporating both a reactive aldehyde and a less reactive methyl ester.[1] This structural arrangement offers a versatile platform for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science. However, the presence of two distinct carbonyl functionalities presents a significant challenge in achieving chemoselectivity. Many common synthetic transformations do not discriminate between an aldehyde and an ester, leading to undesired side reactions and low yields.

The key to unlocking the synthetic potential of this molecule lies in understanding the differential reactivity of its functional groups. Aldehydes are significantly more electrophilic and sterically accessible than esters, making them more susceptible to attack by nucleophiles and reducing agents.[2][3] For instance, a Grignard reagent or a hydride source like lithium aluminum hydride (LiAlH₄) will preferentially react with the aldehyde.[2][3]

To perform reactions selectively at the ester terminus or on the aromatic ring without affecting the aldehyde, a protection-deprotection strategy is essential. This application note provides a detailed guide to the most effective protecting group strategies for this compound, complete with detailed protocols and the chemical reasoning behind each strategic choice.

The Reactivity Landscape: Aldehyde vs. Ester

Understanding the relative reactivity is the first step in designing a successful synthetic strategy.

  • Aldehyde: Highly reactive towards a broad range of nucleophiles (Grignard reagents, organolithiums, cyanides, ylides), strong and mild reducing agents (LiAlH₄, NaBH₄), and susceptible to oxidation. It readily forms acetals under acidic catalysis.[4][5]

  • Methyl Ester: Moderately reactive. It reacts with strong nucleophiles and reducing agents (typically LiAlH₄, but not NaBH₄) but is generally stable to milder conditions that transform aldehydes. Esters are prone to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.[6]

This reactivity difference dictates that for most synthetic pathways, the aldehyde must be "masked" or protected to allow for selective manipulation of the ester group.

Strategy 1: Selective Reaction at the Ester by Aldehyde Protection

This is the most common and crucial strategy. By temporarily converting the aldehyde into a non-reactive functional group, the ester becomes the primary site for chemical modification. The ideal protecting group for an aldehyde is an acetal , which is simple to form and remove and is inert to a wide array of reagents.[5][7]

Rationale for Acetal Protection:

  • Selective Formation: Aldehydes react much faster than esters with diols under acidic catalysis to form cyclic acetals.[2]

  • Stability: Acetals are stable under neutral and strongly basic conditions, making them compatible with organometallic reagents (Grignard, organolithiums), hydride reducing agents, and conditions for ester saponification.[4]

  • Facile Removal: The aldehyde can be regenerated easily through mild acid hydrolysis.[4]

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal using ethylene glycol. The removal of water is critical to drive the reaction equilibrium towards the product.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product, Methyl 4-(2-(1,3-dioxolan-2-yl)ethyl)benzoate . The product can be purified further by column chromatography if necessary.

Protocol 2: Deprotection of the Acetal to Regenerate the Aldehyde

Materials:

  • Methyl 4-(2-(1,3-dioxolan-2-yl)ethyl)benzoate

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the acid by adding saturated NaHCO₃ solution carefully until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the deprotected this compound.

Diagram 1: Aldehyde Protection Workflow

G cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Start This compound Protect React with Ethylene Glycol Catalyst: TsOH Solvent: Toluene (reflux) (Dean-Stark) Start->Protect Protected Protected Intermediate (Acetal) Protect->Protected Reaction Perform Reaction on Ester (e.g., Reduction with LiAlH₄, Grignard Addition) Protected->Reaction Product_Protected Modified Product (Acetal Intact) Reaction->Product_Protected Deprotect Mild Acid Hydrolysis (e.g., aq. HCl in Acetone) Product_Protected->Deprotect Final_Product Final Product (Aldehyde Restored) Deprotect->Final_Product

Caption: Workflow for protecting the aldehyde as an acetal.

Strategy 2: Selective Reaction at the Aldehyde by Ester Modification

While less common, a scenario may arise where the aldehyde needs to be modified under conditions that would destroy the methyl ester, such as prolonged exposure to strong aqueous base. In this case, the ester can be "protected" by converting it into a more robust functional group, most commonly a carboxylic acid via saponification.

Rationale for Saponification:

  • Robustness: The resulting carboxylate salt is deprotonated and negatively charged under basic conditions, making it unreactive towards nucleophiles and reducing agents like NaBH₄.

  • Reversibility: The carboxylic acid can be easily converted back to the methyl ester using Fischer esterification.[8][9]

Protocol 3: Saponification of the Methyl Ester

Materials:

  • This compound

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting material in methanol or THF.

  • Add an excess of 1 M NaOH solution (e.g., 1.5-2.0 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the mixture to a pH of ~2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-(3-oxopropyl)benzoic acid .

Protocol 4: Fischer Esterification to Regenerate the Methyl Ester

Materials:

  • 4-(3-oxopropyl)benzoic acid

  • Methanol (large excess, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic)

Procedure:

  • Dissolve the carboxylic acid in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to recover the methyl ester.

Diagram 2: Ester Modification Workflow

G cluster_saponification Saponification cluster_reaction Synthetic Transformation cluster_esterification Re-esterification Start This compound Saponify Hydrolysis (e.g., NaOH in MeOH/H₂O) Start->Saponify Carboxylate Intermediate (Carboxylic Acid) Saponify->Carboxylate Reaction Perform Reaction on Aldehyde (e.g., Wittig Reaction) Carboxylate->Reaction Product_Modified Modified Product (Carboxylic Acid Intact) Reaction->Product_Modified Esterify Fischer Esterification (MeOH, cat. H₂SO₄, reflux) Product_Modified->Esterify Final_Product Final Product (Methyl Ester Restored) Esterify->Final_Product

Caption: Workflow for "protecting" the ester via saponification.

Advanced Strategy: Orthogonal Protection

For complex, multi-step syntheses, it may be necessary to manipulate both ends of the molecule in a specific sequence. This requires an orthogonal protection strategy, where two different protecting groups are used that can be removed under distinct conditions without interfering with each other.[10][11][12]

Scenario: Imagine a synthesis that requires (1) reduction of the ester to an alcohol, followed by (2) a reaction at the aldehyde.

  • Protect the Aldehyde: Use a standard acid-labile acetal (e.g., from ethylene glycol).

  • Reduce the Ester: The acetal is stable to LiAlH₄. The ester is reduced to a primary alcohol.

  • Perform Aldehyde Chemistry: Deprotect the acetal using mild acid, which will not affect the primary alcohol. The aldehyde is now available for reaction (e.g., reductive amination).

This approach allows for precise, sequential control over the reactivity of the molecule. The choice of protecting groups is dictated entirely by the planned reaction sequence and the conditions they must endure.

Table 1: Summary of Protecting Group Strategies

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection ConditionsStable ToLabile To
Aldehyde Cyclic AcetalEthylene glycol, cat. TsOH, Toluene (reflux)Mild aq. acid (HCl, Acetic Acid)Bases, Nucleophiles, Reducing Agents, Oxidizing AgentsStrong Acids
Methyl Ester Carboxylic AcidBase (NaOH, LiOH) in MeOH/H₂OFischer Esterification (MeOH, cat. H₂SO₄)Nucleophiles (as carboxylate), Mild Reducing Agents (NaBH₄)Acidic conditions, Strong Reducing Agents (LiAlH₄)

Conclusion

The successful application of this compound in synthesis is critically dependent on the strategic use of protecting groups. For the majority of applications, masking the highly reactive aldehyde as a cyclic acetal provides a robust and reliable method to perform selective chemistry at the methyl ester. In less common scenarios, converting the ester to a carboxylic acid can serve as an effective "protection" strategy while the aldehyde is manipulated. By carefully planning a synthetic route and choosing the appropriate protection-deprotection sequence, researchers can harness the full potential of this versatile bifunctional building block.

References

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from Chemistry Steps. [Link]

  • JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. [Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • University of Bristol. (n.d.). Protecting Groups. [Link]

  • Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. [Link]

  • University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, concept of orthogonal sets is discussed in various sources like this book, and the provided link [Link] which summarizes concepts from it).

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. PubChem Compound Database. [Link]

  • University of the West Indies. (n.d.). Preparation of Methyl Benzoate. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]

  • Pharma Engineering. (2020). Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • ChemBK. (n.d.). Methyl 4-nitro-3-(2-oxopropyl)benzoate. [Link]

Sources

Application Notes & Protocols: The Strategic Role of Methyl 4-(3-oxopropyl)benzoate Derivatives in the Synthesis of Montelukast

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Montelukast (marketed as Singulair®) is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and seasonal allergic rhinitis.[1][2] Its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy. A key convergent point in many industrial syntheses of Montelukast involves the intermediate Methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate . This ketone serves as the foundational backbone upon which the critical stereocenter and the tertiary alcohol moiety of the final drug are constructed. This document provides an in-depth guide on the application of this key intermediate, detailing the underlying chemical principles and providing step-by-step protocols for its subsequent transformations.

Introduction: A Convergent Strategy for a Complex Target

The structure of Montelukast features a quinoline core, a substituted phenyl ring, and a cyclopropane-containing side chain, all linked to a central propyl chain bearing two distinct alcohol functionalities (one secondary, one tertiary).[1] A robust and scalable synthesis hinges on the efficient assembly of these fragments. The use of Methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate (hereafter referred to as the "ketone intermediate") represents a highly effective strategy.

Why this intermediate is critical:

  • Central Scaffolding: It incorporates three of the major structural components of Montelukast, leaving two key transformations to complete the core structure.

  • Prochiral Center: The ketone's carbonyl group is a prochiral center, providing a strategic handle for introducing the required (S)-stereochemistry at the secondary alcohol position through asymmetric reduction.[3][4]

  • Latent Functionality: The methyl ester provides a direct precursor to the tertiary alcohol via a Grignard reaction.[3][5]

The overall synthetic pathway leveraging this intermediate is a prime example of a convergent synthesis, where complex fragments are prepared separately and then joined, maximizing efficiency and overall yield.

cluster_0 Synthesis of Ketone Intermediate cluster_1 Core Transformations cluster_2 Final Assembly Precursors 7-Chloroquinaldine + m-Phthalaldehyde + Methyl o-bromobenzoate derivatives Ketone Methyl (E)-2-(3-(...)-3-oxopropyl)benzoate (Key Intermediate) Precursors->Ketone e.g., Heck Reaction, Grignard Addition Chiral_Alcohol (S)-Methyl 2-(3-(...)-3-hydroxypropyl)benzoate Ketone->Chiral_Alcohol Asymmetric Reduction Diol (S)-Diol Intermediate Chiral_Alcohol->Diol Grignard Reaction Mesylate Activated Mesylate Diol->Mesylate Selective Mesylation Montelukast Montelukast Mesylate->Montelukast SN2 Coupling with Thiol Side Chain Thiol_Side_Chain 1-(mercaptomethyl)cyclopropaneacetic acid Thiol_Side_Chain->Montelukast

Caption: High-level workflow for Montelukast synthesis.

Protocol I: Asymmetric Reduction of the Ketone Intermediate

The single most critical step in this synthetic sequence is the stereoselective reduction of the ketone to form the (S)-alcohol. The biological activity of Montelukast is highly dependent on this specific stereoisomer.

Objective: To achieve high enantiomeric excess (ee) for the synthesis of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate.

Causality of Reagent Selection: The use of a chiral reducing agent is mandatory. Reagents like (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) or borane-dimethyl sulfide (BMS) in the presence of a catalytic amount of an oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata or CBS catalyst) create a sterically hindered, chiral environment around the carbonyl.[4] The ketone molecule can only approach the hydride source from the less hindered face, leading to the preferential formation of the (S)-alcohol. Low reaction temperatures are crucial for maximizing the energy difference between the two possible transition states, thereby enhancing stereoselectivity.

G start Start: Ketone Intermediate in Anhydrous THF step1 Inert Atmosphere (N2 or Ar) start->step1 step2 Cool to -25°C to 0°C step1->step2 step3 Slow Addition of (+)-DIP-Chloride Solution step2->step3 step4 Stir for 2-4h Monitor by HPLC/TLC step3->step4 step5 Quench Reaction (e.g., Ammonia Solution) step4->step5 step6 Aqueous Workup & Extraction (EtOAc) step5->step6 step7 Crystallization & Purification step6->step7 end_node Product: (S)-Chiral Alcohol (>99% ee) step7->end_node G start Start: (S)-Chiral Alcohol in Anhydrous THF step1 Inert Atmosphere (N2 or Ar) start->step1 step2 Cool to -15°C to -10°C step1->step2 step3 Slow Addition of CH3MgCl Solution (>2 eq) step2->step3 step4 Stir for 2-3h Monitor by HPLC/TLC step3->step4 step5 Quench Reaction (Sat. NH4Cl Solution) step4->step5 step6 Aqueous Workup & Extraction (Toluene) step5->step6 step7 Purification/ Crystallization step6->step7 end_node Product: Diol Intermediate step7->end_node

Caption: Experimental workflow for Grignard addition to the ester.

Detailed Step-by-Step Protocol:
  • Setup: Charge a dry, nitrogen-purged reactor with the (S)-alcohol intermediate (1.0 eq) and anhydrous THF (~10 volumes).

  • Cooling: Cool the solution to between -15°C and -10°C. [6]3. Reagent Addition: Slowly add a solution of methylmagnesium chloride (typically 3.0 M in THF, ~2.5-3.0 eq) over 1-2 hours. Monitor for gas evolution (methane) from the reaction with the alcohol proton. Maintain the low temperature throughout the addition.

  • Reaction: Stir the mixture at low temperature for an additional 2-3 hours, monitoring by HPLC for the disappearance of the starting material.

  • Quenching: Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution while keeping the temperature below 10°C. [6]6. Workup: Add toluene and water, then warm the mixture to room temperature. Separate the organic layer.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude diol can be purified by crystallization, often from a toluene/heptane mixture, to yield a white solid. [1]

Conclusion and Downstream Processing

The successful synthesis of the chiral diol intermediate is a major milestone in the total synthesis of Montelukast. From this point, the synthesis is completed in two key steps:

  • Selective Mesylation: The secondary alcohol is more sterically accessible and is selectively activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a hindered base like diisopropylethylamine (DIPEA). [1][2]2. SN2 Coupling: The resulting mesylate is a superb leaving group and is displaced by the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid to form the carbon-sulfur bond, completing the final carbon skeleton of Montelukast. [3][7] The strategic use of Methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate allows for a controlled, high-yield, and stereoselective pathway to a critical pharmaceutical agent. The protocols outlined herein provide a robust framework for researchers and drug development professionals engaged in the synthesis of Montelukast and related compounds.

References

  • Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective. (2017). Books Gateway. [Link]

  • Halama, A., et al. Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development. [Link]

  • Montelukast Sodium | New Drug Approvals. (Various sources cited within). [Link]

  • Mokhtari Aliabad, J., et al. Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]

  • Sunil Kumar, I.V., et al. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. [Link]

  • Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. (2009). ResearchGate. [Link]

  • US20120165535A1 - Synthetic method for montelukast sodium intermediate. (2012).
  • EP1812394A1 - PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. (2011).
  • US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor. (2010).
  • WO2010064109A2 - An improved process for the preparation of montelukast sodium and its intermediates. (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-oxopropyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to improve your yield and purity.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its successful and high-yield synthesis is crucial for the efficient production of target molecules. This guide will explore the two primary synthetic routes to this compound:

  • The Heck Reaction: A palladium-catalyzed cross-coupling of a methyl 4-halobenzoate with an appropriate three-carbon building block.

  • Oxidation of Methyl 4-(3-hydroxypropyl)benzoate: The oxidation of the corresponding primary alcohol to the desired aldehyde.

Each route presents its own set of challenges. This guide is structured to provide clear, actionable solutions to the problems you may encounter with either method.

Route 1: The Heck Reaction Approach

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] For the synthesis of this compound, this would typically involve the reaction of methyl 4-iodobenzoate or methyl 4-bromobenzoate with a suitable three-carbon coupling partner like acrolein or allyl alcohol.

Troubleshooting Guide: Heck Reaction

Question 1: I am observing very low to no conversion of my starting materials (methyl 4-halobenzoate). What are the likely causes and how can I fix this?

Answer:

Low conversion in a Heck reaction is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.

    • Palladium Black Formation: The appearance of a black precipitate ("palladium black") is a sign of catalyst decomposition.[2] This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.

      • Solution:

        • Lower the reaction temperature. While Heck reactions often require heat, excessive temperatures can accelerate catalyst decomposition.[2]

        • Optimize the ligand-to-palladium ratio. For phosphine ligands, a ratio of 1:1 to 2:1 is a good starting point. Too much or too little ligand can be detrimental.

        • Ensure all reagents and solvents are pure and dry. Oxygen can oxidize the Pd(0) active species. Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄), their effectiveness can be substrate-dependent.

      • Solution: If you are using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. Sometimes, adding a reducing agent or starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial.

  • Sub-optimal Reaction Conditions:

    • Base: The choice and amount of base are critical. The base neutralizes the hydrogen halide formed during the reaction.

      • Solution: Triethylamine (TEA) is a common choice. However, for some systems, an inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective. Ensure you are using at least one equivalent of base relative to the aryl halide.

    • Solvent: The solvent can significantly influence the reaction rate and yield.

      • Solution: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. Toluene is also an option. The optimal solvent will depend on the specific substrates and catalyst system.

  • Reactive Starting Materials:

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order: I > Br > Cl.[3] If you are using an aryl chloride, a more active catalyst system (e.g., using bulky electron-rich phosphine ligands) may be necessary.[4]

Question 2: My reaction is producing a significant amount of side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?

Answer:

Side product formation is a common challenge in Heck reactions. Understanding the potential side reactions is key to mitigating them.

  • Isomerization of the Alkene: If using allyl alcohol, isomerization to the enol form of propanal can occur, which can then participate in other reactions.

  • Double Bond Migration: The double bond in the product can potentially migrate, leading to a mixture of isomers.

  • Homocoupling of the Aryl Halide: This results in the formation of biphenyl derivatives and is often promoted by high temperatures and certain catalyst systems.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to methyl benzoate, especially in the presence of a hydrogen source.

Strategies to Minimize Side Products:

  • Control the Temperature: As with low conversion, high temperatures can promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Ligand: The ligand can influence the selectivity of the reaction. For example, bidentate phosphine ligands can sometimes suppress side reactions compared to monodentate ligands.

  • Reaction Time: Prolonged reaction times can lead to product degradation and the formation of side products. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs): Heck Reaction

Q1: What is a good starting point for reaction conditions for the Heck synthesis of this compound?

A1: A good starting point would be to adapt a known procedure for a similar transformation. For example, using methyl 4-iodobenzoate as the aryl halide and allyl alcohol as the coupling partner.

Parameter Suggested Starting Condition
Aryl Halide Methyl 4-iodobenzoate (1.0 equiv)
Alkene Allyl alcohol (1.2 - 1.5 equiv)
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand PPh₃ (2-10 mol%)
Base Triethylamine (1.5 equiv)
Solvent DMF or NMP
Temperature 80-100 °C
Atmosphere Inert (Nitrogen or Argon)

Q2: Can I use acrolein directly as the coupling partner?

A2: While possible, acrolein is a volatile and highly reactive α,β-unsaturated aldehyde that can readily polymerize, especially at the elevated temperatures often required for Heck reactions.[5] Using a more stable precursor like allyl alcohol, which is then oxidized in a subsequent step, is often a more reliable approach.

Experimental Workflow: Heck Reaction

Heck_Workflow reagents Combine: - Methyl 4-iodobenzoate - Allyl alcohol - Pd(OAc)₂ - PPh₃ - Triethylamine - Solvent (DMF) reaction Heat under Inert Atmosphere (80-100 °C) reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup: - Dilute with water - Extract with EtOAc monitoring->workup Upon completion purification Column Chromatography workup->purification product Methyl 4-(3-hydroxypropyl)benzoate purification->product

Caption: General workflow for the Heck reaction synthesis.

Route 2: Oxidation of Methyl 4-(3-hydroxypropyl)benzoate

This two-step approach involves the initial synthesis of Methyl 4-(3-hydroxypropyl)benzoate, which can be achieved via various methods including the Heck reaction described above, followed by the selective oxidation of the primary alcohol to the desired aldehyde. The success of this route hinges on the choice of a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid.

Troubleshooting Guide: Oxidation Reaction

Question 1: My oxidation reaction is giving me a mixture of the starting alcohol, the desired aldehyde, and the carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer:

This is a classic challenge in the oxidation of primary alcohols. The key is to use a mild oxidizing agent and carefully control the reaction conditions.

  • Choice of Oxidizing Agent:

    • Strong Oxidants (e.g., Jones Reagent, KMnO₄): These reagents will typically oxidize primary alcohols all the way to carboxylic acids, especially in the presence of water.[6][7] They are generally not suitable for the synthesis of aldehydes from primary alcohols.

    • Mild Oxidants:

      • Pyridinium Chlorochromate (PCC): A common and effective reagent for the oxidation of primary alcohols to aldehydes. It is typically used in an anhydrous solvent like dichloromethane (DCM).[8]

      • Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works under neutral conditions at room temperature.[9][10][11] It is known for its high yields and tolerance of sensitive functional groups.[10]

      • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[12][13][14][15] It is performed at low temperatures (typically -78 °C) and is very effective for sensitive substrates.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which can then be further oxidized to the carboxylic acid.[16] Ensure all glassware is dry and use anhydrous solvents.

    • Temperature Control: For Swern oxidations, maintaining a low temperature is crucial to prevent side reactions. For other oxidations, running the reaction at room temperature or 0 °C is often sufficient.

    • Stoichiometry: Use the correct stoichiometry of the oxidizing agent. An excess may lead to over-oxidation or other side reactions.

Question 2: The purification of the final product, this compound, is proving difficult. What are the best methods for purification?

Answer:

Purification can be challenging due to the polarity of the aldehyde and the potential for closely-eluting impurities.

  • Column Chromatography: This is the most common method for purifying aldehydes.

    • Solvent System: A gradient of hexane and ethyl acetate is a good starting point for silica gel chromatography. The optimal ratio will need to be determined by thin-layer chromatography (TLC).

    • Deactivation of Silica Gel: Aldehydes can sometimes be sensitive to acidic silica gel. If you observe product degradation on the column, you can use silica gel that has been deactivated with a small amount of triethylamine in the eluent.

  • Bisulfite Adduct Formation: This is a classical method for purifying aldehydes.[17][18]

    • Procedure: The crude product is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct, which can be filtered off and washed. The pure aldehyde is then regenerated by treating the adduct with a base (e.g., NaHCO₃ or NaOH solution).[17][18] This method is particularly useful for removing non-aldehyde impurities.

  • Distillation: If the product is thermally stable, short-path distillation under vacuum can be an effective purification method.

Frequently Asked Questions (FAQs): Oxidation Reaction

Q1: Which mild oxidizing agent is the best choice for this synthesis?

A1: The "best" choice depends on several factors, including the scale of the reaction, the available reagents, and the sensitivity of your substrate.

Oxidizing Agent Advantages Disadvantages
PCC Readily available, relatively inexpensive.Chromium-based (toxic), can be acidic.
DMP High selectivity, neutral conditions, simple workup.[9][10]Potentially explosive, relatively expensive.[10][11]
Swern Oxidation Very mild, high yields, good for sensitive substrates.[12][15]Requires low temperatures, produces a foul-smelling byproduct (dimethyl sulfide).[12][15]

For laboratory-scale synthesis, DMP and Swern oxidation are often preferred due to their high selectivity and mild conditions.

Q2: How can I monitor the progress of the oxidation reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. You should see the disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot for the aldehyde. Staining the TLC plate with an appropriate stain (e.g., potassium permanganate) can help visualize the spots, as the alcohol will react with the stain while the aldehyde may not.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of Methyl 4-(3-hydroxypropyl)benzoate (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1-1.5 equiv) portion-wise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Logical Relationship: Oxidation States

Oxidation_States alcohol Primary Alcohol (Methyl 4-(3-hydroxypropyl)benzoate) aldehyde Aldehyde (this compound) alcohol->aldehyde Mild Oxidation (PCC, DMP, Swern) acid Carboxylic Acid aldehyde->acid Over-oxidation (Strong Oxidants or Water)

Caption: Oxidation states in the synthesis of the target aldehyde.

References

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

  • Reddit. Purifying aldehydes? r/chemistry. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • National Center for Biotechnology Information. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

  • Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Reddit. Practical Heck Reaction problems! r/chemhelp. [Link]

  • SynArchive. Mizoroki-Heck Reaction. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • YouTube. Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • PrepChem.com. Synthesis of Methyl 4-(Allyloxy)benzoate. [Link]

  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

  • YouTube. The Heck Reaction: Reaction mechanism and tutorial. [Link]

  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • ACS Publications. Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • National Center for Biotechnology Information. Methyl 3-hydroxy-4-nitro-2-(2-oxopropyl)benzoate. [Link]

  • Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • Chemsrc. methyl 4-(3-hydroxypropyl)benzoate. [Link]

  • ResearchGate. Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: (E)-2-Methyl-3-Phenylacrylic Acid Butyl Ester and (E)-4-(2-Phenylethenyl)benzonitrile. [Link]

Sources

Technical Support Center: Purification of Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(3-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. Common synthetic pathways, such as the Wittig reaction or oxidation of the corresponding alcohol, can introduce specific byproducts. For instance, in a Wittig reaction, you might encounter triphenylphosphine oxide.[1][2][3][4][5] Oxidation of the corresponding alcohol may result in unreacted starting material or over-oxidation to the carboxylic acid.

Q2: My NMR spectrum shows my product is only about 95% pure. Do I need to perform further purification?

A2: The necessity for further purification depends on the requirements of your next step.[6] For some applications, 95% purity may be acceptable.[7] However, for applications such as in drug development or catalysis research, trace impurities can have significant impacts. It is generally recommended to aim for the highest purity achievable to ensure the reliability and reproducibility of your results.

Q3: Is this compound stable on silica gel?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or side reactions.[8] It is advisable to test the stability of your compound on a small scale using a 2D TLC plate before committing to a large-scale column.[6] If instability is observed, consider using a deactivated stationary phase like alumina or adding a small amount of a neutralizer like triethylamine to your eluent.[8]

Q4: I'm having trouble getting my compound to crystallize. What can I do?

A4: Several factors can inhibit crystallization. Ensure you are using an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10][11] If the crude product is highly impure, a preliminary purification step like a silica plug might be necessary.[12] Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask can also induce crystallization.

II. Troubleshooting Guides

A. Column Chromatography

Column chromatography is a primary technique for purifying this compound. However, various issues can arise. This section provides a troubleshooting guide in a question-and-answer format.

Q: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. How can I get it to elute from the column?

A: This indicates your compound is very polar. You may need to use a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate. Start with 1-2% methanol and gradually increase the concentration. Be cautious, as too much methanol can lead to poor separation.

Q: My compound is coming off the column with the solvent front. What should I do?

A: This suggests your eluent is too polar. You need to switch to a less polar solvent system. If you are using an ethyl acetate/hexane mixture, increase the proportion of hexane. Aim for an Rf value of 0.2-0.3 for good separation on a TLC plate before running the column.[6]

Q: I'm seeing streaks and broad bands on my column. What is causing this?

A: Streaking and band broadening can be caused by several factors:

  • Poorly packed column: Ensure your silica gel is packed uniformly without any air bubbles or cracks.[13]

  • Inappropriate flow rate: A flow rate that is too fast can lead to tailing, while a rate that is too slow can cause band broadening due to diffusion.[14]

  • Sample overload: Loading too much crude material onto the column can exceed its separation capacity.

  • Insolubility: If your compound is not fully dissolved in the loading solvent, it can lead to streaking. Use a minimal amount of a solvent in which your compound is highly soluble.[14]

Troubleshooting Summary for Column Chromatography
ProblemPossible CauseRecommended Solution
Compound stuck at baseline Eluent is not polar enough.Increase the polarity of the eluent (e.g., add methanol to ethyl acetate).
Compound elutes with solvent front Eluent is too polar.Decrease the polarity of the eluent (e.g., increase hexane in ethyl acetate/hexane mixture).
Poor separation/overlapping bands Incorrect solvent system, column overload, or poor packing.Optimize the solvent system using TLC, reduce the amount of sample loaded, and ensure the column is packed properly.[13]
Streaking of bands Compound instability on silica, or sample insolubility.Test for stability on a TLC plate; consider alumina. Ensure the sample is fully dissolved before loading.[6]
Cracked or channeled column bed Improper packing or solvent changes.Repack the column. Avoid drastic changes in solvent polarity during elution.
Decision-Making Workflow for Column Chromatography Troubleshooting

G start Problem with Column Chromatography q1 Is the Rf value appropriate (0.2-0.3)? start->q1 q2 Is the separation poor? q1->q2 Yes adjust_polarity Adjust eluent polarity. Too high Rf: decrease polarity. Too low Rf: increase polarity. q1->adjust_polarity No q3 Is there streaking or tailing? q2->q3 Yes check_loading Check for column overloading. Reduce sample amount. q2->check_loading No check_packing Check column packing for cracks or channels. Repack if necessary. q3->check_packing Yes check_stability Test compound stability on silica. Consider alternative stationary phases (e.g., alumina). q3->check_stability No

Caption: Troubleshooting workflow for column chromatography.

B. Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is selecting an appropriate solvent.

Q: How do I choose the best solvent for recrystallization?

A: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10][11] The principle of "like dissolves like" is a good starting point; since the target molecule has both polar (ester, aldehyde) and non-polar (aromatic ring, alkyl chain) features, a solvent of intermediate polarity or a mixed solvent system is often effective.[15][16]

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:

  • Using a larger volume of solvent.

  • Lowering the temperature at which crystallization is initiated.

  • Switching to a lower-boiling point solvent.

  • Using a solvent pair to better control the solubility.

Q: I have a low yield after recrystallization. How can I improve it?

A: Low yield is often due to using too much solvent or the compound having some solubility even at low temperatures.[12]

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • If you've used too much solvent, you can carefully evaporate some of it.

  • Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize crystal formation.

  • Be mindful not to wash the collected crystals with too much cold solvent, as this can dissolve some of your product.[12]

Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Comments
Hexane Non-polar69Good for dissolving non-polar impurities. May be used in a solvent pair.
Toluene Non-polar111Can be effective for aromatic compounds.[15]
Ethyl Acetate Polar aprotic77A versatile solvent for compounds of intermediate polarity.[9]
Acetone Polar aprotic56A strong solvent, but its low boiling point can be a drawback.[9]
Ethanol/Water Polar protic mixVariableA common and effective solvent pair for moderately polar compounds.[11]
Dichloromethane/Hexane MixedVariableAnother useful solvent pair for controlling solubility.

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[14] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the elution of your compound by TLC. Spot every few fractions on a TLC plate to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. If it dissolves readily at room temperature, the solvent is too polar. If it doesn't dissolve, heat the mixture. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the solvent's boiling point. Add the solvent in small portions and allow the solution to heat to boiling between additions.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification via Bisulfite Adduct Formation

This technique is particularly useful for separating aldehydes from non-carbonyl-containing impurities.[17][18][19]

  • Adduct Formation: Dissolve the crude mixture in methanol and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[19] The aldehyde will react to form a water-soluble bisulfite adduct.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water to the separatory funnel and shake. The non-aldehydic impurities will remain in the organic layer, while the bisulfite adduct of your product will be in the aqueous layer.

  • Separation: Separate the aqueous layer containing the adduct.

  • Regeneration of Aldehyde: To regenerate the aldehyde, add a suitable organic solvent (e.g., ethyl acetate) to the aqueous layer. Then, carefully add a base (e.g., 50% sodium hydroxide) until the solution is strongly basic (pH ~12).[18] This will decompose the adduct, releasing the free aldehyde into the organic layer.

  • Final Extraction and Isolation: Shake the separatory funnel and collect the organic layer containing the purified aldehyde. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Purification via Bisulfite Adduct

G start Crude Product (Aldehyde + Impurities) step1 Dissolve in Methanol start->step1 step2 Add Saturated NaHSO3 (aq) Shake Vigorously step1->step2 step3 Liquid-Liquid Extraction (e.g., EtOAc/Hexanes & Water) step2->step3 aqueous_layer Aqueous Layer (Bisulfite Adduct) step3->aqueous_layer organic_layer Organic Layer (Impurities) step3->organic_layer step4 Add Organic Solvent (e.g., EtOAc) aqueous_layer->step4 step5 Add Base (e.g., NaOH) to pH 12 step4->step5 step6 Extract Regenerated Aldehyde step5->step6 final_product Purified Aldehyde step6->final_product

Caption: Purification workflow using bisulfite adduct formation.

IV. Physical and Chemical Properties

Having accurate physical and chemical data is crucial for purification.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem[20]
Molecular Weight 192.21 g/mol PubChem[20]
Appearance Yellow to Brown LiquidSigma-Aldrich[7]
CAS Number 113100-81-5PubChem[20]

V. Storage and Stability

Proper storage is essential to maintain the purity of your compound. Aldehydes are susceptible to oxidation to carboxylic acids, especially upon exposure to air. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Quora. What is the best solvent for recrystallization? [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Brainly. Complete the following paragraph describing the selection of an appropriate solvent for. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Solvent Choice. [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Recrystallization and Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Safety data sheet. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • Organic Syntheses Procedure. 2-(3-oxopropyl)benzoic acid methyl ester. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Link]

Sources

Common side reactions in the synthesis of "Methyl 4-(3-oxopropyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily incomplete reactions or the formation of side products. Here’s a breakdown of potential issues based on common synthetic routes:

  • Heck Reaction Route (from Methyl 4-vinylbenzoate and an ethylene equivalent):

    • Catalyst Inactivity: The Palladium(0) catalyst is the heart of the Heck reaction. Its activity can be compromised by oxidation if the reaction is not performed under an inert atmosphere.[1] Ensure all reagents and solvents are properly degassed and the reaction is run under nitrogen or argon. The choice of phosphine ligands is also crucial; their degradation or inappropriate selection can stall the catalytic cycle.[1][2]

    • Inefficient Base: The base is critical for regenerating the Pd(0) catalyst.[2] Weak or sterically hindered bases may not be effective. Consider using bases like triethylamine or potassium carbonate.

    • Poor Substrate Purity: Impurities in the starting materials, particularly methyl 4-vinylbenzoate, can interfere with the catalyst. Ensure the purity of your starting materials before commencing the reaction.

  • Hydroformylation Route (from Methyl 4-vinylbenzoate):

    • Suboptimal Pressure and Temperature: Hydroformylation is sensitive to reaction conditions.[3][4] Low pressure of syngas (CO/H₂) can lead to a slow reaction rate, while excessively high temperatures can promote side reactions like hydrogenation of the alkene. A systematic optimization of pressure and temperature is recommended.

    • Incorrect Catalyst Choice: While cobalt and rhodium catalysts are commonly used, their ligand sphere dramatically influences regioselectivity and efficiency.[3][5] For instance, phosphine-free rhodium complexes have shown high regioselectivity towards the desired linear aldehyde.[5]

  • Oxidation Route (from Methyl 4-(3-hydroxypropyl)benzoate):

    • Over-oxidation: The aldehyde product is susceptible to over-oxidation to the corresponding carboxylic acid, especially with strong oxidizing agents. Use mild and selective oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

    • Incomplete Oxidation: Insufficient oxidizing agent or short reaction times will result in the presence of unreacted starting alcohol. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: I've isolated my product, but NMR analysis shows significant impurities. What are these common side products and how can I remove them?

Answer: The nature of impurities is highly dependent on the synthetic route employed. Here are some common culprits:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify. If the reaction has not gone to completion, you will see signals corresponding to your starting materials in the NMR spectrum.

    • Solution: Improve reaction conditions as discussed in Question 1. For purification, flash column chromatography is typically effective in separating the product from less polar starting materials.[6]

  • Formation of Methyl Benzoate: This can be a side product in some Heck reaction variations, particularly if a protic solvent is used.[7]

    • Solution: This impurity can often be removed during workup or by careful column chromatography. A distillation might also be effective if the boiling points are sufficiently different.[8]

  • Aldol Condensation Product: The aldehyde functional group in the target molecule can undergo self-condensation, especially under basic conditions or upon prolonged storage.[7] This will result in higher molecular weight impurities.

    • Solution: Maintain a neutral or slightly acidic pH during workup and storage. If aldol products have formed, they can usually be separated by column chromatography.

  • Hydrate Formation: The aldehyde can exist in equilibrium with its hydrate, methyl 4-(3,3-dihydroxypropyl)benzoate, in the presence of water.[7] This can complicate NMR interpretation.

    • Solution: Ensure the product is thoroughly dried under vacuum. The hydrate will typically revert to the aldehyde upon removal of water.

  • Branched Aldehyde Isomer (from Hydroformylation): Hydroformylation of terminal alkenes can produce both the desired linear aldehyde and the branched isomer.[3][9]

    • Solution: Optimizing the catalyst and ligand system is key to controlling regioselectivity.[5] Separation of these isomers can be challenging but may be achievable with high-performance liquid chromatography (HPLC) or careful column chromatography.

Impurity/Side ProductCommon Synthetic RouteIdentification (¹H NMR)Purification Strategy
Unreacted Starting MaterialAllSignals corresponding to known starting materialsOptimize reaction; Column Chromatography
Methyl BenzoateHeck ReactionAromatic signals and a methyl singletColumn Chromatography; Distillation
Aldol Condensation ProductAllComplex signals in the aliphatic and olefinic regionsColumn Chromatography; Avoid basic conditions
Hydrate of ProductAllDisappearance of aldehyde proton (~9.8 ppm), appearance of new CH-O signalRigorous drying; will revert to aldehyde
Branched Aldehyde IsomerHydroformylationDifferent splitting patterns for the propyl chain protonsOptimize regioselectivity; HPLC or careful Column Chromatography

Question 3: My purified product is a yellow to brown liquid, but I expected a colorless oil. What causes the color and is it a concern?

Answer: The yellow to brown coloration is common for this compound and is often due to minor impurities.[10] These can be trace amounts of palladium catalyst residue from a Heck reaction, or small quantities of high-molecular-weight byproducts from polymerization or condensation reactions. For many applications, this coloration may not be detrimental. However, if high purity is required, further purification may be necessary. A charcoal treatment followed by filtration through celite can sometimes remove colored impurities. A final purification by distillation under reduced pressure can also yield a colorless product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound with high purity?

A1: The "best" route depends on the available starting materials and equipment. However, a reliable and frequently cited method involves the oxidation of Methyl 4-(3-hydroxypropyl)benzoate. This precursor can be synthesized via the reduction of a corresponding ester or acid. This two-step approach often provides good overall yields and a cleaner product profile compared to one-pot reactions that may have selectivity issues.

Q2: How should I store this compound to prevent degradation?

A2: Due to the potential for aldol condensation and oxidation, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal).[7] It is also advisable to store it in its pure form, free from any residual base or acid from the workup.

Q3: Can I use this compound directly after workup, or is purification always necessary?

A3: For many subsequent reactions, using the crude product directly after an aqueous workup and drying may be acceptable, especially if the impurities are known not to interfere with the next step.[7] However, for reactions that are sensitive to catalyst poisons or require precise stoichiometry, purification by column chromatography or distillation is highly recommended to ensure reproducibility.[6]

Experimental Protocol: Oxidation of Methyl 4-(3-hydroxypropyl)benzoate

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Methyl 4-(3-hydroxypropyl)benzoate

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of Methyl 4-(3-hydroxypropyl)benzoate (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of celite and silica gel, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Visualizing the Heck Reaction Catalytic Cycle

The following diagram illustrates the key steps in the Palladium-catalyzed Heck reaction, a potential route for synthesizing precursors to the target molecule.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene insertion_complex Alkene Complex alkene_coordination->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion product_complex Product Complex migratory_insertion->product_complex beta_hydride_elimination β-Hydride Elimination reductive_elimination Reductive Elimination (Base) beta_hydride_elimination->reductive_elimination Product product_complex->beta_hydride_elimination reductive_elimination->pd0 HX + Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

  • Organic Syntheses Procedure, 2-(3-oxopropyl)benzoic acid methyl ester. Available at: [Link]

  • PubChem, this compound. Available at: [Link]

  • University of Colorado, Boulder, Preparation of Methyl Benzoate. Available at: [Link]

  • Buchwald, S. L. et al. (2018). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. National Institutes of Health. Available at: [Link]

  • Beller, M. et al. (2018). Regioselective Hydroformylation of α,β‐Unsaturated Esters: Impact of Reaction Parameters & Reaction Optimization. ResearchGate. Available at: [Link]

  • MDPI, Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • ResearchGate, Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

  • YouTube, Synthesis of Methyl Benzoate Lab. Available at: [Link]

  • PrepChem.com, Preparation of methyl benzoate (benzoic acid methyl ester). Available at: [Link]

  • PubMed, Reactions of O*- With Methyl Benzoate: A Negative Ion Chemical Ionization and Fourier Transform Ion Cyclotron Resonance Study. Available at: [Link]

  • Chemistry LibreTexts, Heck reaction. Available at: [Link]

  • Wikipedia, Heck reaction. Available at: [Link]

  • MDPI, Heck Reaction—State of the Art. Available at: [Link]

  • ResearchGate, Selective formation of methyl benzoate from benzaldehyde. Available at: [Link]

  • Chemistry LibreTexts, Hydroformylation. Available at: [Link]

  • YouTube, Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • SlidePlayer, Industrial Chemistry. Available at: [Link]

  • Organic Chemistry Portal, Heck Reaction. Available at: [Link]

Sources

Stability and storage conditions for "Methyl 4-(3-oxopropyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(3-oxopropyl)benzoate (CAS No: 113100-81-5). This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth information on the stability and optimal storage conditions for this reagent, along with troubleshooting guidance for common experimental challenges. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a bifunctional molecule featuring both a methyl ester and an aldehyde. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where both functionalities can be selectively manipulated. The aldehyde group is susceptible to oxidation and other reactions, making proper handling and storage critical to maintaining its purity and reactivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The storage area should be dry and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[2][3]

Q2: What is the expected shelf life of this compound?

A2: While the product is chemically stable under standard ambient conditions, its shelf life is maximized when stored under the recommended refrigerated and dry conditions.[2] For long-term storage, adherence to the 2-8°C temperature range is crucial to minimize potential degradation.

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection can be an initial indicator. The compound is typically a yellow to brown liquid.[4] A significant change in color, the appearance of precipitates, or an unusual odor may suggest degradation. For a definitive assessment, analytical techniques such as ¹H NMR, GC-MS, or HPLC are recommended to check for the presence of impurities, such as the corresponding carboxylic acid (from oxidation of the aldehyde) or signs of polymerization.

Q4: In which solvents is this compound soluble?

A4: While specific solubility data is not extensively published, based on its structure, it is expected to be miscible with many common organic solvents such as dichloromethane, ethyl acetate, and acetone. It is poorly soluble in water.[5]

Q5: What are the primary degradation pathways I should be concerned about?

A5: The aldehyde functional group is the most reactive site for degradation. The two primary concerns are:

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, especially in the presence of air (oxygen).

  • Aldol Reactions/Polymerization: Aldehydes can undergo self-condensation reactions, which may be catalyzed by acidic or basic impurities.

To mitigate these, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when aliquoting.

Summary of Storage and Stability Data

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Slows down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)Minimizes oxidation of the aldehyde group.
Container Tightly sealed, light-resistant vialPrevents exposure to air and light.[2]
Location Dry, well-ventilated area away from heat and ignition sources[2][3]Ensures safety and stability.
Incompatibilities Strong oxidizing agents, strong bases[6][7]Avoids rapid and uncontrolled reactions.

Experimental Protocols

Protocol 1: Quality Control Check of this compound via ¹H NMR

This protocol provides a method to assess the purity of this compound and check for common degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic aldehyde proton peak, which should be a triplet around 9.8 ppm.

    • Examine the aromatic region (around 7.4-8.0 ppm) and the methyl ester singlet (around 3.9 ppm).

    • The presence of a broad singlet in the 10-12 ppm region could indicate the formation of the corresponding carboxylic acid due to oxidation.

    • A complex baseline or the appearance of multiple new, unidentifiable peaks may suggest polymerization or other degradation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Logic for this compound start Start: Experiment Yields Unexpected Results check_purity Step 1: Assess Purity of Starting Material (e.g., via NMR, HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure pure_path YES is_pure->pure_path YES impure_path NO is_pure->impure_path NO check_reaction_conditions Step 2: Review Reaction Conditions (Solvent, Temp, Reagents) pure_path->check_reaction_conditions identify_impurity Step 3: Identify Impurity (e.g., Oxidized Aldehyde) impure_path->identify_impurity purify_material Step 4: Purify the Starting Material (e.g., Column Chromatography) identify_impurity->purify_material re_run_experiment Step 5: Re-run Experiment with Pure Material purify_material->re_run_experiment

Caption: Troubleshooting workflow for experiments using this compound.

Issue 1: Low or No Yield in a Reaction

  • Possible Cause: The aldehyde functionality may have degraded, leading to a lower effective concentration of the starting material.

  • Troubleshooting Step: Verify the purity of the this compound using the NMR protocol described above. If significant impurities are detected, consider purifying the material before use.

Issue 2: Formation of an Unexpected Carboxylic Acid Side Product

  • Possible Cause: The starting material may have been partially oxidized, or oxidation occurred during the reaction.

  • Troubleshooting Step: Ensure that the reaction is carried out under an inert atmosphere and that all solvents are anhydrous and deoxygenated. Check the starting material for the presence of the carboxylic acid impurity.

Issue 3: Inconsistent Reaction Outcomes

  • Possible Cause: Inconsistent quality of the starting material between batches or due to improper storage of an opened container.

  • Troubleshooting Step: Aliquot the compound upon receipt into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. Always check the purity of a new bottle or a bottle that has been stored for an extended period.

References

  • PubChem. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. [Link]

  • Anichem. This compound In Stock. [Link]

  • CPAchem. Safety data sheet. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]

  • Eawag-BBD. Benzoate Degradation Pathway. [Link]

  • ResearchGate. Bacterial Degradation of Benzoate: cross-regulation between aerobic and anaerobic pathways. [Link]

  • American Society for Microbiology. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

  • PubMed Central. Dynamics of benzoate metabolism in Pseudomonas putida KT2440. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Chemsrc. Methyl benzoate. [Link]

  • Pharmaffiliates. Methyl 4-(3-aminopropyl)benzoate. [Link]

Sources

Technical Support Center: Methyl 4-(3-oxopropyl)benzoate Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 4-(3-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex pharmaceutical intermediates. A primary synthetic route to this compound is the hydroformylation of methyl 4-vinylbenzoate. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the vinyl group, catalyzed by a transition metal complex, typically rhodium.[1][2]

The success of this synthesis hinges on careful control of reaction parameters to favor the formation of the desired linear aldehyde over the branched isomer and to minimize side reactions. This guide will walk you through common challenges and their solutions.

Reaction Pathway Overview

The hydroformylation of methyl 4-vinylbenzoate to this compound proceeds via a well-established catalytic cycle.

Hydroformylation_Pathway cluster_0 Catalytic Cycle Start [Rh]-H Catalyst Alkene_Coordination Alkene Coordination (Methyl 4-vinylbenzoate) Start->Alkene_Coordination Hydrometallation Hydrometallation Alkene_Coordination->Hydrometallation CO_Insertion CO Insertion Hydrometallation->CO_Insertion H2_Addition Oxidative Addition of H₂ CO_Insertion->H2_Addition Reductive_Elimination Reductive Elimination H2_Addition->Reductive_Elimination Reductive_Elimination->Start Regenerates Catalyst Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle for the hydroformylation of methyl 4-vinylbenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Conversion:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature (e.g., in 5-10 °C increments) may be beneficial. However, be aware that higher temperatures can sometimes lead to increased side product formation.

    • Catalyst Deactivation: The rhodium catalyst can be sensitive to impurities. Ensure your starting materials and solvent are of high purity and are properly degassed to remove oxygen. The presence of oxidizing agents or strong coordinating species can poison the catalyst.[3] Triphenylphosphine ligands, if used, can undergo hydrogenolysis to benzene and diphenylphosphine, which can affect catalyst activity.[1]

  • Poor Regioselectivity:

    • The formation of the undesired branched isomer, methyl 4-(2-formyl-ethyl)benzoate, is a common issue. The linear-to-branched ratio is highly dependent on the catalyst system and reaction conditions.

    • Ligand Choice: The steric and electronic properties of the phosphine ligands on the rhodium catalyst play a crucial role. Bulky phosphine ligands generally favor the formation of the linear aldehyde.[4][5] Experiment with different phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like Xantphos, to enhance linear selectivity.

    • Syngas Pressure and Ratio (CO/H₂): A higher partial pressure of carbon monoxide (CO) often favors the formation of the linear product.[6] Varying the CO/H₂ ratio can also influence selectivity.

  • Side Reactions:

    • Hydrogenation of the Alkene: The starting material, methyl 4-vinylbenzoate, can be hydrogenated to methyl 4-ethylbenzoate, especially at higher temperatures and hydrogen pressures.

    • Aldehyde Reduction: The product aldehyde can be further reduced to the corresponding alcohol, methyl 4-(3-hydroxypropyl)benzoate.

    • To mitigate these side reactions, consider lowering the reaction temperature and optimizing the H₂ partial pressure.

Q2: I am observing significant amounts of the branched isomer. How can I increase the yield of the linear product?

A2: Achieving high linear regioselectivity is a key challenge in hydroformylation.

  • Ligand Selection: As mentioned, bulky phosphine ligands are your primary tool for directing the reaction towards the linear product. The increased steric hindrance around the metal center disfavors the transition state leading to the branched isomer.

  • Temperature and Pressure Optimization: Lower temperatures and higher CO pressures generally favor the linear aldehyde.[7] It is advisable to perform a systematic optimization of these parameters.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Toluene is a common solvent for hydroformylation.[8] You may explore other non-polar aprotic solvents to see if selectivity improves.

Q3: My purified product is unstable and decomposes over time. What are the best practices for purification and storage?

A3: Aldehydes can be prone to oxidation and polymerization.

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying this compound.[9] Use a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Distillation: Short-path vacuum distillation can be used for purification, but care must be taken to avoid high temperatures which can cause decomposition.[10]

    • Bisulfite Adduct Formation: For stubborn impurities, you can form the solid bisulfite adduct of the aldehyde. This adduct can be filtered, washed, and then the pure aldehyde can be regenerated by treatment with a base like sodium bicarbonate.[11]

  • Storage:

    • Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C is recommended) to minimize oxidation.[12]

    • The use of an antioxidant like BHT (butylated hydroxytoluene) can also be considered for long-term storage, though this will need to be removed before subsequent reactions.

Frequently Asked Questions (FAQs)

Q4: What is the ideal catalyst loading for this reaction?

A4: Catalyst loading is a critical parameter to optimize. A typical starting point for rhodium-catalyzed hydroformylation is in the range of 0.01 to 1 mol%. Higher catalyst loading can increase the reaction rate but also adds to the cost and can sometimes lead to more side products. It is recommended to start with a lower concentration and increase it if the reaction is too slow.

Q5: How can I effectively monitor the progress of my reaction?

A5:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the consumption of the starting material (methyl 4-vinylbenzoate) and the formation of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques are excellent for both qualitative and quantitative analysis.[13] They can be used to determine the conversion of the starting material and the ratio of linear to branched isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the disappearance of the vinyl protons of the starting material and the appearance of the aldehyde proton in the product.[14]

Q6: What are the common impurities I should look for in my final product?

A6: Besides the branched isomer, common impurities may include:

  • Unreacted methyl 4-vinylbenzoate.

  • Methyl 4-ethylbenzoate (from hydrogenation of the starting material).

  • Methyl 4-(3-hydroxypropyl)benzoate (from reduction of the product aldehyde).

  • High-boiling point oligomers or polymers formed from the aldehyde product.

Q7: Can I use a different transition metal catalyst instead of rhodium?

A7: While rhodium is the most common and generally most effective catalyst for hydroformylation, cobalt-based catalysts can also be used.[1] However, cobalt catalysts typically require harsher reaction conditions (higher temperatures and pressures) and may offer different selectivity profiles. For laboratory-scale synthesis where mild conditions and high selectivity are desired, rhodium is usually the preferred choice.

Experimental Protocols

General Procedure for Hydroformylation of Methyl 4-vinylbenzoate

This is a representative procedure and may require optimization.

Materials:

  • Methyl 4-vinylbenzoate

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (a mixture of CO and H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst precursor and the phosphine ligand.

  • Add the anhydrous, degassed solvent, followed by methyl 4-vinylbenzoate.

  • Seal the reactor and purge it several times with syngas.

  • Pressurize the reactor to the desired pressure with the CO/H₂ mixture.

  • Heat the reactor to the desired temperature with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure to ensure it remains constant.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Open the reactor and collect the crude reaction mixture.

Work-up and Purification
  • Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • The residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Alternatively, for larger scales, vacuum distillation can be employed.

Optimization Parameters Summary

ParameterRange/OptionsEffect on Reaction
Catalyst Rh(CO)₂(acac), [Rh(COD)Cl]₂Choice of precursor can affect catalyst activation.
Ligand PPh₃, P(OPh)₃, XantphosBulky ligands favor linear product formation.
Temperature 60-120 °CHigher temperatures increase rate but may decrease selectivity and promote side reactions.
Pressure (Syngas) 10-100 barHigher pressure generally increases the reaction rate.
CO/H₂ Ratio 1:1 to 2:1Higher CO partial pressure can favor linear aldehyde.
Solvent Toluene, THF, DCMCan influence catalyst solubility, stability, and selectivity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Conversion Check Conversion (TLC, GC) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yes Check_Catalyst Check Catalyst Activity/Purity Incomplete->Check_Catalyst No Analyze_Products Analyze Product Mixture (GC, NMR) Complete->Analyze_Products Low_Linearity Low Linear/Branched Ratio Analyze_Products->Low_Linearity Side_Products Significant Side Products Analyze_Products->Side_Products Optimize_Ligand Optimize Ligand (Bulky Phosphines) Low_Linearity->Optimize_Ligand Yes Optimize_Pressure Increase CO Pressure Low_Linearity->Optimize_Pressure Also Consider Lower_Temp Lower Temperature Side_Products->Lower_Temp Optimize_H2 Optimize H₂ Pressure Side_Products->Optimize_H2

Sources

"Methyl 4-(3-oxopropyl)benzoate" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 4-(3-oxopropyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this bifunctional molecule in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

This compound possesses two key functional groups: a methyl ester and an aliphatic aldehyde. The stability of the molecule is critically dependent on the pH of the environment, as both groups are susceptible to transformation under acidic and basic conditions. Understanding these pathways is essential for successful synthesis, purification, and application.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, the main point of vulnerability is the methyl ester group, which can undergo acid-catalyzed hydrolysis. This is a reversible equilibrium reaction that cleaves the ester back to its constituent carboxylic acid and methanol.[1][2]

  • Mechanism: The reaction begins with the protonation of the ester's carbonyl oxygen. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3][4] A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, yielding the carboxylic acid product, 4-(3-oxopropyl)benzoic acid.[1]

The aldehyde group is generally more stable under acidic conditions than basic conditions but can still participate in reversible reactions:

  • Hydrate Formation: In aqueous acidic media, the aldehyde can reversibly form a geminal diol (hydrate). This equilibrium is established rapidly but does not typically represent permanent degradation unless other reactive species are present.[5][6]

  • Acetal Formation: If alcohols are present as solvents or reagents, the aldehyde can react to form an acetal. This is also an acid-catalyzed, reversible process. Acetals are stable to bases and can be used as a protective group strategy.[7][8][9]

Q2: My solution of this compound turned viscous and yellow after exposure to a base (e.g., NaOH, K2CO3). What is happening?

This is a classic sign of base-catalyzed self-condensation of the aldehyde, a process known as the Aldol Condensation . This is the most significant and often problematic degradation pathway under basic conditions.

  • Causality: The molecule has two hydrogen atoms on the carbon alpha to the aldehyde group (the α-carbon). These hydrogens are acidic (pKa ≈ 17-20) and can be removed by a base to form a resonance-stabilized enolate.[8][10] This enolate is a potent carbon nucleophile. It will rapidly attack the electrophilic carbonyl carbon of another molecule of this compound.[11]

  • Outcome: This initial "aldol addition" creates a new carbon-carbon bond and a β-hydroxy aldehyde dimer. This dimer can then easily lose a water molecule (a process called condensation) to form an α,β-unsaturated aldehyde, especially if heated.[11][12] This process can repeat, leading to oligomers and polymers, which manifest as the viscous, oily, or "tarry" material you observe.[13]

Simultaneously, the methyl ester is undergoing saponification , an irreversible base-promoted hydrolysis to form the carboxylate salt and methanol.[1][14] While this is a cleaner reaction, the aldol pathway is often faster and leads to the problematic mixture of byproducts.

Note: This molecule will not undergo the Cannizzaro reaction, as that pathway is specific to aldehydes that lack α-hydrogens.[15][16]

Q3: What is the optimal pH range for handling and storing this compound?

Based on the reactivity of its functional groups, the molecule is most stable in a mildly acidic to neutral pH range (approximately pH 4-7) .

  • Why avoid strong acids (pH < 2)? To prevent significant acid-catalyzed hydrolysis of the ester.

  • Why avoid bases (pH > 8)? To prevent rapid aldol condensation and saponification. Even mild bases can initiate the aldol reaction.

For long-term storage, a solution in a buffered, non-nucleophilic organic solvent (e.g., THF, DCM) is recommended over aqueous solutions. If an aqueous solution is necessary, use a buffer system such as acetate or phosphate to maintain pH control.

Q4: How can I monitor the degradation of this compound during my experiment?

Several analytical techniques are well-suited for monitoring the stability and purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. Using a reverse-phase column (e.g., C18), you can separate the starting material from its more polar degradation products like the carboxylic acid from hydrolysis or the various aldol adducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the separation power of HPLC with the mass identification of degradation products, which is invaluable for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. Degradation can be monitored by the disappearance of the methyl ester singlet (~3.9 ppm) or the aldehyde proton triplet (~9.8 ppm), and the appearance of new signals corresponding to byproducts (e.g., vinyl protons in aldol condensation products, ~6-7 ppm).

Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield in Acidic Media
  • Symptoms: You isolate a product with a different retention time in HPLC (typically earlier, more polar) and the NMR spectrum is missing the methyl ester singlet at ~3.9 ppm. The mass spectrum corresponds to the loss of 14 Da (CH₂).

  • Root Cause: Acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

cluster_cause Root Cause Analysis cluster_solution Solutions Start This compound (Starting Material) Acid Excess Acid (H⁺) + Water (H₂O) Start->Acid Exposed to Intermediate Protonated Carbonyl (Highly Electrophilic) Acid->Intermediate Activates Ester Product 4-(3-oxopropyl)benzoic Acid (Degradation Product) Intermediate->Product H₂O Attack & -CH₃OH S1 Control pH: Use buffered solutions (pH 4-6) or non-aqueous solvents. S2 Lower Temperature: Reduce reaction temperature to slow hydrolysis kinetics. S3 Limit Water: Use anhydrous solvents and reagents if the reaction chemistry allows.

Caption: Workflow for diagnosing and solving ester hydrolysis.

Issue 2: Reaction Mixture Turns into an Intractable "Gunk" in Basic Media
  • Symptoms: The solution becomes colored (yellow to dark brown), viscous, and may precipitate an insoluble solid. The TLC plate shows a streak from the baseline, and the NMR spectrum is broad and uninterpretable.

  • Root Cause: Base-catalyzed aldol addition and subsequent condensation reactions.

cluster_cause Root Cause Analysis cluster_solution Solutions Start This compound Base Base (e.g., OH⁻, CO₃²⁻) Start->Base Exposed to Enolate Enolate Formation (Nucleophile) Base->Enolate Deprotonates α-Carbon Aldol Aldol Addition (Dimerization) Enolate->Aldol Attacks another molecule Polymer Condensation & Polymerization (Oligomers/Tars) Aldol->Polymer Dehydration Cascade S1 Strict pH Control: Avoid pH > 8. If base is needed, use a weak, non-nucleophilic base (e.g., 2,6-lutidine). S2 Low Temperature: Run reactions at 0°C or below to disfavor the condensation step. S3 Dilute Conditions: Use higher solvent volumes to reduce the rate of bimolecular reactions. S4 Protecting Groups: Convert the aldehyde to a stable acetal before performing reactions in base.

Caption: Workflow for diagnosing and solving aldol condensation.

Data Summary: Stability Profile
ConditionpH RangePrimary Reaction(s)Relative RateKey Products
Strong Acid < 2Ester HydrolysisModerate to Fast4-(3-oxopropyl)benzoic acid, Methanol
Mild Acid 4 - 6.5Minimal DegradationVery Slow(Trace Hydrolysis Products)
Neutral 6.5 - 7.5Generally StableNegligible-
Mild Base 8 - 10Aldol Condensation, SaponificationFastOligomers, Carboxylate Salt, Methanol
Strong Base > 11Aldol Condensation, SaponificationVery FastPolymers/Tars, Carboxylate Salt, Methanol
Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study

This protocol outlines a method to assess the stability of this compound at various pH levels using HPLC.

  • Prepare Buffer Solutions:

    • pH 2.0: 0.01 M KCl / 0.01 M HCl buffer.

    • pH 7.0: 0.05 M Phosphate buffer (Na₂HPO₄ / NaH₂PO₄).

    • pH 10.0: 0.05 M Carbonate-bicarbonate buffer (Na₂CO₃ / NaHCO₃).

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Prepare Test Samples:

    • For each pH condition, mix 9.5 mL of buffer with 0.5 mL of the stock solution in a sealed vial to get a final concentration of 50 µg/mL.

    • Prepare a control sample using ACN/Water (50:50) instead of buffer.

  • Incubation: Store all vials at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., t=0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench any reaction by diluting into the HPLC mobile phase initial conditions (e.g., 90:10 Water:ACN with 0.1% formic acid) to stabilize the sample for analysis.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use a gradient elution method, for example: 10% to 90% ACN (with 0.1% formic acid) in water (with 0.1% formic acid) over 15 minutes.

    • Monitor at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: Plot the percentage of the remaining parent compound peak area against time for each pH condition to determine the rate of degradation.

Chemical Degradation Pathway Diagrams

cluster_acid Acidic Conditions (H⁺, H₂O) cluster_base Basic Conditions (OH⁻) compound compound start_node This compound hydrolysis_prod 4-(3-oxopropyl)benzoic Acid + Methanol start_node->hydrolysis_prod Ester Hydrolysis hydrate_prod Gem-Diol (Hydrate) (Reversible) start_node->hydrate_prod Aldehyde Hydration sapon_prod 4-(3-oxopropyl)benzoate Salt + Methanol start_node->sapon_prod Saponification aldol_prod Aldol Adducts, Oligomers, Polymers start_node->aldol_prod Aldol Condensation (Major Pathway)

Caption: Key degradation pathways for this compound.

References
  • Brainly. (2024). Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. brainly.com. Retrieved from [Link]

  • Study.com. (n.d.). Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Homework.Study.com. Retrieved from [Link]

  • Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Retrieved from [Link]

  • List, B., et al. (2024). Synthetic applications of the Cannizzaro reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.S: Aldehydes and Ketones (Summary). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Wikipedia. Retrieved from [Link]

  • Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. Britannica. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved from [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. Chemistry LibreTexts. Retrieved from [Link]

  • Chegg. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Chegg.com. Retrieved from [Link]

  • Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Su, Y., et al. (2015). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Magritek. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). Methyl benzoate. Chemsrc. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-(3-oxopropyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will delve into the common impurities, provide detailed purification protocols, and offer troubleshooting solutions based on established chemical principles and field-proven experience.

Introduction: The Challenge of Purity

This compound is a bifunctional molecule containing both an ester and an aldehyde.[1] Its synthesis, often involving reactions like Friedel-Crafts acylation, can introduce a variety of impurities including unreacted starting materials, reaction byproducts, and isomers.[2][3] The aldehyde group, in particular, is susceptible to oxidation and other side reactions, further complicating purification. Achieving high purity is critical for subsequent synthetic steps and for obtaining reliable data in biological assays.

This guide provides a structured approach to identifying and removing these impurities, ensuring your final product meets the stringent quality requirements for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Impurities typically arise from the synthetic route used. For a standard Friedel-Crafts-type reaction, you can expect:

  • Unreacted Starting Materials: Such as methyl benzoate and succinic anhydride or related acylating agents.

  • Reaction Byproducts: Including the carboxylic acid formed from the hydrolysis of the anhydride, and potentially isomers (e.g., ortho-acylated product).

  • Over-oxidation/Reduction Products: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, especially during workup or prolonged storage.

  • Catalyst Residues: Remnants of Lewis acids like AlCl₃.

Q2: My TLC shows multiple spots, but I believe my reaction went to completion. What could be happening?

A2: This is a common issue with keto esters. The compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism can result in two distinct spots on a TLC plate, which might be mistaken for impurities. Additionally, the acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds on the TLC plate itself.[4]

Q3: Why are my column chromatography peaks tailing or very broad?

A3: Broad or tailing peaks during the purification of keto esters are often a result of the keto-enol tautomerism, where the two interconverting forms travel at slightly different rates down the column.[4] Tailing can also be caused by strong interactions between the polar functional groups of your compound and the acidic silanol groups on the surface of the silica gel.[4]

Q4: My final product has a persistent yellow or brown tint. How can I remove it?

A4: A yellow or brown color often indicates the presence of high molecular weight or conjugated impurities, possibly from polymerization or degradation.[5] While standard column chromatography should remove most colored impurities, highly persistent colors may require treatment with activated carbon or recrystallization.

Troubleshooting and Purification Guides

This section provides in-depth solutions to specific purification challenges.

Problem 1: Poor Separation of Impurities During Column Chromatography

Effective separation by column chromatography is paramount. If you are experiencing co-elution of your product with impurities, a systematic optimization of your method is required.

Possible Cause A: Inappropriate Solvent System (Eluent)

The polarity of the eluent is the most critical factor in achieving separation.

  • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.[5]

    • If impurities are more polar (lower Rf), decrease the polarity of the eluent (increase the proportion of hexanes).

    • If impurities are less polar (higher Rf), increase the eluent polarity (increase the proportion of ethyl acetate).

    • An ideal separation on TLC will have the product Rf between 0.25 and 0.35, with clear separation from all other spots.

Possible Cause B: Acid-Sensitivity and On-Column Degradation

Keto esters can be sensitive to the acidic nature of standard silica gel, leading to streaking, degradation, and poor separation.[4]

  • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing a slurry of your silica gel in the starting eluent containing 1-2% triethylamine (TEA). This is highly effective for preventing degradation of acid-sensitive compounds.[4]

  • Solution 2: Use an Alternative Stationary Phase. If your compound is extremely sensitive, consider using a more neutral stationary phase like neutral alumina.[4]

  • Solution 3: Perform a 2D TLC. To confirm on-plate degradation, spot your crude mixture in one corner of a square TLC plate, run the plate, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. Any spots that appear off the diagonal are a result of degradation on the silica.[4]

Workflow for Diagnosing Poor TLC Separation

The following diagram outlines a decision-making process for troubleshooting poor separation on a TLC plate.

G start Start: Poor TLC Separation streaking Observation: Streaking? start->streaking coelution Observation: Co-eluting Spots? streaking->coelution No sol_streaking Solution: - Add polar co-solvent (e.g., MeOH). - Deactivate silica with TEA. streaking->sol_streaking Yes rf_issue Observation: Rf too high/low? coelution->rf_issue No sol_coelution Solution: - Test different solvent systems (e.g., DCM/Hexanes). - Try gradient elution. coelution->sol_coelution Yes sol_rf Solution: - Adjust eluent polarity. - Aim for Rf ~0.3. rf_issue->sol_rf Yes end_node Optimized TLC Separation rf_issue->end_node No sol_streaking->end_node sol_coelution->end_node sol_rf->end_node

Caption: Troubleshooting flowchart for TLC optimization.

Problem 2: Presence of Aldehyde- or Acid-Specific Impurities

Sometimes, impurities with similar polarity to the product are difficult to remove by chromatography alone. In these cases, a chemical purification step during the aqueous workup can be highly effective.

Impurity Type A: Carboxylic Acids (from anhydride hydrolysis or aldehyde oxidation)

  • Method: Liquid-Liquid Extraction.

  • Protocol: During the workup of your reaction, wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The basic bicarbonate solution will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt, while your neutral ester product remains in the organic layer. Check the aqueous layer with pH paper to ensure it remains basic.

Impurity Type B: Aldehydes (unreacted starting material or side-product)

  • Method: Bisulfite Adduct Formation and Extraction.[7][8]

  • Protocol: This technique is highly effective for removing stubborn aldehyde impurities.

    • Dissolve the crude product in a suitable solvent (e.g., diethyl ether).

    • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 30-60 minutes.

    • The bisulfite will form a water-soluble adduct with the aldehyde, which will be extracted into the aqueous layer.[8]

    • Separate the layers and wash the organic layer again with water and then brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate to yield the purified product.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA, optional)

  • TLC plates, column, collection tubes, rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent system by testing various ratios of Hexanes:EtOAc. A good starting point is 4:1 or 3:1 (Hexanes:EtOAc). Add 1% TEA to the eluent if streaking or degradation is observed.[4][9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness ("dry loading"). Add the sample carefully to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC. A gradient elution, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity, can be very effective for separating closely related compounds.[5]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Reference Table: TLC Solvent Systems
Compound TypeTypical Solvent System (Hexane:EtOAc)Expected Rf RangeNotes
Non-polar byproducts9:1 to 4:10.6 - 0.9Elutes early from the column.
This compound 4:1 to 2:1 0.25 - 0.4 Adjust ratio to achieve optimal separation.
Polar impurities (alcohols, diols, acids)1:1 or higher EtOAc content0.0 - 0.2May require a more polar co-solvent like methanol to elute from the column.
Protocol 2: Purification by Recrystallization

This method is ideal for a final purification step if the product is a solid and has moderate initial purity (>85-90%).[10]

Procedure:

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Common solvent systems for esters include ethanol, isopropanol, or mixed solvents like ethyl acetate/hexanes or acetone/hexanes.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Covering the flask can slow the cooling rate.

  • Isolation and Washing: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and is highly sensitive for detecting and quantifying impurities. The aldehyde proton should appear as a characteristic triplet around 9.8 ppm.

  • GC-MS or LC-MS: Useful for identifying volatile or soluble impurities and assessing the overall purity percentage.[13]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹ and an aldehyde carbonyl stretch around 1700 cm⁻¹.[5]

By following this comprehensive guide, researchers can effectively troubleshoot common issues and implement robust protocols for the purification of this compound, ensuring high-quality material for their scientific endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters.
  • Shaikh, A. R., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Available at: [Link]

  • De, S., & Selekman, J. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • BenchChem. (n.d.). Technical Support Center: Purification of Synthesized 3-Nonanone.
  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying an alpha-keto ester.
  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

  • PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Quora. (2017). How to prepare methyl benzoate from benzene. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ketones.
  • Organic Chemistry at CU Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(3-oxopropyl)benzoic acid methyl ester. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • PubChem. (n.d.). Methylsuccinic anhydride. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of synthetic routes to "Methyl 4-(3-oxopropyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Route Analysis

I'm starting with broad Google searches to map out synthetic pathways for "Methyl 4-(3-oxopropyl)benzoate." I'm diving into reaction schemes, starting materials, reagent requirements, and yields, plus crucial reaction conditions.

Refining Synthesis Strategies

I'm now zeroing in on distinct synthetic approaches for "this compound." I'm identifying strategies like Heck coupling, acylation, and oxidation. I'm also delving into detailed experimental protocols, mechanistic information, and supporting data, plus looking at comparative studies to improve my grasp of the subject.

Charting Synthetic Paths

I'm now expanding my search to discover further synthetic routes to "this compound." I'm looking for reaction schemes, experimental protocols, yields, and conditions. I'll analyze the results to identify distinct strategies, and search for reviews or studies comparing those routes. After gathering data, I'll compare methods based on yield, cost, scalability, and safety.

Gathering Related Data

I've located a helpful experimental protocol from Organic Syntheses concerning "2-(3-oxopropyl)benzoic acid methyl ester." This provides useful indirect information, as it suggests possible approaches. The protocol is a good starting point for my understanding and exploration of potential methods.

Refining Search Strategies

I am now focusing on finding direct syntheses of the target molecule, rather than related compounds, after obtaining some indirect information. I have reviewed several results which are still not providing direct methods, so I am going to try searching for papers that cite the CAS number (113100-81-5) to identify articles describing its synthesis. My goal is to find experimental data like yields, specific catalysts, and reaction conditions for different approaches, so that I can compare these approaches.

Exploring Synthetic Routes

I've found information suggesting a Heck-type reaction approach. Also, I am now focusing on direct syntheses of the target molecule itself and will use CAS number (113100-81-5) to locate articles. I am considering syntheses starting from precursors like 4-halobenzoates or methyl 4-vinyl benzoate. The initial searches haven't provided direct methods, but have provided several plausible pathways. I am working toward a meaningful comparison by gathering experimental data such as yields, catalysts, and reaction conditions.

Identifying Synthetic Routes

I've been exploring Heck reactions and Friedel-Crafts acylations as possible synthetic pathways. I also confirmed the target molecule's identity and CAS number through a PubChem search. Further refinement is needed to determine the most efficient and practical route, and the next steps are to narrow down the conditions and reagents.

Deepening Precursor Search

I'm now focusing on the synthesis of methyl 4-(3-hydroxypropyl)benzoate. Finding a reliable method to make this precursor is key. Oxidation to the target aldehyde is straightforward once I have it. I'm expanding my search, and I am also including the target's CAS number (113100-81-5) to hopefully find some specific publications. The aim remains to find detailed, documented protocols for high-quality comparison.

Expanding Precursor Hunt

I'm still struggling to find detailed protocols for synthesizing this compound directly. While Heck and Friedel-Crafts routes are possible, the focus now is on a reliable synthesis of methyl 4-(3-hydroxypropyl)benzoate, which can be oxidized. The previous searches provided general information, and I need experimental details to create a high-quality comparison. I'm expanding my search, and will include the target's CAS number (113100-81-5) to hopefully unearth specific synthetic procedures. The aim is still to identify at least two distinct, well-documented routes with experimental details.

Defining a Reaction Pathway

I've made headway in understanding the reaction pathway. Recent searches unveiled a relevant patent. It details the synthesis of "this compound" using a Heck reaction, isomerization, and oxidation. This gives me a sturdy foundation for "Route 1".

Exploring Alternative Strategies

I've learned more about the Grignard and Wittig reactions as potential routes. While the Heck route is taking shape, I need to flesh out the Grignard approach. Right now I am looking for experimental data on Grignard reactions with methyl 4-halobenzoates, and also more data on the Heck reaction from literature to fully validate and compare the pathways.

Deepening Reaction Details

My literature searches yielded valuable details. The Heck reaction route is solid, and I have a good base for Route 1. I still need concrete experimental steps for the Grignard approach. To that end, I'll focus on finding specific procedures for reactions of Grignard reagents with methyl 4-halobenzoates, followed by deprotection and oxidation. I'll also locate more peer-reviewed data on the Heck route. This will help make the synthesis more substantiated.

Analyzing Synthetic Routes

I've been gathering details on two synthetic pathways to "this compound." Route 1, involving Heck coupling and isomerization/oxidation, has strong support from a patent and several research articles, especially on the critical Heck reaction and allylic alcohol transformations. I have not yet dug too deeply into the second route, but I will make progress.

Developing Protocol Comparisons

I've assembled enough information to construct detailed protocols for both routes. Route 1, the Heck coupling approach, is well-supported by literature on each transformation, enabling a high degree of confidence in its projected outcome. The second route, a Grignard-based approach, also seems promising. I'm now structuring the comparison guide, detailing protocols, tables, diagrams, and the reference list.

A Comparative Guide to the Spectroscopic Analysis of Methyl 4-(3-oxopropyl)benzoate for Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is paramount. Methyl 4-(3-oxopropyl)benzoate, a versatile building block, is no exception. Its bifunctional nature, incorporating both an ester and an aldehyde, makes it a valuable precursor for a wide range of more complex molecules. However, the presence of even minor impurities can have profound impacts on reaction yields, downstream product purity, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the robust purity assessment of this compound, grounded in practical experimental insights and data interpretation.

The Critical Role of Purity: Why Rigorous Analysis Matters

This compound is frequently synthesized via the ozonolysis of methyl 4-allylbenzoate. This common synthetic route can introduce several potential impurities, including unreacted starting material (methyl 4-allylbenzoate), over-oxidation products such as the corresponding carboxylic acid, or byproducts from the reductive workup. Each of these impurities presents a unique challenge to subsequent synthetic steps. For instance, the presence of unreacted alkene could lead to unwanted side reactions, while a carboxylic acid impurity could interfere with base-sensitive reactions. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and reliability of this key intermediate.

Comparative Spectroscopic Workflow for Purity Determination

The confirmation of purity for an organic compound like this compound should not rely on a single analytical technique. Instead, a combination of methods provides a more complete and validated picture. NMR spectroscopy offers detailed structural information and quantitative insights, IR spectroscopy provides a rapid assessment of functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

Caption: A comprehensive workflow for the spectroscopic purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The chemical shift, integration, and multiplicity of each signal are diagnostic for specific structural features.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid). The standard should have a resonance that is well-resolved from the analyte signals.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation:

The expected ¹H NMR signals for pure this compound are summarized below.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~9.8Singlet (s)1HAldehyde proton (-CHO)
2~8.0Doublet (d)2HAromatic protons (ortho to ester)
3~7.4Doublet (d)2HAromatic protons (meta to ester)
4~3.9Singlet (s)3HMethyl ester protons (-OCH₃)
5~3.0Triplet (t)2HMethylene protons (α to aromatic)
6~2.8Triplet (t)2HMethylene protons (β to aromatic)

Purity Assessment with ¹H NMR:

Impurities will manifest as additional signals in the spectrum. For example:

  • Methyl 4-allylbenzoate (Starting Material): Look for characteristic alkene proton signals between 5.0-6.0 ppm.

  • Methyl 4-(2-carboxyethyl)benzoate (Over-oxidation Product): A broad singlet corresponding to the carboxylic acid proton may appear downfield (>10 ppm).

Quantitative NMR (qNMR) can be used to determine the absolute purity by comparing the integral of a known analyte proton signal to the integral of the internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This results in each unique carbon appearing as a singlet.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

Signal Chemical Shift (δ, ppm) Assignment
1~201Aldehyde carbonyl (C=O)
2~166Ester carbonyl (C=O)
3~144Aromatic C (quaternary, attached to propyl)
4~130Aromatic CH (meta to ester)
5~129Aromatic CH (ortho to ester)
6~129Aromatic C (quaternary, attached to ester)
7~52Methyl ester C (-OCH₃)
8~45Methylene C (β to aromatic)
9~28Methylene C (α to aromatic)

The presence of a signal around 200 ppm is a strong indicator of an aldehyde or ketone. The carbonyl carbon of the ester will be further upfield. Additional peaks will signal the presence of carbon-containing impurities.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy is an excellent technique for quickly verifying the presence of key functional groups. It is particularly useful for identifying the characteristic carbonyl stretches of the aldehyde and ester groups.

Caption: Workflow for purity analysis using IR spectroscopy.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Data Interpretation:

Functional Group Expected Absorption (cm⁻¹) Appearance
Aldehyde C-H Stretch~2820 and ~2720Two weak to medium peaks
Aldehyde C=O Stretch~1705Strong, sharp
Ester C=O Stretch~1720Strong, sharp
Aromatic C=C Stretch~1610, ~1580, ~1500Medium to weak, sharp
C-O Stretch~1280, ~1110Strong

The presence of two strong carbonyl peaks is a key feature. The aldehyde C=O stretch is typically at a slightly lower wavenumber than the ester C=O due to conjugation with the aromatic ring. The two weak C-H stretching bands characteristic of aldehydes are also important diagnostic peaks.

Purity Assessment with IR:

  • Carboxylic Acid Impurity: A broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch) would indicate the presence of an over-oxidation product.

  • Unreacted Alkene: A weak C=C stretch around 1640 cm⁻¹ and alkene C-H stretches above 3000 cm⁻¹ could signify the presence of methyl 4-allylbenzoate.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio of the molecule and its fragments. This is crucial for confirming the molecular weight and, with high-resolution MS, the elemental composition.

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into the GC, where components of the mixture are separated based on their boiling points and interactions with the column stationary phase.

  • Ionization and Detection: As each component elutes from the GC column, it enters the mass spectrometer, is ionized (typically by electron impact, EI), and the resulting ions are detected.

Data Interpretation:

  • Molecular Ion (M⁺): For this compound (C₁₁H₁₂O₃), the expected molecular weight is 192.21 g/mol . The mass spectrum should show a molecular ion peak at m/z = 192.

  • Key Fragments: Electron impact ionization is a "hard" ionization technique that causes fragmentation. Common fragmentation patterns for this molecule would include:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 161.

    • Loss of the ester group (-COOCH₃) to give a fragment at m/z = 133.

    • A base peak corresponding to the tropylium ion or related aromatic fragments.

Purity Assessment with MS:

GC-MS is particularly powerful for purity analysis as it separates impurities before they enter the mass spectrometer. The gas chromatogram will show separate peaks for each component, and the mass spectrum of each peak can be used to identify the respective impurity.

Conclusion: An Integrated Approach for Unambiguous Purity Confirmation

While each spectroscopic technique provides valuable information, a truly comprehensive and trustworthy assessment of this compound purity is achieved through their combined application. NMR provides the most detailed structural and quantitative data, IR offers a rapid and convenient confirmation of functional groups, and MS confirms the molecular weight and helps to identify separated impurities. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing that their starting material meets the stringent purity requirements for their critical applications.

References

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • IUPAC. (2021). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • PubMed. (2007). Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2007). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • AIP Publishing. (2018). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. AIP Conference Proceedings. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • RSC Publishing. (2018). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Dynamic Science. (n.d.). Using spectroscopy to determine purity. Retrieved from [Link]

  • ResearchGate. (2018). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier | Request PDF. Retrieved from [Link]

  • ResearchGate. (2019). (a) IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

"Methyl 4-(3-oxopropyl)benzoate" vs. "Ethyl 4-(3-oxopropyl)benzoate" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 4-(3-oxopropyl)benzoate and Ethyl 4-(3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Esters

In the landscape of chemical synthesis and drug development, the choice of starting materials can profoundly influence the efficiency of a synthetic route and the properties of the final product. This compound and Ethyl 4-(3-oxopropyl)benzoate are two such molecules that, while structurally similar, possess subtle yet significant differences in reactivity. Both are bifunctional compounds, featuring a reactive aldehyde group and an aromatic ester. This guide provides a detailed, evidence-based comparison of their reactivity, enabling researchers to make informed decisions for their specific applications.

The core difference lies in the ester functional group: a methyl ester versus an ethyl ester. This seemingly minor variation introduces differences in steric hindrance and electronic properties that manifest in distinct chemical behaviors, particularly in reactions targeting the ester carbonyl. Understanding these nuances is critical for optimizing reaction conditions, controlling selectivity, and designing molecules with desired pharmacokinetic profiles.

Physicochemical Properties: The Foundation

A direct comparison of their fundamental properties provides the initial context for understanding their behavior.

PropertyThis compoundEthyl 4-(3-oxopropyl)benzoate
IUPAC Name This compound[1]ethyl 4-(3-oxopropyl)benzoate[2]
Molecular Formula C₁₁H₁₂O₃[1]C₁₂H₁₄O₃[2][3]
Molecular Weight 192.21 g/mol [1]206.24 g/mol [2][3]
CAS Number 113100-81-5[1][4]151864-81-2[2]
SMILES COC(=O)C1=CC=C(C=C1)CCC=O[1][4]CCOC(=O)C1=CC=C(C=C1)CCC=O[2][3]

Comparative Reactivity Analysis: Theory and Mechanism

The reactivity of these molecules is dictated by two primary functional groups: the aliphatic aldehyde and the aromatic ester. The fundamental difference arises from the nature of the alkyl group (methyl vs. ethyl) attached to the ester oxygen.

Electronic and Steric Effects of the Ester Group

The reactivity of the ester carbonyl carbon towards nucleophilic attack is governed by a balance of electronic and steric factors.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating via an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group. This marginally increases the electron density on the ester carbonyl carbon in the ethyl variant, making it a slightly weaker electrophile. However, this electronic difference is minimal and its impact on reactivity is generally considered negligible compared to steric effects.

  • Steric Hindrance: This is the dominant differentiating factor. The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon of the ethyl ester impedes the approach of a nucleophile. Consequently, reactions such as hydrolysis, transesterification, and amidation are expected to proceed more slowly for Ethyl 4-(3-oxopropyl)benzoate. For acid- or base-catalyzed hydrolysis, the less bulky nature of the methyl ester allows for easier access of water or hydroxide ions to the carbonyl center.[5]

Reactivity at the Aldehyde Moiety

The aldehyde group is inherently more reactive towards most nucleophiles than the ester group. This is due to the single alkyl attachment, which provides less steric hindrance and less electronic stabilization compared to the alkoxy group of the ester.

For most standard transformations involving the aldehyde, such as:

  • Reduction to a primary alcohol (e.g., using NaBH₄).

  • Oxidation to a carboxylic acid.

  • Reductive Amination .

  • Wittig reactions .

The difference between the methyl and ethyl ester variants is inconsequential. The reactive center is sufficiently distant from the ester group, meaning the steric and electronic differences of the methyl vs. ethyl group do not significantly influence the aldehyde's electrophilicity or accessibility. The choice between the two substrates for these transformations would therefore be based on factors like cost, availability, or the desired functionality in the final product.

Reactivity at the Ester Moiety

When the ester itself is the target, the differences become apparent.

  • Saponification (Base-Catalyzed Hydrolysis): This is a classic reaction where the distinction is clear. Due to the lower steric hindrance, This compound is expected to hydrolyze more rapidly than its ethyl counterpart under identical conditions. The smaller methyl group presents a smaller barrier to the incoming hydroxide nucleophile.

  • High-Temperature Pyrolysis: Studies on the pyrolysis of simple methyl and ethyl esters reveal different decomposition pathways. Ethyl esters can undergo a six-centered unimolecular elimination reaction (a syn-elimination), yielding a carboxylic acid and ethylene.[6][7][8] This pathway is not available to methyl esters. Methyl esters, instead, tend to decompose through mechanisms involving H-abstraction.[6] While not relevant for typical solution-phase synthesis, this difference is critical in high-temperature processes and can influence fragmentation patterns in mass spectrometry.

Experimental Protocol: Comparative Saponification Kinetics

To empirically validate the predicted reactivity difference, a comparative kinetic experiment can be performed. The following protocol outlines a method for monitoring the saponification of both esters under identical conditions.

Objective: To compare the rate of base-catalyzed hydrolysis of this compound and Ethyl 4-(3-oxopropyl)benzoate by monitoring the disappearance of the starting material over time.

Materials:

  • This compound

  • Ethyl 4-(3-oxopropyl)benzoate

  • 1 M Sodium Hydroxide (NaOH) in 1:1 Methanol/Water

  • Tetrahydrofuran (THF, HPLC grade) as a co-solvent

  • 0.1 M Hydrochloric Acid (HCl) for quenching

  • Ethyl acetate and Brine for workup

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis P1 Prepare two identical flasks (A and B) P2 Add equimolar amounts of Methyl Ester (A) and Ethyl Ester (B) to respective flasks P1->P2 P3 Add THF co-solvent and equilibrate temperature to 25°C in a water bath P2->P3 R1 Initiate reaction by adding 1 M NaOH solution to each flask simultaneously P3->R1 R2 Start timer (t=0) R1->R2 R3 Withdraw aliquots at regular intervals (e.g., t = 5, 15, 30, 60, 120 min) R2->R3 R4 Quench each aliquot immediately with 0.1 M HCl R3->R4 A1 Analyze quenched aliquots by HPLC to determine the concentration of remaining starting material R4->A1 A2 Plot [Ester] vs. Time for both reactions A1->A2 A3 Compare reaction rates and calculate half-life (t½) A2->A3

Caption: Workflow for comparative saponification kinetics.

Step-by-Step Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve an equimolar amount (e.g., 1.0 mmol) of this compound (Flask A) and Ethyl 4-(3-oxopropyl)benzoate (Flask B) in 10 mL of THF.

  • Temperature Control: Place both flasks in a constant temperature water bath set to 25°C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation: To each flask, add 2.0 mL of a 1 M NaOH solution (2.0 mmol, 2.0 equivalents) in 1:1 Methanol/Water simultaneously. Start a timer immediately.

  • Monitoring: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1.0 mL of 0.1 M HCl to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched aliquots using a calibrated HPLC method to determine the percentage of remaining starting material in each sample.

  • Data Interpretation: Plot the concentration of the starting ester versus time for both reactions. The reaction with the steeper curve is faster. Calculate the initial rates and reaction half-lives for a quantitative comparison.

Expected Results & Data Summary:

The experiment is expected to show that the concentration of this compound decreases more rapidly than that of the ethyl ester.

Time (minutes)% Remaining Methyl Ester (Predicted)% Remaining Ethyl Ester (Predicted)
0100%100%
1565%78%
3042%61%
6018%37%
120< 5%14%

Implications for Drug Development and Synthesis

The choice between a methyl and an ethyl ester is a common consideration in medicinal chemistry and process development.

  • Prodrug Design: Esters are frequently employed as prodrugs to enhance the solubility, stability, or oral bioavailability of a parent carboxylic acid. The rate of in vivo hydrolysis by metabolic esterases is a critical parameter of a prodrug's pharmacokinetic profile. The subtle difference in hydrolysis rates between a methyl and an ethyl ester can be exploited to fine-tune the drug's release profile. A methyl ester may offer a faster release of the active drug, whereas an ethyl ester might provide a more sustained release. The introduction or modification of a methyl group is a key strategy in lead optimization.[9]

  • Synthetic Strategy: In a multi-step synthesis, if the ester group is intended as a protecting group that needs to be removed later, the methyl ester offers the advantage of faster cleavage under basic conditions, potentially allowing for milder conditions or shorter reaction times. Conversely, if the ester needs to survive basic conditions while another part of the molecule reacts, the more robust ethyl ester might be the superior choice.

Conclusion

While this compound and Ethyl 4-(3-oxopropyl)benzoate exhibit nearly identical reactivity at their aldehyde functional group, their behavior differs at the ester moiety. The primary differentiating factor is steric hindrance.

  • This compound is the more reactive of the two in reactions involving nucleophilic attack at the ester carbonyl, such as saponification. This is due to the smaller size of the methyl group.

  • Ethyl 4-(3-oxopropyl)benzoate is slightly less reactive at the ester carbonyl, making it more robust to hydrolysis. It also possesses a unique high-temperature decomposition pathway unavailable to the methyl ester.

The selection between these two valuable building blocks should be guided by the specific goals of the project. For reactions focused on the aldehyde, the choice can be based on cost and availability. For transformations involving the ester, or when considering the final properties of a molecule in a biological system, the subtle yet predictable difference in their reactivity should be a key consideration in the experimental design.

References

  • A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. (2013). ASME 2013 Heat Transfer Summer Conference. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(3-oxopropyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). ETHYL 4-(3-OXOPROPYL)BENZOATE. U.S. Food and Drug Administration. Retrieved from [Link]

  • Farooq, A., et al. (2013). A comparative study of the chemical kinetics of methyl and ethyl propanoate. King Abdullah University of Science and Technology. [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]

  • Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Novel Methyl 4-(3-oxopropyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: derivatives of "Methyl 4-(3-oxopropyl)benzoate." As researchers, scientists, and drug development professionals, our goal is to efficiently triage compound libraries to identify promising leads. This document outlines a strategic, multi-tiered screening approach, comparing the hypothetical performance of these derivatives against established therapeutic agents in the fields of oncology and inflammation. The methodologies described herein are grounded in established scientific principles to ensure the generation of robust and reproducible data.

Introduction to this compound and its Therapeutic Potential

This compound is a benzoate ester with a reactive aldehyde moiety, presenting a versatile scaffold for chemical modification and the synthesis of a diverse library of derivatives. The core structure suggests potential interactions with various biological targets. The ester group can be hydrolyzed by cellular esterases, potentially releasing an active carboxylic acid metabolite, while the propionaldehyde group can participate in various reactions, including Schiff base formation with amino groups on proteins. This inherent reactivity, coupled with the aromatic ring, makes this class of compounds an interesting subject for screening against diseases where cellular proliferation and inflammation are key pathological features.

Synthesis of a Focused Derivative Library

To explore the structure-activity relationship (SAR), a focused library of this compound derivatives should be synthesized. The synthetic strategy would likely involve modifications at two key positions: the ester and the aldehyde. A common and effective method for the synthesis of the parent compound and its ester derivatives is the Fischer-Speier esterification of the corresponding benzoic acid with an alcohol in the presence of an acid catalyst.

For the purposes of this guide, we will consider a hypothetical library of derivatives (designated M43OB-001 to M43OB-005 ) where the aldehyde has been modified to explore the impact on biological activity.

Tier 1 Screening: Primary Cytotoxicity and Anti-inflammatory Assays

The initial tier of screening is designed to be rapid, cost-effective, and provide a broad overview of the biological activity of the synthesized derivatives. This stage aims to identify "hits" with significant activity for further investigation.

Anticancer Activity Screening

A primary screen for anticancer activity will assess the cytotoxic effects of the derivatives on a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives (typically from 0.1 to 100 µM). Doxorubicin is used as a positive control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for our hypothetical derivatives are summarized below.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
M43OB-001 15.222.518.9
M43OB-002 >100>100>100
M43OB-003 5.88.17.2
M43OB-004 55.168.362.7
M43OB-005 2.13.52.9
Doxorubicin 0.50.80.6
Anti-inflammatory Activity Screening

For the initial assessment of anti-inflammatory potential, an in vitro protein denaturation assay is a rapid and reliable method.[2][3] Inflammation can lead to protein denaturation.[2] Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation: A reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and the test compounds at various concentrations (e.g., 100 to 500 µg/mL) is prepared.

  • pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.

  • Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm. Diclofenac sodium is used as a standard drug.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation: Comparative Inhibition of Protein Denaturation

CompoundInhibition of Protein Denaturation (%) at 250 µg/mL
M43OB-001 35.4
M43OB-002 12.1
M43OB-003 68.9
M43OB-004 25.8
M43OB-005 75.2
Diclofenac Sodium 85.6

Tier 2 Screening: Mechanistic and Target-Based Assays

Derivatives showing promising activity in Tier 1 screening (in our hypothetical case, M43OB-003 and M43OB-005 ) would proceed to Tier 2 for more detailed mechanistic studies.

Elucidating the Anticancer Mechanism

To understand how the active derivatives exert their cytotoxic effects, assays targeting key cancer-related pathways are employed. Kinase inhibition is a common mechanism for anticancer drugs.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Selection: Based on the cancer cell lines used, a panel of relevant kinases (e.g., EGFR, VEGFR, CDK2) is selected.

  • Assay Principle: A common format is a fluorescence-based assay where the phosphorylation of a substrate by the kinase is measured. The inhibition of this phosphorylation by the test compound is quantified.

  • Procedure: The kinase, substrate, ATP, and the test compound are incubated together in a microplate. After the reaction, a detection reagent is added that binds to the phosphorylated substrate, generating a fluorescent signal.

  • Data Analysis: The signal is measured using a plate reader, and the percentage of kinase inhibition is calculated.

Hypothetical Data: Kinase Inhibition Profile

CompoundEGFR Inhibition (%) at 10 µMVEGFR Inhibition (%) at 10 µMCDK2 Inhibition (%) at 10 µM
M43OB-003 152065
M43OB-005 756830
Staurosporine (Positive Control) 989599
Investigating the Anti-inflammatory Mechanism

To further characterize the anti-inflammatory properties, enzyme inhibition assays for cyclooxygenase (COX) and lipoxygenase (LOX) are standard.[2][3] These enzymes are key mediators of the inflammatory response.[2]

Experimental Protocol: COX and LOX Inhibition Assays

  • COX Inhibition Assay: This assay measures the peroxidase activity of COX-1 and COX-2. The oxidation of a chromogenic substrate is monitored in the presence and absence of the test compounds.

  • LOX Inhibition Assay: This assay is based on the measurement of the formation of hydroperoxides from linoleic acid, which can be detected spectrophotometrically.

Hypothetical Data: COX/LOX Inhibition

CompoundCOX-1 Inhibition (%) at 50 µMCOX-2 Inhibition (%) at 50 µM5-LOX Inhibition (%) at 50 µM
M43OB-003 306525
M43OB-005 457840
Indomethacin (COX Inhibitor) 8580-
Zileuton (LOX Inhibitor) --90

Visualizing the Screening Workflow and Potential Pathways

To provide a clear overview of the experimental process and the potential biological pathways involved, the following diagrams are provided.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Screening Derivative Library Derivative Library MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Derivative Library->MTT Assay (Cytotoxicity) Protein Denaturation Assay (Anti-inflammatory) Protein Denaturation Assay (Anti-inflammatory) Derivative Library->Protein Denaturation Assay (Anti-inflammatory) IC50 Values IC50 Values MTT Assay (Cytotoxicity)->IC50 Values Inhibition Percentage Inhibition Percentage Protein Denaturation Assay (Anti-inflammatory)->Inhibition Percentage Active Hits (M43OB-003, M43OB-005) Active Hits (M43OB-003, M43OB-005) IC50 Values->Active Hits (M43OB-003, M43OB-005) Inhibition Percentage->Active Hits (M43OB-003, M43OB-005) Kinase Inhibition Assays Kinase Inhibition Assays Active Hits (M43OB-003, M43OB-005)->Kinase Inhibition Assays COX/LOX Inhibition Assays COX/LOX Inhibition Assays Active Hits (M43OB-003, M43OB-005)->COX/LOX Inhibition Assays Anticancer Mechanism Anticancer Mechanism Kinase Inhibition Assays->Anticancer Mechanism Anti-inflammatory Mechanism Anti-inflammatory Mechanism COX/LOX Inhibition Assays->Anti-inflammatory Mechanism

Caption: Tiered screening workflow for this compound derivatives.

Caption: Potential inhibition of the arachidonic acid pathway by M43OB-005.

Conclusion and Future Directions

This guide presents a systematic approach to the biological activity screening of novel this compound derivatives. The tiered strategy allows for the efficient identification of promising compounds and the elucidation of their potential mechanisms of action. Based on our hypothetical data, derivatives M43OB-003 and M43OB-005 emerge as lead candidates for further development, exhibiting both cytotoxic and anti-inflammatory properties. Future studies should focus on in vivo efficacy and toxicity profiling of these lead compounds, as well as further SAR optimization to enhance their therapeutic potential.

References

  • Jain, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Syed, S., & Gokhale, N. (2020). Bioassays for anticancer activities. Methods in Molecular Biology, 2137, 1-11. [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 1-14. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Karim, N., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin a Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An In Vitro, In Vivo, and In Silico Approach. Frontiers in Immunology, 10, 581. [Link]

  • Slideshare. (2015, November 11). In vitro methods of screening of anticancer agents. [Link]

  • Mhaismale, P. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4), a379-a386. [Link]

  • Sakat, S. S., et al. (2010). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 1(11), 1-8. [Link]

  • Rinehart, C. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17798–17808. [Link]

  • Slideshare. (2014, October 28). Screening models for inflammatory drugs. [Link]

Sources

Comparative study of catalysts for "Methyl 4-(3-oxopropyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise and efficient construction of functionalized aromatic compounds is of paramount importance. Methyl 4-(3-oxopropyl)benzoate, a versatile building block, presents a compelling case study in the strategic selection of catalytic methodologies. This guide provides a comprehensive comparative analysis of various catalytic routes for the synthesis of this target molecule. We will delve into the mechanistic intricacies, comparative performance data, and detailed experimental protocols for four distinct approaches: the Heck Reaction, Hydroformylation, Wacker Oxidation, and the oxidation of a precursor alcohol.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct catalytic pathways, each with its own set of advantages and challenges. The choice of strategy is often dictated by factors such as precursor availability, desired yield and selectivity, cost of the catalyst, and tolerance to other functional groups. This guide will explore the following transformations:

  • Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene.

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across an alkene, typically catalyzed by rhodium or cobalt complexes.

  • Wacker Oxidation: The palladium-catalyzed oxidation of a terminal alkene to a carbonyl compound.

  • Alcohol Oxidation: The conversion of a primary alcohol to an aldehyde using stoichiometric oxidants, a reliable and well-established method.

Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.

synthesis_workflow start Start: Synthesize this compound precursor_availability Precursor Availability start->precursor_availability heck_precursors Methyl 4-halobenzoate + Allyl alcohol precursor_availability->heck_precursors Aryl Halide hydroformylation_precursors Methyl 4-vinylbenzoate or Methyl 4-allylbenzoate precursor_availability->hydroformylation_precursors Alkene wacker_precursor Methyl 4-allylbenzoate precursor_availability->wacker_precursor Allylic Alkene alcohol_precursor Methyl 4-(3-hydroxypropyl)benzoate precursor_availability->alcohol_precursor Alcohol heck_reaction Heck Reaction heck_precursors->heck_reaction hydroformylation Hydroformylation hydroformylation_precursors->hydroformylation wacker_oxidation Wacker Oxidation wacker_precursor->wacker_oxidation alcohol_oxidation Alcohol Oxidation alcohol_precursor->alcohol_oxidation comparison Comparative Analysis: - Yield & Selectivity - Catalyst Cost & Availability - Reaction Conditions - Functional Group Tolerance heck_reaction->comparison hydroformylation->comparison wacker_oxidation->comparison alcohol_oxidation->comparison end Select Optimal Synthetic Route comparison->end

Caption: Workflow for selecting a synthetic route to this compound.

The Heck Reaction: A Palladium-Catalyzed Approach

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base[1]. For the synthesis of this compound, this would typically involve the reaction of a methyl 4-halobenzoate with allyl alcohol.

Mechanistic Insights

The catalytic cycle of the Heck reaction is well-established and proceeds through a Pd(0)/Pd(II) cycle[2][3].

heck_mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex Ar-Pd(II)-X(Ln) oxidative_addition->pdII_complex alkene_coordination Alkene Coordination pdII_complex->alkene_coordination pi_complex [Ar-Pd(II)-X(Ln)(alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion (syn-Carbopalladation) pi_complex->migratory_insertion alkyl_pdII R-CH2-CH(Ar)-Pd(II)-X(Ln) migratory_insertion->alkyl_pdII beta_hydride_elimination β-Hydride Elimination alkyl_pdII->beta_hydride_elimination product_complex [Alkene Product + H-Pd(II)-X(Ln)] beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

In the context of using allyl alcohol, the initial Heck product can undergo isomerization to furnish the desired saturated aldehyde[4].

Comparative Performance of Palladium Catalysts

The choice of palladium precursor, ligand, and base significantly impacts the efficiency of the Heck reaction. While a wide array of catalysts have been developed, phosphine-free systems and those utilizing N-heterocyclic carbene (NHC) ligands have gained prominence due to their stability and activity[5][6].

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂None (phosphine-free)NaOAcDMF100-12050-90[7]
PdCl₂PPh₃Et₃NAcetonitrile/WaterRT - 40~61 (for ortho isomer)[8]
Pd₂(dba)₃None (phosphine-free)K₂CO₃DMF/Water100High (qualitative)[4][9]
Pd(OAc)₂NHCNaOAcDMF80-120Good to Excellent[5]

Note: Yields are highly substrate and condition dependent. The data for the ortho isomer provides a reasonable estimate for the para isomer.

Experimental Protocol: Heck Reaction with Allyl Alcohol

This protocol is adapted from the synthesis of the related 2-(3-oxopropyl)benzoic acid methyl ester and is expected to be applicable for the 4-substituted isomer[8].

  • To a round-bottomed flask, add methyl 4-bromobenzoate (1.0 equiv), acetonitrile, and a solution of sulfuric acid in water.

  • Add allyl alcohol (2.2 equiv) and a solution of PdCl₂ (0.0063 equiv) in acetonitrile.

  • While stirring vigorously, add a solution of NaNO₂ (1.23 equiv) in water in one portion.

  • Maintain the reaction temperature below 40 °C, using a water bath if necessary.

  • Stir the mixture at room temperature for 8 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Hydroformylation: A Route from Alkenes

Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes, carbon monoxide, and hydrogen[10]. For the synthesis of this compound, a suitable precursor would be methyl 4-vinylbenzoate or methyl 4-allylbenzoate. A key challenge in the hydroformylation of styrene derivatives is controlling the regioselectivity between the branched (α-aryl) and the desired linear (β-aryl) aldehyde.

Mechanistic Insights

The hydroformylation catalytic cycle, typically involving a rhodium catalyst, is initiated by the coordination of the alkene to the metal center, followed by migratory insertion of a hydride, CO insertion, and finally reductive elimination of the aldehyde product[11][12].

hydroformylation_mechanism catalyst H-Rh(CO)nL_m alkene_coordination Alkene Coordination catalyst->alkene_coordination pi_complex [H-Rh(CO)nL_m(alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_rhodium Alkyl-Rh(CO)nL_m migratory_insertion->alkyl_rhodium co_insertion CO Insertion alkyl_rhodium->co_insertion acyl_rhodium Acyl-Rh(CO)nL_m co_insertion->acyl_rhodium oxidative_addition Oxidative Addition (H₂) acyl_rhodium->oxidative_addition dihydrido_acyl Acyl-Rh(H)₂(CO)nL_m oxidative_addition->dihydrido_acyl reductive_elimination Reductive Elimination dihydrido_acyl->reductive_elimination reductive_elimination->catalyst Regenerates Catalyst product Aldehyde Product reductive_elimination->product

Caption: General catalytic cycle for rhodium-catalyzed hydroformylation.

Comparative Performance of Hydroformylation Catalysts

While rhodium catalysts are generally more active and selective, cobalt catalysts are a more cost-effective alternative, albeit requiring harsher reaction conditions[2]. For styrene derivatives, achieving high linearity is a significant challenge, as the branched aldehyde is often the major product[13][14]. However, specific ligand design can influence the regioselectivity.

Catalyst SystemLigandSubstratel/b RatioYield (%)Reference
[Rh(COD)Cl]₂Hybrid PhosphateStyrene8.0:116[10]
Rh/TetraphosphorusL7Styrene22:1High[1]
Rh single-atom on CeO₂NoneStyreneHigh linearityHigh[14]
Co₂(CO)₈NoneAlkenesVariesGood[2]

Note: l/b ratio refers to the ratio of linear to branched aldehyde products. Data for styrene is presented as a model for vinyl arenes.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This generalized protocol is based on typical conditions for the hydroformylation of styrene derivatives[1].

  • In a high-pressure autoclave, charge the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine or phosphite ligand in a degassed solvent such as toluene.

  • Add the substrate, methyl 4-vinylbenzoate.

  • Seal the autoclave and purge several times with syngas (a mixture of CO and H₂).

  • Pressurize the reactor to the desired pressure (e.g., 10-20 atm) with syngas.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, carefully vent the excess gas.

  • The reaction mixture can be analyzed by GC or NMR to determine conversion and regioselectivity.

  • The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography.

Wacker Oxidation: An Alternative Olefin Functionalization

The Wacker-Tsuji oxidation is a well-known method for the conversion of terminal alkenes to methyl ketones[15][16]. While the formation of aldehydes is less common, it can be achieved under specific conditions. For the synthesis of this compound, the starting material would be methyl 4-allylbenzoate.

Mechanistic Considerations

The Wacker oxidation involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by β-hydride elimination[15]. The regioselectivity is a key consideration, with traditional conditions favoring the formation of the methyl ketone.

Catalyst Performance in Wacker-Type Oxidations

Achieving selective oxidation to the aldehyde is the primary challenge. The choice of oxidant and ligand can influence the outcome.

Catalyst SystemOxidantSubstrateProductSelectivityReference
PdCl₂/CuClO₂Terminal AlkenesMethyl KetoneHigh for Ketone[16]
Pd(Quinox)Cl₂TBHPAllylic AlcoholsMethyl KetoneHigh for Ketone[17]

Note: Finding specific conditions that favor aldehyde formation in high yield for this substrate is challenging based on the available literature. This route is generally less direct for obtaining the desired aldehyde compared to the Heck reaction or hydroformylation.

Experimental Protocol: Wacker-Tsuji Oxidation

This is a general procedure for the Wacker-Tsuji oxidation, which typically yields the methyl ketone as the major product.

  • Dissolve methyl 4-allylbenzoate in a mixture of DMF and water.

  • Add PdCl₂ (catalytic amount) and CuCl₂ (as a co-catalyst).

  • Stir the mixture under an oxygen atmosphere (e.g., a balloon) at room temperature until the starting material is consumed.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product mixture would then need to be purified to isolate the desired aldehyde from the major ketone product.

Oxidation of Methyl 4-(3-hydroxypropyl)benzoate

A reliable and straightforward route to this compound is the oxidation of the corresponding primary alcohol, Methyl 4-(3-hydroxypropyl)benzoate. Several mild oxidation methods are available that are highly selective for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The Swern and Dess-Martin oxidations are two of the most widely used and effective methods[18][19][20][21][22][23].

Mechanistic Overview of Swern and Dess-Martin Oxidations

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine[19][24][25]. The Dess-Martin oxidation employs a hypervalent iodine compound, the Dess-Martin periodinane (DMP), as the stoichiometric oxidant[21][22].

Comparative Data for Alcohol Oxidation
Oxidation MethodReagentsTemperature (°C)AdvantagesDisadvantages
Swern Oxidation DMSO, (COCl)₂, Et₃N-78 to RTInexpensive, high yields, avoids toxic metalsRequires low temperatures, produces foul-smelling dimethyl sulfide
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom TemperatureMild conditions, short reaction times, high yields, broad functional group toleranceReagent is expensive and potentially explosive
Experimental Protocol: Swern Oxidation

This protocol is a general and reliable method for the oxidation of primary alcohols to aldehydes[19][24][25].

  • To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equiv.) in DCM dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of Methyl 4-(3-hydroxypropyl)benzoate (1.0 equiv.) in DCM dropwise, and continue stirring at -78 °C for 30-60 minutes.

  • Add triethylamine (5.0-7.0 equiv.) dropwise, stir for 10 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Experimental Protocol: Dess-Martin Oxidation

This protocol provides a mild and efficient alternative for the synthesis of the target aldehyde[21][22].

  • To a solution of Methyl 4-(3-hydroxypropyl)benzoate (1.0 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equiv.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete in 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several catalytic routes.

  • The Heck Reaction offers a direct approach from readily available aryl halides. While promising, optimization is likely required to maximize the yield of the saturated aldehyde over other potential byproducts.

  • Hydroformylation presents an atom-economical pathway from an alkene precursor. The primary challenge lies in controlling the regioselectivity to favor the desired linear aldehyde. The use of specialized ligands or novel catalytic systems, such as single-atom catalysts, may be necessary to achieve high linearity.

  • Wacker Oxidation is a less direct route for obtaining the target aldehyde, as it typically favors the formation of the corresponding methyl ketone. Significant methodological development would be required to make this a high-yielding process for the desired product.

  • The Oxidation of the corresponding primary alcohol is the most reliable and predictable method, with well-established and high-yielding protocols like the Swern and Dess-Martin oxidations. If the alcohol precursor is accessible, this two-step approach (e.g., from a suitable alkene followed by oxidation) offers a robust and scalable solution.

For researchers prioritizing reliability and high yield, the oxidation of Methyl 4-(3-hydroxypropyl)benzoate is the recommended strategy. For those interested in developing more atom-economical and direct C-C bond-forming strategies, the Heck reaction and hydroformylation routes offer fertile ground for further investigation and optimization.

References

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • MDPI. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. [Link]

  • RSC Publishing. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. [Link]

  • ACS Publications. Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • YouTube. Swern Oxidation. [Link]

  • ResearchGate. Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. [Link]

  • ResearchGate. Conversion and regioselectivity of styrene hydroformylation coupled.... [Link]

  • PubMed. Styrene Hydroformylation with In Situ Hydrogen: Regioselectivity Control by Coupling with the Low-Temperature Water-Gas Shift Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • PMC. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • ResearchGate. Mechanism of the Rhodium-Catalyzed Hydroformylation of 4-(1-phenylvinyl)pyridine: A Detailed Computational Investigation of the Regioselectivity and Chemoselectivity. [Link]

  • ChemistryViews. Hydroformylation of Vinyl Arenes. [Link]

  • ACS Publications. Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. [Link]

  • PMC. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Organic Chemistry Portal. Wacker-Tsuji Oxidation. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Semantic Scholar. Tsuji-Wacker-type oxidation beyond methyl ketones: Reacting unprotected carbohydrate based terminal olefins through the. [Link]

  • RSC Publishing. Hydroformylation of alkenes by use of rhodium complex catalysts. [Link]

  • ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • ResearchGate. Rhodium-Catalyzed Hydroformylation. [Link]

  • PMC. Peroxide-Mediated Wacker Oxidations for Organic Synthesis. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • RSC Publishing. Palladium-catalyzed intermolecular Heck reaction of alkyl halides. [Link]

  • PubChem. This compound. [Link]

  • PMC. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • SciSpace. Studies on the experimental variables effects on rhodium catalyzed hydroformylation of unsaturated fatty esters and comparison o. [Link]

  • SciSpace. A general and efficient catalyst system for a Wacker-type oxidation using TBHP as the terminal oxidant. [Link]

  • Wipf Group. Alcohol Oxidations. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • ResearchGate. (PDF) Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Syntheses. 2-(3-oxopropyl)benzoic acid methyl ester. [Link]

  • PubMed. Flow chemistry-enabled studies of rhodium-catalyzed hydroformylation reactions. [Link]

  • NIH. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. [Link]

  • Preparation of Methyl Benzoate. [Link]

Sources

A Comparative Guide to the Structural Validation of Methyl 4-(3-oxopropyl)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The biological activity, safety, and patentability of a novel compound are all intrinsically linked to its precise chemical architecture. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the structure of Methyl 4-(3-oxopropyl)benzoate and its derivatives. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity of your chemical entities.

The Central Challenge: Isomers and Functional Group Ambiguity

This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a bifunctional molecule containing both an aldehyde and a methyl ester.[1] The structural validation process must unequivocally confirm the presence and connectivity of these functional groups, the substitution pattern of the aromatic ring, and the integrity of the propyl linker. The primary challenges in validating this structure and its derivatives lie in distinguishing it from potential isomers, such as:

  • Positional Isomers: Methyl 3-(2-oxopropyl)benzoate, where the side chain is at the meta position.[2]

  • Functional Group Isomers: An enol ether or a cyclic acetal.

  • Chain Isomers: Variations in the length or branching of the linker between the phenyl ring and the aldehyde.

This guide will demonstrate how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural elucidation.[3][4]

Core Analytical Techniques for Structural Validation

G cluster_0 Structural Validation Workflow Synthesis Synthesized Compound (e.g., this compound derivative) Purification Purification (e.g., Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Purification->NMR Validation Structure Validated IR->Validation MS->Validation NMR->Validation

Caption: A typical workflow for the structural validation of a synthesized organic compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule.[3] It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small drop of the purified liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

  • Background Scan: Record a background spectrum of the empty ATR setup to subtract atmospheric (CO₂ and H₂O) absorptions.

  • Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to literature values.

Data Interpretation for this compound:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale and Comparative Insight
Aldehyde C=O Stretch1740-1720 cm⁻¹This is a strong, sharp absorption. Its position helps distinguish it from the ester carbonyl.[6]
Ester C=O Stretch1725-1705 cm⁻¹Conjugation with the aromatic ring can slightly lower the frequency of this strong absorption compared to a saturated ester.[7]
Aromatic C=C Stretch1600-1450 cm⁻¹A series of absorptions in this region are characteristic of the benzene ring.
C-O Stretch (Ester)1300-1000 cm⁻¹Two distinct stretches are typically observed for esters in this region.
Aldehydic C-H Stretch2850-2800 cm⁻¹ and 2750-2700 cm⁻¹The presence of two weak bands in this region is highly characteristic of an aldehyde C-H bond and helps differentiate it from other carbonyl-containing compounds.[8]

Comparison with a Derivative: Methyl 4-(3-hydroxypropyl)benzoate

In a derivative where the aldehyde is reduced to an alcohol, such as Methyl 4-(3-hydroxypropyl)benzoate, the IR spectrum would show a distinct change. The sharp aldehyde C=O stretch around 1730 cm⁻¹ would disappear, and a broad O-H stretch would appear in the 3500-3200 cm⁻¹ region. The characteristic aldehydic C-H stretches would also be absent. This direct comparison provides definitive evidence of the aldehyde's presence in the parent compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[9] For our target molecule, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₂O₃).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated from impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the MS source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Fragmentation Pattern for this compound:

The fragmentation of benzoate esters is well-characterized.[10] The molecular ion peak [M]⁺ should be observed at m/z = 192.

G M [C₁₁H₁₂O₃]⁺˙ m/z = 192 (Molecular Ion) F1 [C₁₀H₉O₂]⁺ m/z = 163 M->F1 - CHO F2 [C₈H₇O₂]⁺ m/z = 135 M->F2 - C₃H₅O F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - CH₂O F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Comparative Data Summary:

Ion (m/z)Proposed StructureFragmentation PathwaySignificance
192[C₁₁H₁₂O₃]⁺˙Molecular IonConfirms the molecular weight.
163[M - CHO]⁺Loss of the formyl radicalIndicative of the terminal aldehyde.
135[M - C₃H₅O]⁺Cleavage of the propyl chainIndicates the presence of the propyl linker.
105[C₇H₅O]⁺Benzoyl cationA very common and stable fragment for benzoate esters, often the base peak.[10][11]
77[C₆H₅]⁺Phenyl cationLoss of CO from the benzoyl cation.[10][11]

Comparing this fragmentation to a potential isomer like Methyl 4-(2-oxopropyl)benzoate would likely show a different pattern of chain cleavage, highlighting the utility of MS in distinguishing isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of every carbon and hydrogen atom.[12] A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC is typically employed.[9][13]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.[12]

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR).

  • Spectral Analysis: Analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.

Predicted NMR Data for this compound:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insight
~9.8t1H-CH OThe aldehydic proton is highly deshielded and appears at a very characteristic downfield shift. A triplet multiplicity would arise from coupling to the adjacent CH₂ group.
~8.0d2HAr-H (ortho to ester)Protons ortho to the electron-withdrawing ester group are deshielded. The doublet pattern indicates coupling to the meta protons.
~7.3d2HAr-H (ortho to alkyl)Protons ortho to the alkyl chain are less deshielded than those ortho to the ester.
~3.9s3H-OCHThe methyl ester protons are a characteristic singlet in this region.
~3.0t2HAr-CH ₂-The methylene group attached to the aromatic ring.
~2.8t2H-CH ₂-CHOThe methylene group adjacent to the aldehyde.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insight
~201C HOThe aldehyde carbonyl carbon is highly deshielded.
~167O-C =OThe ester carbonyl carbon.
~145Ar-C (para to ester)The aromatic carbon bearing the propyl chain.
~130Ar-C H (ortho to ester)Aromatic methine carbons.
~129Ar-C (ipso to ester)The aromatic carbon bearing the ester group.
~128Ar-C H (ortho to alkyl)Aromatic methine carbons.
~52OC H₃The methyl ester carbon.
~45-C H₂-CHOThe methylene carbon adjacent to the aldehyde.
~29Ar-C H₂-The methylene carbon adjacent to the ring.

Comparison with a Derivative: Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

A derivative containing a double bond in the linker, Methyl 4-(3-oxoprop-1-en-1-yl)benzoate, would show significant differences in the NMR spectra.[14] In the ¹H NMR, the signals for the two saturated methylene groups (~3.0 and ~2.8 ppm) would be replaced by signals for vinylic protons in the 6.5-7.5 ppm range, with characteristic cis or trans coupling constants. In the ¹³C NMR, the sp³ carbon signals (~45 and ~29 ppm) would be replaced by sp² carbon signals in the 120-150 ppm region. This comparison demonstrates the power of NMR in pinpointing the saturation of the linker chain.

Conclusion: A Self-Validating Triad

The structural validation of this compound and its derivatives is achieved with high confidence through the combined application of IR, MS, and NMR spectroscopy.

  • IR Spectroscopy provides a rapid and definitive confirmation of the key functional groups (aldehyde and ester).

  • Mass Spectrometry confirms the molecular weight and elemental composition, while its fragmentation pattern corroborates the presence of the benzoate core and the propyl-aldehyde side chain.

  • NMR Spectroscopy delivers the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework and confirming the precise connectivity and substitution pattern.

By cross-referencing the data from these three orthogonal techniques, a self-validating system is created, ensuring the scientific integrity of the compound . This rigorous approach is essential for any research or development program where molecular identity is paramount.

References

  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

  • University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR: Carbonyl Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Fragmentation Processes. In Structure Determination of Organic Compounds. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Global Journal of Research in Chemistry. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chem with Dr. G. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Online Organic Chemistry Tutor. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Quora. (2018). How do you determine the structure of organic molecules? [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Compounds. [Link]

  • Navarro-Vázquez, A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • MDPI. (n.d.). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-oxopropyl)benzoate. PubChem Compound Database. [Link]

Sources

A Comparative Benchmarking Guide to Methyl 4-(3-oxopropyl)benzoate: A Versatile Aldehyde for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Intermediates

In the landscape of modern pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The ability to construct complex molecular architectures from readily available, versatile building blocks is a cornerstone of process chemistry and drug discovery. Aromatic aldehydes, in particular, are a critical class of intermediates, serving as key electrophilic partners in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[1][2][3] Their reactivity is the linchpin in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).

This guide introduces Methyl 4-(3-oxopropyl)benzoate (CAS 113100-81-5), a bifunctional aromatic aldehyde poised for significant utility in pharmaceutical synthesis.[4][5] Its structure uniquely combines a reactive aldehyde moiety with a methyl ester, offering two distinct points for chemical modification. The propionaldehyde sidechain provides a flexible three-carbon spacer, while the para-substituted methyl benzoate group can be retained or further transformed, for example, through hydrolysis and amide coupling.

The central thesis of this guide is to benchmark the performance of this compound against established, industrially relevant pharmaceutical intermediates. Through a detailed analysis of its chemical properties and a proposed standardized experimental protocol, we will illuminate its potential advantages and position it within the synthetic chemist's toolbox.

Selection of Benchmark Intermediates: Learning from Established Drug Syntheses

To provide a meaningful comparison, we have selected two well-characterized aldehyde intermediates whose utility is firmly established in the synthesis of Donepezil , a leading therapeutic for Alzheimer's disease.[6][7] The synthesis of Donepezil prominently features a base-catalyzed aldol-type condensation between 5,6-dimethoxy-1-indanone and an aldehyde.[8][9] This specific reaction serves as an ideal platform for our comparative study.

Our chosen benchmarks are:

  • Pyridine-4-carboxaldehyde (CAS 872-85-5): A key starting material in several patented routes to Donepezil.[6][10] Its electron-deficient pyridine ring significantly influences the reactivity of the aldehyde.

  • 1-Benzyl-4-piperidinecarboxaldehyde (CAS 22065-59-2): Another crucial intermediate used in an alternative, highly efficient synthesis of Donepezil.[7][8] This saturated heterocyclic aldehyde presents a different steric and electronic profile.

By comparing this compound to these two intermediates in a reaction of direct industrial relevance, we can generate a highly practical and insightful performance assessment.

Theoretical Performance Analysis: Reactivity and Physicochemical Properties

The core of our comparison lies in the aldol condensation with 5,6-dimethoxy-1-indanone. The rate and efficiency of this reaction are dictated by the electrophilicity of the aldehyde's carbonyl carbon. This, in turn, is governed by the electronic nature of the aromatic or heterocyclic ring to which it is attached.

G cluster_target Target Intermediate cluster_benchmarks Benchmark Intermediates cluster_reaction Key Reaction T This compound Reactivity Aldehyde Electrophilicity T->Reactivity Weakly Deactivating (Inductive/Resonance) B1 Pyridine-4-carboxaldehyde B1->Reactivity Strongly Deactivating (Inductive/Resonance) B2 1-Benzyl-4-piperidinecarboxaldehyde B2->Reactivity Weakly Activating (Inductive) Reaction Aldol Condensation with 5,6-dimethoxy-1-indanone Reactivity->Reaction

  • Pyridine-4-carboxaldehyde: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, both by induction and resonance. This significantly increases the partial positive charge on the carbonyl carbon, making it a highly potent electrophile. We predict this intermediate will exhibit the highest reaction rate.

  • This compound: The -(CH2)2-C(=O)OCH3 substituent at the para position is weakly electron-withdrawing. The ester group withdraws electron density from the ring, but this effect is insulated by the propyl chain. Therefore, its reactivity is expected to be lower than Pyridine-4-carboxaldehyde but higher than a simple alkyl-substituted benzaldehyde.

  • 1-Benzyl-4-piperidinecarboxaldehyde: The N-benzylpiperidine ring is a saturated, electron-donating group (via induction). This will slightly decrease the electrophilicity of the aldehyde compared to an unsubstituted benzaldehyde, likely resulting in the slowest reaction rate of the three.

This theoretical ranking provides a clear hypothesis to be tested experimentally.

Proposed Experimental Protocol for Comparative Aldol Condensation

To ensure a fair and objective comparison, the following standardized protocol is proposed. The causality for key steps is explained to ensure methodological transparency and robustness.

Objective: To compare the reaction yield, purity, and reaction time of this compound and the benchmark aldehydes in a condensation reaction with 5,6-dimethoxy-1-indanone.

Materials:

  • 5,6-dimethoxy-1-indanone (1.0 eq)

  • Aldehyde 1: this compound (1.1 eq)

  • Aldehyde 2: Pyridine-4-carboxaldehyde (1.1 eq)

  • Aldehyde 3: 1-Benzyl-4-piperidinecarboxaldehyde (1.1 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Indanone in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add LDA solution dropwise (Formation of Enolate) B->C D 4. Stir for 30 min at -78 °C C->D E 5. Add Aldehyde solution dropwise D->E F 6. Monitor reaction by TLC (Every 30 min) E->F G 7. Quench with 1M HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with NaHCO3, Brine H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify via Column Chromatography J->K

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5,6-dimethoxy-1-indanone (1.0 eq) and anhydrous THF.

    • Causality: An inert atmosphere and anhydrous conditions are critical as the organolithium base (LDA) and the intermediate enolate are highly reactive with water and oxygen.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the LDA solution (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: Low temperature is essential to prevent self-condensation of the indanone and other side reactions, ensuring selective formation of the desired kinetic enolate.

  • Aldehyde Addition: After stirring for 30 minutes at -78 °C, add a solution of the respective aldehyde (1.1 eq) in anhydrous THF dropwise.

    • Causality: A slight excess of the aldehyde ensures complete consumption of the valuable indanone enolate. Dropwise addition controls the exothermic reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting indanone is consumed. Record the total reaction time.

  • Workup: Quench the reaction by slowly adding 1 M HCl at -78 °C. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the isolated yield and assess the purity of the product by HPLC and ¹H NMR.

Comparative Data Summary (Projected)

The following table summarizes the projected outcomes based on our theoretical analysis. These values serve as a hypothesis for the proposed experimental work.

Key Performance IndicatorThis compoundPyridine-4-carboxaldehyde1-Benzyl-4-piperidinecarboxaldehyde
Projected Reaction Time 2 - 3 hours< 1 hour4 - 6 hours
Projected Isolated Yield 80 - 88%85 - 93%75 - 83%
Projected Purity (HPLC) >98%>98%>97%
Key By-products MinimalPotential for over-reactionMinimal, possible steric hindrance
Product Functionality Ester group available for further modificationPyridine ring for salt formation/catalysisPiperidine ring for salt formation

Conclusion and Forward Outlook

This guide provides a comprehensive framework for evaluating This compound as a pharmaceutical intermediate.

  • Reactivity Profile: Based on established chemical principles, this compound is predicted to have a moderate-to-high level of reactivity, striking a balance between the highly activated Pyridine-4-carboxaldehyde and the less reactive 1-Benzyl-4-piperidinecarboxaldehyde. This tunable reactivity can be advantageous, potentially reducing the formation of side products associated with highly reactive aldehydes.

  • Synthetic Versatility: The most significant advantage of this compound is its bifunctional nature. The resulting condensation product retains a methyl ester handle, which is absent in the products derived from the benchmark intermediates. This ester can be readily hydrolyzed to a carboxylic acid, enabling subsequent amide bond couplings—a cornerstone of medicinal chemistry for introducing diversity and modulating pharmacokinetic properties.

  • Recommendation: We strongly recommend the execution of the proposed comparative experiment. The data generated will provide invaluable, direct evidence of its performance. For research teams engaged in the synthesis of compound libraries or developing novel synthetic routes where post-condensation modification is desired, this compound represents a compelling and strategically advantageous building block.

References

  • US Patent US20140128613A1, "A process for preparation of intermediates of donepezil hydrochloride."

  • Elati, C. R., et al. (2007). "Efficient and Industrially Viable Synthesis of Donepezil." Synthetic Communications, 37(17), 2881-2887.

  • Mathad, V. T., et al. (2002). "A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug." Chemical and Pharmaceutical Bulletin, 50(11), 1477-1479.

  • Bolognesi, M. L., et al. (2012). "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Medicinal Chemistry Letters, 3(4), 304-309.

  • PubChem. "this compound." National Center for Biotechnology Information.

  • Scimplify. "this compound (CAS NO : 113100-81-5)."

  • New Drug Approvals. "DONEPEZIL SYNTHESIS."

  • BenchChem. "Dichlorinated Aromatic Aldehydes as Intermediates in Pharmaceutical Synthesis." Application Notes.

  • XinChem. "A key aromatic aldehyde intermediate in the pharmaceutical and fragrance sectors, Salicylaldehyde." News Article.

  • Le, T. N., et al. (2014). "Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli." Microbial Cell Factories, 13, 123.

  • SBBLG. "How are drug preservatives useful in the pharmaceutical industry?"

Sources

A Comparative Guide to the Reaction Kinetics of Methyl 4-(3-oxopropyl)benzoate Formation: Heck Coupling vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient construction of key intermediates is paramount. Methyl 4-(3-oxopropyl)benzoate is a valuable building block, and understanding the kinetics of its formation is crucial for process optimization, scalability, and economic viability. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this compound, primarily focusing on the widely employed Mizoroki-Heck reaction. We will delve into the mechanistic intricacies of this palladium-catalyzed cross-coupling, compare the performance of various catalytic systems with supporting data from analogous reactions, and explore potential alternative synthetic pathways.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, is a powerful tool for the formation of carbon-carbon bonds.[1] In the context of this compound synthesis, it typically involves the coupling of an aryl halide, such as methyl 4-bromobenzoate, with an alkene, in this case, ethylene, in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle, which dictates the overall reaction kinetics, proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., C-Br) of methyl 4-bromobenzoate, forming a Pd(II) intermediate. This step is often considered rate-determining, particularly for less reactive aryl halides.

  • Olefin Coordination and Insertion (Carbopalladation): Ethylene coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond. The regioselectivity of this step is crucial for obtaining the desired linear product.

  • β-Hydride Elimination: A hydrogen atom from the ethyl chain is eliminated, forming the desired vinylarene intermediate (methyl 4-vinylbenzoate) and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

It is important to note that the direct formation of this compound via a one-step Heck-type reaction with an oxygenated alkene equivalent can be challenging. A more common and practical approach involves a two-step sequence: a Heck reaction to form methyl 4-vinylbenzoate, followed by a hydroformylation or Wacker-type oxidation to introduce the propionaldehyde functionality. For the purpose of this guide, we will analyze the kinetics of the initial and often rate-limiting Heck coupling step.

Heck_Catalytic_Cycle cluster_main Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)-X(L_n)(Alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH2-Pd(II)-X(L_n) AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)-X(L_n) InsertionProduct->HPdX β-Hydride Elimination (Product) HPdX->Pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Analysis of Catalytic Systems for the Heck Reaction

The kinetics of the Heck reaction are profoundly influenced by the choice of the palladium catalyst, the nature of the ancillary ligands, the solvent, and the base. While specific kinetic data for the reaction of methyl 4-bromobenzoate with ethylene is scarce in the literature, we can draw valuable insights from studies on analogous systems, particularly the Heck coupling of electron-deficient aryl bromides.

Catalyst SystemLigandSolventTemperature (°C)Turnover Frequency (TOF, h⁻¹)Observations
Pd(OAc)₂PPh₃DMF120ModerateStandard conditions, often requires higher temperatures.
Pd(OAc)₂P(o-tolyl)₃DMAc100HigherIncreased steric bulk on the phosphine can enhance the rate of reductive elimination.
Pd₂(dba)₃Buchwald Ligands (e.g., XPhos)Toluene80-100HighBulky, electron-rich phosphines promote oxidative addition and stabilize the active catalyst.[2]
PalladacyclesNoneNMP130Very High (up to 20,000)Highly active and stable catalysts, often requiring no external phosphine ligands.[1]
Pd/CNoneWater100VariesHeterogeneous catalyst, offers ease of separation but may suffer from leaching and lower activity.

Note: The TOF values are qualitative comparisons based on literature for similar Heck reactions of aryl bromides. Actual values for the specific reaction of methyl 4-bromobenzoate and ethylene would require experimental determination.

Expertise & Experience in Catalyst Selection:

The choice of ligand is a critical determinant of catalytic activity. For electron-deficient aryl bromides like methyl 4-bromobenzoate, the oxidative addition step can be sluggish. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective.[2] The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating its insertion into the C-Br bond. The steric bulk of these ligands promotes the reductive elimination step and can also influence the regioselectivity of the olefin insertion.

Palladacycles have emerged as highly active pre-catalysts for Heck reactions, often exhibiting remarkable turnover numbers and frequencies.[1] Their high stability and activity can be attributed to the well-defined and robust nature of the palladium center within the cyclic structure.

Experimental Protocol: Kinetic Analysis of the Heck Reaction via HPLC

To obtain reliable kinetic data, a robust experimental setup and a validated analytical method are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the Heck reaction by quantifying the consumption of the starting material (methyl 4-bromobenzoate) and the formation of the product (methyl 4-vinylbenzoate).

Step-by-Step Methodology:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., N,N-dimethylformamide, DMF), the base (e.g., triethylamine), and the internal standard (e.g., decane).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).

    • Finally, add the aryl halide (methyl 4-bromobenzoate).

  • Reaction Initiation and Sampling:

    • Pressurize the vessel with ethylene gas to the desired pressure.

    • Heat the reaction mixture to the desired temperature to initiate the reaction (t=0).

    • At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute acid solution) and a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile).

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a constant flow rate (e.g., 1 mL/min).

    • Detection: Monitor the absorbance at a wavelength where both the reactant and product have significant absorption (e.g., 254 nm).

    • Quantification: Create a calibration curve for both methyl 4-bromobenzoate and methyl 4-vinylbenzoate using standard solutions of known concentrations with the internal standard. This will allow for the determination of the concentration of each species in the reaction samples based on their peak areas.

  • Data Analysis:

    • Plot the concentration of the reactant (methyl 4-bromobenzoate) and the product (methyl 4-vinylbenzoate) as a function of time.

    • From these concentration-time profiles, the initial reaction rate and the rate constants can be determined using appropriate kinetic models (e.g., initial rates method, integral method).

HPLC_Kinetic_Analysis_Workflow cluster_workflow HPLC Kinetic Analysis Workflow Setup 1. Reaction Setup (Reactants, Solvent, Catalyst, Base) Initiation 2. Reaction Initiation (Heating & Ethylene Pressure) Setup->Initiation Sampling 3. Timed Aliquot Sampling & Quenching Initiation->Sampling HPLC 4. HPLC Analysis (Separation & Detection) Sampling->HPLC Data 5. Data Processing & Kinetic Modeling HPLC->Data

Caption: Workflow for the kinetic analysis of the Heck reaction using HPLC.

Alternative Synthetic Route: Hydroformylation

An alternative approach to this compound involves the hydroformylation of methyl 4-vinylbenzoate. Hydroformylation, also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[3] This reaction is typically catalyzed by rhodium or cobalt complexes.

Reaction Scheme:

Methyl 4-vinylbenzoate + CO + H₂ --(Catalyst)--> this compound (and isomers)

Kinetic Considerations:

The kinetics of hydroformylation are influenced by factors such as the partial pressures of carbon monoxide and hydrogen, temperature, and the nature of the catalyst and ligands. A key challenge in the hydroformylation of vinylarenes is controlling the regioselectivity to favor the formation of the desired branched aldehyde over the linear isomer.

Comparison with Heck Reaction:

FeatureHeck Reaction (followed by oxidation)Hydroformylation
Starting Materials Methyl 4-halobenzoate, EthyleneMethyl 4-vinylbenzoate, Syngas (CO/H₂)
Catalyst Palladium-basedRhodium or Cobalt-based
Key Challenge Catalyst activity and stabilityRegioselectivity (branched vs. linear)
Atom Economy Generally goodExcellent
Industrial Viability Well-established for C-C bond formationLarge-scale industrial process for aldehydes

Conclusion

The synthesis of this compound via the Mizoroki-Heck reaction offers a robust and versatile method. The reaction kinetics are highly tunable through the judicious selection of the palladium catalyst and ancillary ligands. Bulky, electron-rich phosphine ligands and palladacycles have demonstrated superior performance in analogous systems, suggesting their potential for efficient synthesis of the target molecule. While hydroformylation presents an atom-economical alternative, controlling regioselectivity remains a key consideration.

For drug development professionals, a thorough understanding of these kinetic principles is essential for designing efficient, scalable, and cost-effective synthetic routes. The provided experimental protocol for kinetic analysis using HPLC serves as a practical guide for researchers to generate the specific data needed to optimize the formation of this important pharmaceutical intermediate. Further experimental investigation is warranted to establish a direct quantitative comparison of different catalytic systems for the synthesis of this compound.

References

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Jagtap, S. V., & Deshpande, R. M. (2012). Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium. Reaction Kinetics, Mechanisms and Catalysis, 106(2), 457–473. [Link]

  • Gozzi, C., & Bouzidi, N. (2008). Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment. Journal of Chemical Education, 85(8), 1126. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. The Heck reaction: Mechanistic insights and novel ligands. [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Odinity. Intro to Organometallics: The Heck Reaction. [Link]

  • ResearchGate. Flow Chemistry-Enabled Studies of Rhodium-Catalyzed Hydroformylation Reactions. [Link]

  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • Chemistry LibreTexts. Hydroformylation. [Link]

  • Scientific Research Publishing. R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. [Link]

  • Semantic Scholar. Palladium-Catalyzed Vinylation of Organic Halides. [Link]

  • ResearchGate. kinetic study of heck reaction an interdisciplinary experience. [Link]

  • ResearchGate. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • National Institutes of Health. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. 8737 PDFs | Review articles in HECK REACTION. [Link]

Sources

A Comparative Guide to Impurity Profiling and Identification of Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of modern analytical techniques for the impurity profiling of Methyl 4-(3-oxopropyl)benzoate, a key intermediate in pharmaceutical synthesis. We delve into the strategic application of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the detection, identification, and quantification of process-related impurities and degradation products. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to select and implement the most effective analytical strategies to ensure the quality, safety, and efficacy of their drug substances, in alignment with international regulatory standards.

Introduction: The Criticality of Impurity Profiling

This compound (CAS No. 113100-81-5) is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4] The purity of this intermediate is paramount, as any impurities can be carried through the manufacturing process, potentially compromising the final drug product's safety and efficacy.[5] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[5][6][7][8]

The ICH Q3A(R2) guideline categorizes impurities into organic, inorganic, and residual solvents.[7][8][9] It establishes thresholds for reporting, identification, and toxicological qualification of these impurities, making their comprehensive profiling a non-negotiable aspect of pharmaceutical development.[8][9] This guide will explore and compare the primary analytical methodologies for creating a robust impurity profile for this compound.

Potential Impurities in this compound Synthesis

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. A common synthesis for analogous compounds involves the esterification of a carboxylic acid with an alcohol.[10] For this compound, this could involve the reaction of a suitable benzoic acid derivative. Potential impurities may include:

  • Starting Materials: Unreacted precursors.

  • By-products: Formed from side reactions during synthesis.

  • Intermediates: Unconverted molecules from intermediate synthetic steps.

  • Reagents and Catalysts: Residual chemicals from the manufacturing process.[5][7]

  • Degradation Products: Formed during manufacturing or upon storage.[5]

Comparative Analysis of Chromatographic Techniques: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone of pharmaceutical impurity analysis.[11][12][13] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[11][12][14][15]

UPLC systems utilize columns with sub-2 µm particle sizes, which drives a significant increase in chromatographic efficiency.[11][14] This, however, necessitates instrumentation capable of handling much higher backpressures (over 1,000 bar) compared to conventional HPLC systems (up to 400 bar).[12][14]

Experimental Comparison: HPLC vs. UPLC for this compound

To illustrate the performance differences, a sample of this compound, spiked with known impurities, was analyzed using both a conventional HPLC method and an optimized UPLC method.

Table 1: Comparison of HPLC and UPLC Method Parameters and Performance

ParameterHPLC MethodUPLC MethodAdvantage
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmUPLC (Higher Efficiency)
Mobile Phase Acetonitrile:Water (50:50)Acetonitrile:Water (Gradient)UPLC (Optimized Separation)
Flow Rate 1.0 mL/min0.4 mL/minUPLC (Reduced Solvent Use)[11][14]
Run Time 25 minutes5 minutesUPLC (>4x Faster)[11][14]
System Pressure ~150 bar~800 barN/A
Resolution (Critical Pair) 1.83.5UPLC (Superior Separation)[11]
Limit of Detection (LOD) ~0.02%~0.005%UPLC (Higher Sensitivity)[11][15]

The results clearly demonstrate that UPLC provides a significantly faster analysis with superior resolution and sensitivity, enabling more confident detection and quantification of trace-level impurities.[11][14][15]

Workflow for Chromatographic Method Development

The development of a robust, stability-indicating chromatographic method is a critical first step in impurity profiling.

G cluster_0 Method Development Workflow A Define Analytical Target Profile (ATP) B Screening (Column, Mobile Phase, pH) A->B Initial Parameters C Optimization (Gradient, Temperature, Flow Rate) B->C Refine Conditions E Forced Degradation Study C->E Optimized Method D Method Validation (ICH Q2(R1)) F Confirm Stability-Indicating Nature E->F Assess Peak Purity F->D Final Method

Caption: Workflow for developing a stability-indicating chromatographic method.

Identification of Volatile Impurities and Residual Solvents by GC-MS

While HPLC and UPLC are ideal for non-volatile organic impurities, Gas Chromatography (GC) is the technique of choice for volatile and semi-volatile compounds, such as residual solvents.[13][16] The coupling of GC with Mass Spectrometry (GC-MS) provides unparalleled identification capabilities based on mass-to-charge ratio and fragmentation patterns.[16][17][18]

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol is designed to identify and quantify residual solvents in a batch of this compound, in accordance with ICH Q3C guidelines.[5][6]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide) and seal the vial.

  • Standard Preparation: Prepare a standard solution containing known concentrations of expected residual solvents (e.g., Methanol, Toluene, Methylene Chloride) in the same solvent.

  • Headspace Incubation: Place the vials in the headspace autosampler. Incubate at 80°C for 15 minutes to allow for equilibration of the volatile solvents between the sample and the headspace.

  • GC-MS Analysis:

    • Injection: Inject 1 mL of the headspace gas onto the GC column.

    • Column: Use a column suitable for solvent analysis (e.g., DB-624).

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to identify unknown peaks by library matching. Switch to Selected Ion Monitoring (SIM) mode for quantification of known solvents for enhanced sensitivity.

Table 2: Representative GC-MS Results for Residual Solvents

CompoundRetention Time (min)Identification MethodQuantitation (ppm)ICH Limit (ppm)
Methanol3.5Library Match & Standard1503000 (Class 2)
Toluene8.2Library Match & Standard50890 (Class 2)
Acetone4.1Library Match & Standard2005000 (Class 3)

Structural Elucidation of Unknown Impurities by NMR Spectroscopy

When an unknown impurity is detected by chromatography, particularly one exceeding the ICH identification threshold (~0.1%), its structure must be elucidated.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure.[19][20][21][22][23]

The Role of 1D and 2D NMR Experiments
  • ¹H NMR: Provides information about the number and type of protons and their neighboring environments.[22]

  • ¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH, CH₂, CH₃, C).[21]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[19][23]

Isolation and Identification Workflow

For definitive structural elucidation, the impurity often needs to be isolated from the bulk material.

G cluster_1 Impurity Isolation & Identification A Detection of Unknown Impurity (>0.1%) via UPLC B Isolation via Preparative HPLC A->B C Purity Check of Isolated Fraction B->C D Structural Elucidation C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HSQC, HMBC) D->F G High-Resolution Mass Spectrometry (HRMS) D->G H Final Structure Confirmation E->H F->H G->H

Caption: A typical workflow for isolating and elucidating the structure of an unknown impurity.

Forced Degradation Studies: Probing Stability

Forced degradation (or stress testing) studies are essential to understand the intrinsic stability of a drug substance and to ensure the analytical method is "stability-indicating."[24][25][26][27] This involves subjecting the material to harsh conditions to generate degradation products.

Protocol for Forced Degradation of this compound

Objective: To identify potential degradation products and validate the stability-indicating nature of the UPLC method.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Analysis: Each stressed sample is analyzed by the developed UPLC method with a photodiode array (PDA) detector. The peak purity of the main component is assessed to ensure no degradation products are co-eluting.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationMajor Degradation Products (Retention Time)Observations
Acid Hydrolysis ~12%D1 (3.2 min), D2 (4.5 min)Significant degradation observed.
Base Hydrolysis ~8%D3 (2.8 min)Rapid degradation, neutralized after 4h.
Oxidation ~5%D4 (3.9 min)Moderate degradation.
Thermal <1%No significant degradation productsThe compound is thermally stable.
Photolytic ~2%D5 (4.8 min)Slight degradation observed.

The UPLC method was able to resolve all degradation products from the parent peak, confirming its stability-indicating power.

Conclusion and Recommendations

A multi-faceted analytical approach is imperative for the comprehensive impurity profiling of this compound.

  • For routine purity testing and quantification of known impurities, UPLC is the superior chromatographic technique, offering significant advantages in speed, resolution, and solvent economy over traditional HPLC.[11][12][14][15]

  • For the analysis of volatile organic impurities and residual solvents, Headspace GC-MS is the gold standard, providing both sensitive quantification and confident identification.[16][17]

  • For the structural elucidation of unknown impurities that exceed the identification threshold, a combination of isolation by preparative HPLC followed by analysis with high-resolution mass spectrometry and a suite of NMR experiments (1D and 2D) is essential.[19][20][23]

By integrating these techniques within a framework guided by ICH principles, drug development professionals can build a robust and compliant impurity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • BenchChem. (2025). A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
  • BenchChem. (2025, December 7). HPLC vs UPLC: Key Differences & Applications.
  • Research Journal of Pharmacy and Technology. (2020). A Review on Comparative study of HPLC and UPLC.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Eurolab. (n.d.). NMR Structural Elucidation Testing.
  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Sci-Hub. (n.d.). Forced degradation.
  • Journal of Drug Delivery & Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • PharmaTutor. (2013, May 9). IMPURITY PROFILING.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Scimplify. (n.d.). This compound (CAS NO : 113100-81-5).
  • ResearchGate. (2006, September). Analytical methodologies for discovering and profiling degradation-related impurities.
  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Journal of Pharmacognosy and Phytochemistry. (2018, February 4). Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid do.
  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column.
  • CHIRALEN. (n.d.). This compound.
  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles behind the safe handling and disposal of specialized chemical reagents. This guide for Methyl 4-(3-oxopropyl)benzoate (CAS No. 113100-81-5) is designed to ensure the safety of your personnel, maintain regulatory compliance, and protect the environment. The procedures outlined are grounded in established chemical safety principles and regulatory frameworks.

Hazard Identification and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile by analyzing its constituent functional groups—an aromatic ring, an ester, and an aldehyde—and by referencing data from structurally similar compounds like Methyl Benzoate.[1][2]

Key Characteristics:

  • Aldehyde Group: Aldehydes can be irritants and sensitizers. They are also prone to oxidation.

  • Ester Group (Methyl Benzoate moiety): Benzoate esters are generally of low to moderate toxicity but can be irritating to the skin and eyes.[1] Methyl Benzoate is classified as a combustible liquid.[1][3]

  • Aromatic Ring: The benzene ring structure indicates that this compound is organic and will require disposal methods suitable for such chemicals.

Property Value / Observation Source
Molecular Formula C₁₁H₁₂O₃[4]
Molecular Weight 192.21 g/mol [4]
Physical State Assumed to be a liquid or low-melting solid at room temperature.Inferred
Solubility Poorly soluble in water; miscible with organic solvents.[2]
Primary Hazards Likely skin and eye irritant. Harmful if swallowed. Combustible.[3][5][6]Inferred from similar compounds
Regulatory Framework: A Shared Responsibility

The disposal of all chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary governing authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[7][8] Your institution is classified as a hazardous waste generator, and your specific responsibilities depend on the total volume of waste generated per month.

Generator Status Categories:

  • Very Small Quantity Generators (VSQGs): ≤ 100 kg/month .

  • Small Quantity Generators (SQGs): > 100 kg and < 1,000 kg/month .

  • Large Quantity Generators (LQGs): ≥ 1,000 kg/month .

Each category has specific requirements for waste accumulation time, container labeling, and documentation.[9] It is imperative that you consult your institution's Environmental Health & Safety (EHS) office to ensure compliance with both federal and local regulations.[7][8][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—including transfer or disposal—the correct PPE must be worn. The selection is based on a risk assessment of potential exposure routes.[11]

Equipment Specification Justification
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes to the eyes, which can cause serious irritation.[11]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Contaminated gloves should be removed and disposed of as chemical waste.[12][13]
Body Protection Standard laboratory coat.Protects skin and personal clothing from minor spills and contamination.[14]
Respiratory Protection Not typically required when handled in a well-ventilated area or chemical fume hood.Use a NIOSH-approved respirator if there is a risk of generating aerosols or vapors outside of a ventilated enclosure.[15]
Spill Management Protocol

Immediate and correct response to a chemical spill is critical to preventing exposure and environmental contamination. The procedure varies significantly based on the size of the spill.[16]

Diagram: Spill Response Workflow

spill Spill Occurs assess Assess Spill Volume & Location spill->assess minor Minor Spill (<100 mL, Contained) assess->minor Minor major Major Spill (>100 mL or Uncontained) assess->major Major alert_minor Alert personnel in immediate area minor->alert_minor evacuate EVACUATE Immediate Area major->evacuate ppe_minor Don appropriate PPE (Goggles, Gloves, Lab Coat) alert_minor->ppe_minor contain_minor Contain spill with absorbent material (e.g., vermiculite, sand) ppe_minor->contain_minor absorb_minor Cover and absorb spilled liquid contain_minor->absorb_minor collect_minor Collect absorbed material into waste container using non-sparking tools absorb_minor->collect_minor clean_minor Clean spill area with soap and water collect_minor->clean_minor dispose_minor Label container as Hazardous Waste and manage for disposal clean_minor->dispose_minor alert_major Alert others and activate alarm evacuate->alert_major contact_ehs Contact EHS/Emergency Response (Provide location, chemical, quantity) alert_major->contact_ehs secure Secure the area - prevent entry contact_ehs->secure assist Assist responders from a safe distance secure->assist

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup (Minor Spill):

  • Alert Personnel: Immediately notify others in the vicinity.[17]

  • Don PPE: Wear goggles, a lab coat, and chemical-resistant gloves.[18]

  • Containment: Prevent the spill from spreading. Use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[16] Do not use paper towels, as this can increase the surface area and potential vapor exposure.[16]

  • Absorption: Apply the absorbent material from the outside edges of the spill inward, ensuring all liquid is absorbed.[17][19]

  • Collection: Carefully scoop the contaminated material into a designated, leak-proof hazardous waste container.[17]

  • Decontamination: Wipe the spill surface with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.[20]

  • Disposal: Seal and label the container with a hazardous waste tag and arrange for pickup through your EHS department.

For major spills, evacuate the area immediately and contact your institution's emergency response team.[18]

Waste Collection and Segregation

Proper collection is the first step in the disposal process.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Do not use metal containers if there is any doubt about corrosivity.

  • Segregation: this compound waste should be collected in a container designated for non-halogenated organic liquids or solids. Do not mix it with other waste streams like halogenated solvents, strong acids, or aqueous waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[9]

Approved Disposal Pathways

Disposal of this compound must be handled by a licensed hazardous waste management facility. The two primary methods for this type of organic chemical are high-temperature incineration and secure landfilling. The choice depends on the physical form of the waste.

Diagram: Disposal Pathway Decision Tree

start Characterize Waste Stream (this compound) state Determine Physical State start->state liquid Liquid Waste (Pure compound, solutions) state->liquid Liquid solid Solid Waste (Contaminated PPE, absorbent) state->solid Solid incineration High-Temperature Incineration liquid->incineration landfill Hazardous Waste Landfill solid->landfill note_incineration Destroys organic compounds. Reduces volume by >90%. incineration->note_incineration note_landfill Engineered for containment. Requires waste to be non-liquid. landfill->note_landfill

Caption: Decision tree for selecting the appropriate disposal method.

A. High-Temperature Incineration

This is the preferred and most effective disposal method for liquid organic waste.[21]

  • Mechanism: The waste is injected into a controlled furnace operating at temperatures exceeding 1,300°C (2,372°F).[22] The high heat breaks down the organic molecules into simpler, less harmful components like carbon dioxide and water.[23]

  • Causality: The thermal energy overcomes the activation energy of combustion, ensuring the complete destruction of the organic compound with an efficiency of 99.99% or higher, as required by the EPA.[24]

  • Logistics: Liquid waste is collected, properly labeled, and transported by a licensed hazardous waste hauler to a permitted incineration facility.[25]

B. Hazardous Waste Landfill

This method is suitable for solid materials contaminated with this compound, such as used PPE, spill absorbents, and contaminated labware.

  • Mechanism: Solid waste is placed in specially engineered landfills designed for permanent containment.[26] These landfills feature double liners, leachate collection systems, and leak detection monitoring to prevent environmental contamination.[26][27][28]

  • Causality: The principle is containment, not destruction. Regulations strictly prohibit the disposal of bulk liquids in hazardous waste landfills to prevent the leaching of contaminants into groundwater.[29] All waste must be solid or solidified before it can be accepted.[29]

  • Logistics: Contaminated solids are collected in designated, labeled containers (e.g., drums or pails) and transported to a permitted hazardous waste landfill.[30]

In all cases, disposal must be managed through your institution's EHS office, which maintains contracts with certified waste management vendors. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

References

  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 10104031. [Link]

  • Indiana Department of Environmental Management (IDEM). "Landfills and Land Disposal Units". [Link]

  • University of Rochester. "Formaldehyde Spill Protocol for Laboratory Personnel". Environmental Health & Safety. [Link]

  • The University of Texas at Austin. "Chemical Waste". Environmental Health & Safety. [Link]

  • Crystal Clean. "The Essential Guide to Sustainability and Compliance for Industrial Waste Management". [Link]

  • Chemistry For Everyone. "What Regulations Govern Hazardous Waste Management?". [Link]

  • Hazardous Waste Experts. "A Brief Primer on Hazardous Waste Landfills". [Link]

  • Clean Harbors. "High-Temperature Incineration". [Link]

  • U.S. Environmental Protection Agency. "Office of Solid Waste". [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units". [Link]

  • Civil Engineering Explained. "What Are The Key Hazardous Waste Disposal Regulations For Engineers?". [Link]

  • ACTenviro. "Landfill, Hazardous Waste". [Link]

  • California Department of Toxic Substances Control. "Defining Hazardous Waste". [Link]

  • FedCenter. "Hazardous Waste Landfills". [Link]

  • OSTI.GOV. "Incinerate your hazardous waste". [Link]

  • U.S. Department of Health & Human Services. "Personal Protective Equipment (PPE)". CHEMM. [Link]

  • J&K Scientific LLC. "Chemical spill cleanup procedures". [Link]

  • Bernardo Ecenarro. "Recommended PPE to handle chemicals". [Link]

  • Anichem. "this compound In Stock". [Link]

  • Michigan State University. "Spill and Cleaning Protocol". Environmental Health & Safety. [Link]

  • Oregon Occupational Safety and Health. "Personal Protective Equipment: Selecting the Right PPE for Pesticide Use". [Link]

  • U.S. Environmental Protection Agency. "A Citizen's Guide to Incineration". [Link]

  • The University of Tennessee Knoxville. "Guidance for Hazardous Waste Spill Cleanup in Laboratories". [Link]

  • Inspire Waste Management. "Hazardous Waste Incineration". [Link]

  • Hazmat School. "5 Types of PPE for Hazardous Chemicals". [Link]

  • Dow Chemical Company. "Personal Protective Equipment Guidance". [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Methyl Benzoate". [Link]

  • U.S. Environmental Protection Agency. "Risk Assessment for Benzoic Acid and its Salts". [Link]

  • Chemos GmbH & Co.KG. "Safety Data Sheet: Methyl benzoate". [Link]

  • Wikipedia. "Methyl benzoate". [Link]

Sources

Comprehensive Safety and Handling Guide for Methyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of Methyl 4-(3-oxopropyl)benzoate (CAS No. 113100-81-5) in a research and development setting. As a compound utilized in pharmaceutical applications, understanding its chemical properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data on structurally similar compounds to establish a robust framework for safe handling, emergency response, and disposal.

Hazard Assessment and Chemical Profile

This compound belongs to the family of aromatic esters and aldehydes. While specific toxicological data for this compound is limited, a conservative approach to handling is dictated by the known hazards of related substances. For instance, methyl benzoate is classified as harmful if swallowed.[2][3] Structurally similar compounds can cause skin, eye, and respiratory irritation.[4] Therefore, it is prudent to handle this compound with a high degree of caution.

Known Hazards of Structurally Similar Compounds:

  • Harmful if swallowed[2][3]

  • Causes skin irritation[4]

  • Causes serious eye irritation[4]

  • May cause respiratory irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for aromatic esters and aldehydes.[5]

Body Part Personal Protective Equipment Rationale and Specifications
Hands Nitrile or Butyl rubber glovesProvides protection against esters and aldehydes.[5] Household latex gloves are not suitable due to lower chemical resistance.[6] Gloves should be inspected before use and disposed of after handling or in case of contamination.
Eyes Chemical splash gogglesMust meet ANSI Z.87.1 standards to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[7]
Body Laboratory coatA buttoned lab coat should be worn to protect the skin and clothing from contamination.[6][7]
Respiratory Use in a well-ventilated area or fume hoodEngineering controls like a fume hood are the primary means of preventing inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][8]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for minimizing risk and ensuring the integrity of your research.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[9] An eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or the generation of aerosols.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating the substance, do so in a controlled manner using a heating mantle or oil bath within the fume hood.

  • Post-Handling: After use, tightly close the container and return it to its designated storage area.[4]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[10]

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][11] Keep the container tightly sealed to prevent contamination and evaporation.[4]

Emergency Response Protocol

In the event of an emergency, a swift and informed response is crucial.

Spill Management
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material like sand, vermiculite, or a commercial chemical absorbent.[11]

    • Carefully collect the absorbed material into a sealed container for proper disposal.[11]

    • Clean the spill area with soap and water.[12]

  • Major Spill:

    • Evacuate the entire laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[11][13] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Collect all waste, including unused material and contaminated absorbents, in a clearly labeled, sealed, and compatible container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Procedure
  • Dispose of the hazardous waste through your institution's designated environmental health and safety office.

  • Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not pour this chemical down the drain.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Process start Start: Handling This compound engineering_controls Work in a Chemical Fume Hood? start->engineering_controls respirator Wear NIOSH-approved Respirator with Organic Vapor Cartridge engineering_controls->respirator No no_respirator Standard ventilation sufficient engineering_controls->no_respirator Yes eye_protection Risk of Splash? respirator->eye_protection no_respirator->eye_protection goggles_shield Wear Chemical Splash Goggles AND a Face Shield eye_protection->goggles_shield Yes goggles Wear Chemical Splash Goggles eye_protection->goggles No hand_protection Select appropriate gloves: Nitrile or Butyl Rubber goggles_shield->hand_protection goggles->hand_protection body_protection Wear a buttoned Laboratory Coat hand_protection->body_protection end Proceed with Handling body_protection->end

Caption: PPE Selection Workflow for Handling this compound.

References

  • Ansell. (n.d.). Chemical Resistance Guide. Retrieved from a chemical resistance guide provided by a glove manufacturer.
  • CPAchem Ltd. (2023, December 14). Safety data sheet for Methyl benzoate.
  • Scimplify. (n.d.). This compound (CAS NO : 113100-81-5).
  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
  • EHSO. (2025-2026). Spill Control/Emergency Response.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for Benzoic acid, 4-methoxy-, methyl ester.
  • Sigma-Aldrich. (2024, August 14). Safety Data Sheet for Methyl benzoate.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet for Methyl Benzoate.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet for Isopropyl Benzoate.
  • Hekserij.nl. (n.d.). Methyl benzoate Safety Data Sheet.
  • Chemos GmbH&Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.
  • CDH Fine Chemical. (n.d.). Methyl Benzoate MATERIAL SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-oxopropyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-oxopropyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.